An In-depth Technical Guide to (Rac)-H-Thr-OMe Hydrochloride: Physical Properties and Experimental Protocols
Audience: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the core physical properties of (Rac)-H-Thr-OMe hydrochloride, a racemic mixture of the met...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical properties of (Rac)-H-Thr-OMe hydrochloride, a racemic mixture of the methyl ester of the essential amino acid threonine. This compound serves as a valuable building block in peptide synthesis and as a research chemical. The following sections detail its physical characteristics, relevant experimental protocols for its analysis, and its application in a key synthetic workflow.
Core Physical Properties
The physical and chemical properties of (Rac)-H-Thr-OMe hydrochloride are crucial for its handling, storage, and application in experimental settings. A summary of these properties is presented in the table below.
Detailed methodologies are essential for the accurate characterization and use of (Rac)-H-Thr-OMe hydrochloride. The following are standard protocols for determining key physical properties.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity.
Apparatus:
Melting point apparatus (e.g., Mel-Temp or similar)
Capillary tubes (sealed at one end)
Mortar and pestle
Procedure:
Sample Preparation: A small amount of dry (Rac)-H-Thr-OMe hydrochloride is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.
Measurement:
The capillary tube is placed in the heating block of the melting point apparatus.
For an unknown sample, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.
A second, more precise measurement is performed with a fresh sample. The apparatus is heated to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the completion of melting. The melting point is reported as this range.
Solubility Determination
Understanding the solubility of (Rac)-H-Thr-OMe hydrochloride in various solvents is crucial for its use in reactions and assays.
Apparatus:
Vials or test tubes
Magnetic stirrer and stir bars or vortex mixer
Analytical balance
Procedure:
A known mass of (Rac)-H-Thr-OMe hydrochloride is added to a vial.
A specific volume of the desired solvent (e.g., water, ethanol, DMSO) is added to the vial.
The mixture is agitated at a constant temperature (e.g., room temperature) for a set period to ensure equilibrium is reached.
If the solid dissolves completely, more solute is added incrementally until the solution is saturated (i.e., solid material remains undissolved).
The concentration of the final saturated solution is then determined, often gravimetrically after evaporating the solvent from a known volume of the clear supernatant[3]. The solubility is expressed in terms of mass per volume (e.g., mg/mL) or molarity.
NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the compound.
Apparatus:
NMR spectrometer (e.g., 300 or 500 MHz)
NMR tubes
Deuterated solvents (e.g., D₂O, DMSO-d₆)
Procedure:
Sample Preparation: A few milligrams of (Rac)-H-Thr-OMe hydrochloride are dissolved in a suitable deuterated solvent in an NMR tube.
Data Acquisition: The NMR tube is placed in the spectrometer, and both ¹H and ¹³C NMR spectra are acquired.
Spectral Interpretation: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to confirm the presence of the threonine methyl ester structure. For H-Thr-OMe hydrochloride, the expected proton signals would correspond to the methyl ester protons, the α-proton, the β-proton, and the γ-methyl protons of the threonine backbone. The carbon spectrum would similarly show distinct peaks for each carbon atom in the molecule.
Mandatory Visualization
Solid-Phase Peptide Synthesis (SPPS) Workflow
(Rac)-H-Thr-OMe hydrochloride is a fundamental building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. The following diagram illustrates a typical Fmoc-based SPPS cycle.
Caption: A typical Fmoc solid-phase peptide synthesis (SPPS) cycle.
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of (Rac)-H-Thr-OMe hydrochloride (racemic threonine methyl ester hydrochloride), a key building block...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Rac)-H-Thr-OMe hydrochloride (racemic threonine methyl ester hydrochloride), a key building block in synthetic organic chemistry and drug discovery. This document outlines its chemical properties, synthesis, and known applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
(Rac)-H-Thr-OMe hydrochloride is the racemic mixture of the methyl ester of the essential amino acid threonine, presented as a hydrochloride salt. Its structure combines the functionalities of an amino acid, an ester, and a secondary alcohol, making it a versatile intermediate in the synthesis of more complex molecules, particularly peptides and their analogs.
The synthesis of amino acid methyl ester hydrochlorides can be achieved through several established methods. Below are two common protocols adaptable for the preparation of (Rac)-H-Thr-OMe hydrochloride.
This method is a classic approach for the esterification of amino acids. The following protocol is adapted from a procedure for the synthesis of D(+)-threonine methyl ester hydrochloride and can be applied to racemic threonine.[3]
Cool 150 mL of anhydrous methanol to -10°C in a suitable reaction vessel.
Slowly add 39.0 mL (0.542 mole) of thionyl chloride dropwise to the stirred methanol, maintaining the temperature at -10°C.
Add 17.85 g (0.15 mole) of (Rac)-threonine to the reaction mixture.
Allow the reaction to warm to room temperature (approximately 22°C) and stir for 16 hours.
Remove the solvent and excess thionyl chloride in vacuo to obtain crude (Rac)-H-Thr-OMe hydrochloride.
Dissolve the crude product in 375 mL of saturated aqueous sodium bicarbonate solution.
While stirring vigorously at room temperature, add 25.0 mL (0.18 mole) of benzyl chloroformate dropwise over 5 minutes for N-protection (this step is for a subsequent reaction in the source and may be omitted if only the hydrochloride salt is desired).
The product will separate as an oil which may crystallize over time.
Extract the product into ether.
Dry the ether extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the N-protected product.
For purification, recrystallize from an ethyl acetate/hexane mixture.
Synthesis via Trimethylchlorosilane (TMSCl) in Methanol
This method offers a milder and more convenient alternative to the thionyl chloride method for preparing amino acid methyl ester hydrochlorides.[4][5]
Materials:
(Rac)-Threonine
Anhydrous Methanol
Trimethylchlorosilane (TMSCl)
Procedure:
In a round bottom flask, suspend 0.1 mol of (Rac)-threonine in 100 mL of anhydrous methanol.
Slowly add 0.2 mol of freshly distilled trimethylchlorosilane to the suspension with stirring.
Continue stirring the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Upon completion of the reaction, concentrate the reaction mixture on a rotary evaporator to yield the solid (Rac)-H-Thr-OMe hydrochloride.
Applications in Research and Development
(Rac)-H-Thr-OMe hydrochloride serves as a versatile building block in organic synthesis, particularly in the field of peptide chemistry and drug discovery.
Peptide Synthesis
The primary application of threonine methyl ester hydrochloride is as a starting material in peptide synthesis. The methyl ester protects the carboxylic acid functionality of threonine, while the amino group is available for coupling with an N-protected amino acid. An example of its use in a peptide coupling reaction involves the synthesis of a thiopeptide derivative, AJ-024. In this synthesis, L-threonine methyl ester hydrochloride is coupled with another molecule using EDCI and HOBt as coupling agents in the presence of triethylamine.[6] This highlights its role in the stepwise construction of complex peptide chains.
Synthesis of Chiral Molecules
While the racemic form is used to introduce a threonine-like structure without conferring specific chirality, the individual enantiomers are valuable in stereoselective synthesis. Racemic threonine can also be prepared from crotonic acid.[7]
Biological Context: Threonine Metabolism
While specific signaling pathways involving (Rac)-H-Thr-OMe hydrochloride are not well-documented, understanding the metabolism of its parent amino acid, threonine, provides a biological context for its potential roles or the roles of its derivatives. Threonine is an essential amino acid, and its metabolism is crucial for various physiological processes.[8][9]
Threonine can be metabolized through several pathways, with the primary one in many animals being its conversion to pyruvate (B1213749) via threonine dehydrogenase.[7] In humans, where the gene for this enzyme is inactive, threonine is converted to α-ketobutyrate.[7] Threonine also serves as a precursor for the synthesis of other amino acids, such as glycine, and plays a role in one-carbon metabolism. Furthermore, the hydroxyl group of threonine residues in proteins is a key site for post-translational modifications like phosphorylation and glycosylation, which are critical for regulating protein function and signaling.
Visualizations
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of amino acid methyl ester hydrochlorides, applicable to (Rac)-H-Thr-OMe hydrochloride.
Caption: General synthesis workflow for (Rac)-H-Thr-OMe hydrochloride.
Overview of Threonine Metabolism
This diagram provides a simplified overview of the key metabolic fates of threonine.
Caption: Simplified metabolic pathways of the amino acid threonine.
An In-depth Technical Guide to (Rac)-H-Thr-OMe Hydrochloride
Audience: Researchers, scientists, and drug development professionals. Introduction (Rac)-H-Thr-OMe hydrochloride, the racemic methyl ester of threonine hydrochloride, is a fundamental chemical entity primarily utilized...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-H-Thr-OMe hydrochloride, the racemic methyl ester of threonine hydrochloride, is a fundamental chemical entity primarily utilized in research and development. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. Its primary application is as an experimental control in studies involving its specific enantiomer, L-Threonine methyl ester hydrochloride (H-Thr-OMe HCl), particularly in peptide synthesis and stereospecific biological assays. This guide provides a comprehensive overview of its chemical properties, synthesis, and appropriate application as a control standard.
Physicochemical Properties
(Rac)-H-Thr-OMe hydrochloride is a stable, solid compound. Its key properties are essential for its handling, storage, and application in experimental settings. A summary of these properties is presented below.
Table 1: Physicochemical Data for (Rac)-H-Thr-OMe Hydrochloride
The synthesis of (Rac)-H-Thr-OMe hydrochloride is typically achieved via the esterification of racemic threonine. Two common and effective laboratory-scale methods are detailed below. These protocols are based on general procedures for the synthesis of amino acid methyl esters.[3][4][5]
Method 1: Esterification using Thionyl Chloride
This method involves the reaction of the amino acid with thionyl chloride in methanol (B129727), which acts as both the solvent and the esterifying agent.
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend (Rac)-Threonine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
Reagent Addition: Cool the suspension to -10°C using an ice-salt bath. Add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension, ensuring the temperature remains below 0°C.
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 16-24 hours. During this time, the solid should dissolve.
Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.
Isolation: The resulting crude solid or oil is (Rac)-H-Thr-OMe hydrochloride. It can be purified by recrystallization, for example, by dissolving in a minimal amount of methanol and precipitating with a non-polar solvent like dry tert-butyl methyl ether.[5]
Drying: Collect the crystalline product by filtration and dry under vacuum to yield the final product.
Method 2: Esterification using Trimethylchlorosilane (TMSCl)
This is a milder and more convenient method for achieving esterification at room temperature.[3][4]
Experimental Protocol:
Reaction Setup: Place (Rac)-Threonine (1 equivalent) in a round-bottom flask with a magnetic stirrer.
Reagent Addition: Add anhydrous methanol to the flask. To this solution or suspension, slowly add trimethylchlorosilane (TMSCl) (2 equivalents) while stirring. The reaction is typically exothermic.
Reaction: Stir the resulting mixture at room temperature for 8-24 hours.
Work-up: Monitor the reaction by TLC. Once the starting material is consumed, concentrate the reaction mixture on a rotary evaporator.
Isolation: The resulting solid residue is the desired product, (Rac)-H-Thr-OMe hydrochloride. Further purification can be achieved by recrystallization if necessary.
Caption: General workflow for the synthesis of (Rac)-H-Thr-OMe hydrochloride.
Applications in Research and Drug Development
The primary role of (Rac)-H-Thr-OMe hydrochloride is as an experimental control .[2] In fields like medicinal chemistry and molecular biology, demonstrating stereospecificity is crucial. When an experiment utilizes the pure L-enantiomer (H-Thr-OMe HCl), the racemic mixture serves as a critical tool to validate that the observed biological or chemical effect is specifically due to the L-configuration and not a general property of the molecule.
Key Use Cases:
Negative Control in Biological Assays: If L-threonine methyl ester is being tested for activity against an enzyme or receptor, the racemic mixture can be used as a control. An active L-enantiomer should show significantly higher potency than the racemic mixture, which contains 50% of the inactive D-enantiomer.
Baseline in Peptide Synthesis: In peptide coupling reactions where H-Thr-OMe HCl is a starting material, using the racemic compound in a parallel experiment can help identify and characterize diastereomeric peptide products, confirming the stereochemical integrity of the main reaction.
Reference Standard in Chiral Chromatography: It can be used to develop and validate analytical methods for separating D- and L-enantiomers of threonine methyl ester.
Caption: Logical workflow for using (Rac)-H-Thr-OMe HCl as an experimental control.
Technical Guide: Solubility Profile of (Rac)-H-Thr-OMe Hydrochloride
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available solubility data for (Rac)-H-Thr-OMe hydrochloride. Due to the limited availability o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for (Rac)-H-Thr-OMe hydrochloride. Due to the limited availability of specific quantitative data for the racemic compound, this guide also includes relevant information on the L-isomer and the parent amino acid, L-threonine, to provide a broader context for researchers. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided to enable researchers to generate precise data for their specific applications.
Data Presentation: Solubility of Threonine Derivatives
The following table summarizes the available quantitative and qualitative solubility data for (Rac)-H-Thr-OMe hydrochloride and related compounds. It is important to note the specific form of the compound when utilizing this data.
Experimental Protocols: The Shake-Flask Method for Solubility Determination
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for its implementation.
Objective: To determine the equilibrium solubility of (Rac)-H-Thr-OMe hydrochloride in a given solvent at a specific temperature.
Materials:
(Rac)-H-Thr-OMe hydrochloride
Solvent of interest (e.g., water, methanol, ethanol, DMSO)
Volumetric flasks
Analytical balance
Temperature-controlled shaker or incubator
Centrifuge
Syringe filters (e.g., 0.22 µm)
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
Vials for sample collection
Procedure:
Preparation of a Saturated Solution:
Add an excess amount of (Rac)-H-Thr-OMe hydrochloride to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.
Place the sealed container in a temperature-controlled shaker or incubator set to the desired temperature.
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
Sample Collection and Preparation:
After the equilibration period, allow the suspension to settle.
Carefully withdraw a sample of the supernatant using a syringe.
Filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved solid particles.
Analysis:
Accurately dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical method.
Quantify the concentration of (Rac)-H-Thr-OMe hydrochloride in the diluted sample using a validated analytical method, such as HPLC.
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
Calculation:
Calculate the solubility of (Rac)-H-Thr-OMe hydrochloride in the solvent at the specified temperature using the following formula:
(Rac)-H-Thr-OMe hydrochloride stability and storage
An In-depth Technical Guide on the Stability and Storage of (Rac)-H-Thr-OMe Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract (Rac)-H-Thr-OMe hydrochloride, the racemic methyl ester h...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Stability and Storage of (Rac)-H-Thr-OMe Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-H-Thr-OMe hydrochloride, the racemic methyl ester hydrochloride of threonine, is a crucial building block in synthetic organic chemistry and drug discovery. Ensuring its stability is paramount to the integrity of research and the quality of resulting products. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (Rac)-H-Thr-OMe hydrochloride. It details potential degradation pathways, outlines experimental protocols for stability-indicating studies, and presents available data in a structured format to aid researchers in maintaining the quality and reliability of this compound.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of (Rac)-H-Thr-OMe hydrochloride is essential for comprehending its stability profile.
Proper storage is critical to prevent degradation and maintain the integrity of (Rac)-H-Thr-OMe hydrochloride. The following conditions are recommended based on supplier data sheets.
Condition
Recommendation
Rationale
Source(s)
Temperature
4°C for short-term storage. For long-term storage, -20°C is recommended. Some suppliers suggest deep freezing (below -20°C).
Lower temperatures slow down potential degradation reactions.
The amino and hydroxyl groups can be susceptible to oxidation.
Potential Degradation Pathways
Hydrolysis
The methyl ester group is susceptible to hydrolysis, particularly in the presence of moisture and under acidic or basic conditions. This would result in the formation of racemic threonine and methanol.
Oxidation
The primary amino group and the secondary hydroxyl group are potential sites for oxidation. Oxidative degradation can lead to a variety of products, including the corresponding α-keto acid.
Thermal Degradation
At elevated temperatures, amino acid esters can undergo various degradation reactions, including decarboxylation, deamination, and condensation reactions.[7][8]
Photodegradation
Exposure to light, particularly UV light, can lead to the degradation of amino acid derivatives. The presence of chromophores, even if weak, can initiate photochemical reactions.[9][10][11][12]
A diagram illustrating these potential degradation pathways is provided below.
An In-depth Technical Guide to the Structure of L-Threonine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction L-Threonine methyl ester hydrochloride is a derivative of the essential amino acid L-threonine, playing a significant role as a building block...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Threonine methyl ester hydrochloride is a derivative of the essential amino acid L-threonine, playing a significant role as a building block in peptide synthesis and various biochemical applications.[1][2] Its structure, featuring a protected carboxylic acid group and a hydrochloride salt of the primary amine, enhances its solubility and stability, making it a valuable intermediate in the development of therapeutic agents and other complex organic molecules.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of L-threonine methyl ester hydrochloride, tailored for professionals in the fields of chemical and pharmaceutical research.
Chemical Structure and Identification
The chemical structure of L-Threonine methyl ester hydrochloride is characterized by a methyl ester at the C-1 position and a hydrochloride salt of the amino group at the C-2 (alpha) position of the threonine backbone. The stereochemistry is retained from the parent L-threonine, being (2S, 3R).
Caption: Chemical structure of L-Threonine Methyl Ester Hydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties of L-Threonine methyl ester hydrochloride is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the ester group, the α-proton, the β-proton, the γ-methyl protons, and the exchangeable protons of the amine and hydroxyl groups.
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the α-carbon, the β-carbon, the ester methyl carbon, and the γ-methyl carbon. A reference to a ¹³C NMR spectrum from a sample provided by Fluka AG, Buchs, Switzerland, exists in the PubChem database.[5]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
PubChem contains a reference to an FTIR spectrum obtained via the film technique from a sample provided by Acros Organics.[5]
Mass Spectrometry (MS)
Mass spectrometry will typically show the molecular ion peak corresponding to the free base (L-Threonine methyl ester) after the loss of HCl. Fragmentation patterns would be consistent with the structure, showing losses of the methoxycarbonyl group, water, and other characteristic fragments.
Note: Detailed, publicly available spectral data with peak assignments for L-Threonine methyl ester hydrochloride is limited. Researchers are advised to acquire their own analytical data for confirmation of structure and purity.
Experimental Protocols
The synthesis of L-Threonine methyl ester hydrochloride is most commonly achieved through the esterification of L-threonine. Below are detailed protocols for two common methods.
Method 1: Fischer Esterification with Methanolic HCl
This is a classic and straightforward method for the preparation of amino acid methyl esters.
Cool a flask containing anhydrous methanol to 0 °C in an ice bath.
Bubble dry hydrogen chloride gas through the methanol until saturation, or alternatively, add acetyl chloride dropwise to the cold methanol to generate HCl in situ.
Add L-threonine to the cold methanolic HCl solution with stirring.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield L-Threonine methyl ester hydrochloride as a crystalline solid.
Method 2: Esterification using Thionyl Chloride
This method offers a convenient way to prepare the hydrochloride salt of the methyl ester directly.
Materials:
L-Threonine
Methanol (anhydrous)
Thionyl chloride (SOCl₂)
Procedure:
Cool anhydrous methanol to -10 °C in a suitable reaction vessel equipped with a dropping funnel and a stirrer.
Add thionyl chloride dropwise to the cold methanol with vigorous stirring.
After the addition of thionyl chloride is complete, add L-threonine portion-wise to the reaction mixture.
Allow the reaction to proceed at room temperature for several hours (typically overnight).
Monitor the reaction by TLC.
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess methanol and thionyl chloride.
The crude L-Threonine methyl ester hydrochloride can be purified by trituration with diethyl ether or by recrystallization.
Experimental and Logical Workflow
The general workflow for the synthesis and characterization of L-Threonine methyl ester hydrochloride follows a logical progression from starting materials to the final, purified, and characterized product.
Caption: General workflow for synthesis and characterization.
Conclusion
L-Threonine methyl ester hydrochloride is a fundamental building block for chemical synthesis, particularly in the field of peptide chemistry. Its well-defined structure and properties make it a reliable starting material for the construction of more complex molecules. This guide has provided a detailed overview of its structure, physicochemical properties, and synthetic methodologies, offering a valuable resource for researchers and professionals in drug development and related scientific disciplines. The provided experimental protocols and workflows serve as a practical foundation for the synthesis and analysis of this important chemical compound.
An In-depth Technical Guide to the Synthesis of Racemic Threonine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical synthesis of racemic threonine methyl ester, a valuable intermediate in organic synthesis and d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of racemic threonine methyl ester, a valuable intermediate in organic synthesis and drug discovery. The document details established experimental protocols, presents quantitative data in a structured format, and includes a visual workflow diagram to elucidate the synthesis process.
Introduction
Threonine, an essential amino acid, possesses two chiral centers, leading to four possible stereoisomers. The racemic mixture of threonine methyl ester serves as a versatile building block in the synthesis of various complex molecules, including pharmaceuticals and natural products. Its preparation is a fundamental process in many research and development laboratories. The most common and straightforward method for synthesizing racemic threonine methyl ester is through the direct esterification of racemic threonine using methanol (B129727) in the presence of an acid catalyst.
Synthesis Methodology: Fischer Esterification
The primary route for the synthesis of racemic threonine methyl ester is the Fischer esterification of racemic threonine. This method involves the reaction of the carboxylic acid group of the amino acid with methanol, catalyzed by a strong acid. Commonly used catalysts include thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl), which facilitate the esterification process under relatively mild conditions.
Synthesis using Thionyl Chloride in Methanol
A widely employed and effective method for the esterification of amino acids is the use of thionyl chloride in methanol.[1][2] Thionyl chloride reacts with methanol in situ to form hydrogen chloride and methyl sulfite, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Synthesis using Trimethylchlorosilane in Methanol
An alternative and convenient method utilizes trimethylchlorosilane (TMSCl) as the catalyst.[3][4] This approach offers mild reaction conditions and often results in high yields of the desired amino acid methyl ester hydrochloride.[3][4]
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of racemic threonine methyl ester hydrochloride.
Protocol: Esterification using Thionyl Chloride
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, cool dry methanol to -10 °C using an ice-salt bath.
Reagent Addition: Slowly add thionyl chloride dropwise to the cold methanol with vigorous stirring.
Addition of Threonine: Once the addition of thionyl chloride is complete, add racemic threonine to the reaction mixture in one portion.
Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 16-24 hours.[1]
Workup: After the reaction is complete, remove the solvent and excess reagents in vacuo using a rotary evaporator.
Isolation: The resulting crude product, racemic threonine methyl ester hydrochloride, is typically obtained in a quantitative yield and can be used in subsequent steps without further purification.[1] If necessary, the free ester can be obtained by dissolving the hydrochloride salt in a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent like ether.[1]
Protocol: Esterification using Trimethylchlorosilane
Reaction Setup: In a round-bottom flask, suspend racemic threonine in methanol at room temperature.
Reagent Addition: Slowly add trimethylchlorosilane (TMSCl) to the suspension with stirring.
Reaction: Stir the resulting solution or suspension at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
Workup: Upon completion of the reaction, concentrate the reaction mixture using a rotary evaporator to obtain the product, racemic threonine methyl ester hydrochloride.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of threonine methyl ester.
The following diagram illustrates the general workflow for the synthesis of racemic threonine methyl ester hydrochloride.
Caption: General workflow for the synthesis of racemic threonine methyl ester hydrochloride.
Conclusion
The synthesis of racemic threonine methyl ester is a well-established and efficient process, primarily achieved through Fischer esterification. The use of thionyl chloride or trimethylchlorosilane in methanol provides reliable methods for obtaining the desired product in high yields. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of chemical synthesis and drug development.
(Rac)-H-Thr-OMe Hydrochloride: A Deep Dive into its Stereochemistry
For Researchers, Scientists, and Drug Development Professionals (Rac)-H-Thr-OMe hydrochloride, or racemic threonine methyl ester hydrochloride, is a chemically significant compound in various scientific fields, including...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
(Rac)-H-Thr-OMe hydrochloride, or racemic threonine methyl ester hydrochloride, is a chemically significant compound in various scientific fields, including drug discovery and peptide synthesis. Its importance stems from the stereoisomeric nature of its parent amino acid, threonine. Threonine possesses two chiral centers, giving rise to four distinct stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The racemic mixture of the methyl ester hydrochloride form, therefore, contains all four of these stereoisomers. Understanding the unique properties and behaviors of each stereoisomer is paramount for researchers aiming to develop stereochemically pure compounds with specific biological activities.
This technical guide provides a comprehensive overview of the stereochemistry of (Rac)-H-Thr-OMe hydrochloride, including its synthesis, chiral separation, and the distinct properties of its constituent stereoisomers. It also delves into the relevant biological context, exploring the role of threonine in cellular signaling pathways.
Stereoisomers of H-Thr-OMe Hydrochloride
The four stereoisomers of threonine methyl ester hydrochloride are:
The "L" and "D" designations refer to the configuration at the α-carbon (C2), while the "allo" designation indicates a different relative configuration at the β-carbon (C3). L-threonine and D-threonine are enantiomers of each other, as are L-allo-threonine and D-allo-threonine. The relationship between L-threonine and L-allo-threonine (and their respective enantiomers) is diastereomeric.
Quantitative Data of Stereoisomers
The distinct spatial arrangement of atoms in each stereoisomer leads to differences in their physical and spectroscopic properties. The following tables summarize key quantitative data for the stereoisomers of threonine and its methyl ester hydrochloride derivative.
Table 1: Physical Properties of Threonine Methyl Ester Hydrochloride Stereoisomers
Similar to L-Threonine with subtle differences in fingerprint region
Experimental Protocols
Synthesis of (Rac)-H-Thr-OMe Hydrochloride
A common and efficient method for the esterification of amino acids is the use of thionyl chloride or trimethylchlorosilane in methanol.
Protocol 1: Esterification using Thionyl Chloride in Methanol
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend racemic threonine (1 equivalent) in anhydrous methanol.
Reagent Addition: Cool the suspension to -10 °C in an ice-salt bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 0 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Workup: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield (Rac)-H-Thr-OMe hydrochloride as a white solid.
Protocol 2: Esterification using Trimethylchlorosilane (TMSCl) in Methanol [11]
Reaction Setup: To a round-bottom flask containing racemic threonine (1 equivalent), add anhydrous methanol.
Reagent Addition: Slowly add trimethylchlorosilane (2 equivalents) to the mixture at room temperature with stirring.
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
Purification: Purify the product by recrystallization as described in Protocol 1.
Chiral Resolution of (Rac)-H-Thr-OMe Hydrochloride
The separation of the four stereoisomers from the racemic mixture is a critical step in obtaining enantiomerically pure compounds. This can be achieved through several methods, including diastereomeric crystallization and chiral chromatography.
Protocol 3: Chiral Resolution via Diastereomeric Crystallization (Conceptual)
This method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
Diastereomer Formation: Dissolve (Rac)-H-Thr-OMe hydrochloride in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid or a chiral amine like brucine).
Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out first.
Separation: Isolate the crystals by filtration. The more soluble diastereomer will remain in the mother liquor.
Liberation of Enantiomers: Treat the separated diastereomeric salts with an acid or base to remove the chiral resolving agent, yielding the individual enantiomers of H-Thr-OMe hydrochloride.
Iterative Process: The process can be repeated with different resolving agents to separate all four stereoisomers. A specific example involves the separation of N-acetylated threonine and allothreonine diastereomers by forming ammonium (B1175870) salts and precipitating the less soluble salt with ethanol.[12]
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers and diastereomers.
Column Selection: Utilize a chiral stationary phase (CSP) column. For amino acid derivatives, columns based on macrocyclic antibiotics (e.g., teicoplanin, vancomycin) or cyclodextrins are often effective.
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer. The exact composition and pH will need to be optimized for the specific column and analytes.
Detection: Use a UV detector to monitor the elution of the stereoisomers.
Separation: Inject the (Rac)-H-Thr-OMe hydrochloride sample onto the column. The different stereoisomers will interact differently with the chiral stationary phase and will therefore elute at different retention times, allowing for their separation and quantification.
Mandatory Visualizations
Logical Workflow for Stereochemical Analysis
Caption: Logical workflow for the synthesis, resolution, and characterization of (Rac)-H-Thr-OMe hydrochloride stereoisomers.
Threonine and the mTOR Signaling Pathway
Threonine, as an essential amino acid, plays a crucial role in cellular metabolism and growth. One of the key signaling pathways influenced by amino acid availability is the mechanistic target of rapamycin (B549165) (mTOR) pathway. mTOR, a serine/threonine kinase, is a central regulator of cell growth, proliferation, and survival.[13] Amino acids, including threonine, are known to activate mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and inhibits autophagy.[14][15]
Caption: Simplified diagram of the mTORC1 signaling pathway activated by amino acids like threonine.
The Multifaceted Biological Activities of Threonine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Threonine, an essential amino acid, and its synthetic derivatives have emerged as a compelling class of molecules in biomedical research and drug developmen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Threonine, an essential amino acid, and its synthetic derivatives have emerged as a compelling class of molecules in biomedical research and drug development. The inherent chirality and the presence of a hydroxyl group in the threonine scaffold provide a versatile platform for chemical modifications, leading to a diverse array of compounds with significant biological activities. This technical guide delves into the core biological activities of threonine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows to facilitate further research and development in this promising field.
Anticancer Activity of Threonine Derivatives
Threonine derivatives have demonstrated notable potential as anticancer agents, primarily through their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation. A significant body of research has focused on the conjugation of threonine with other bioactive molecules, such as mycophenolic acid (MPA), to enhance their therapeutic index.
Quantitative Anticancer Activity Data
The in vitro cytotoxic effects of various threonine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
Note: The data indicates that while MPA itself is highly potent, its threonine derivatives, particularly the methyl esters, exhibit cytotoxic activity, albeit at higher concentrations. The stereochemistry (L- vs. D-threonine) and the cell line tested significantly influence the observed activity.[1]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]
Materials:
96-well tissue culture plates
Cancer cell lines of interest
Complete cell culture medium (e.g., DMEM with 10% FBS)
Threonine derivative compounds (dissolved in a suitable solvent, e.g., DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]
Compound Treatment: After 24 hours, treat the cells with various concentrations of the threonine derivatives. A vehicle control (e.g., DMSO) should be included.
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
MTT Addition: After the incubation period, add 10-28 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[2]
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (test wavelength) and a reference wavelength of >650 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Workflow for the MTT cell viability assay.
Antimicrobial Activity of Threonine Derivatives
Threonine derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. These derivatives often exhibit broad-spectrum activity and can be effective against drug-resistant strains.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Note: Specific MIC values for compounds 1b and 1d were described as displaying the "best" activity but were not explicitly quantified in the provided abstract.[5]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[6][7][8][9]
Materials:
96-well microtiter plates
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Threonine derivative compounds
Sterile saline or PBS
Spectrophotometer or McFarland standards
Incubator
Procedure:
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[8] This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the threonine derivatives in the appropriate broth medium in the wells of a 96-well plate.
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.
MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][8]
Workflow for MIC determination by broth microdilution.
Modulation of Signaling Pathways
Threonine and its derivatives can influence critical intracellular signaling pathways, thereby affecting cell proliferation, survival, and metabolism. The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer and is a target for therapeutic intervention.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates the cell cycle.[10] Activation of PI3K leads to the phosphorylation and activation of Akt, a serine/threonine kinase.[10][11] Activated Akt, in turn, can phosphorylate and regulate numerous downstream targets, including the mammalian target of rapamycin (B549165) (mTOR).[10][12] The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[12] Dysregulation of this pathway is a hallmark of many cancers.[13][14][15]
The PI3K/Akt/mTOR signaling pathway and potential modulation by threonine derivatives.
Synthesis of Threonine Derivatives
The synthesis of biologically active threonine derivatives often involves standard peptide coupling and functional group protection/deprotection strategies.
General Synthesis of Mycophenolic Acid-Threonine Amides
A common synthetic route involves the coupling of mycophenolic acid with a threonine methyl ester, followed by hydrolysis of the ester if the free acid is desired.[16]
Coupling Reaction: To a solution of MPA and threonine methyl ester hydrochloride in anhydrous DMF, add the base followed by the coupling agent at 0°C.[16]
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
Workup and Purification: Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography.
Ester Hydrolysis (Optional): To obtain the free carboxylic acid, dissolve the methyl ester derivative in a mixture of THF, methanol, and water, and treat with lithium hydroxide. Monitor the reaction by TLC. After completion, acidify the reaction mixture and extract the product.
General workflow for the synthesis of mycophenolic acid-threonine derivatives.
Conclusion
Threonine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. The ability to readily modify the threonine scaffold allows for the fine-tuning of their pharmacological properties. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel threonine-based therapeutics. Further exploration of structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of these fascinating molecules.
(Rac)-H-Thr-OMe Hydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals This technical guide provides comprehensive safety and handling information for (Rac)-H-Thr-OMe hydrochloride (racemic threonine methyl ester hydrochloride)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (Rac)-H-Thr-OMe hydrochloride (racemic threonine methyl ester hydrochloride). The information is compiled for professionals in research and drug development who may handle this compound. This document outlines its chemical and physical properties, safety hazards, handling procedures, and emergency protocols.
Chemical and Physical Properties
(Rac)-H-Thr-OMe hydrochloride is a racemic mixture of the methyl ester of the essential amino acid threonine, in its hydrochloride salt form. It is often used in chemical synthesis and various research applications.
Long-term exposure to high concentrations of dust may lead to changes in lung function.[4] It is important to note that this product itself and its degradation products are not classified as toxic.[4]
Safety and Handling Protocols
Adherence to proper safety and handling protocols is crucial to minimize risk when working with (Rac)-H-Thr-OMe hydrochloride.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is necessary before handling this compound.
Figure 1. Recommended Personal Protective Equipment (PPE) Workflow.
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.
Storage Temperature: Keep refrigerated at 4°C for long-term storage.[1] Some suppliers recommend storage at 0-8°C.
Conditions to Avoid: Keep away from heat, sources of ignition, and incompatible materials.[4] Avoid the formation of dust.[2]
Stability: The compound is stable under recommended storage conditions.[2][4]
Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2][4]
Experimental Protocols
While specific experimental protocols will vary based on the application, a general workflow for using (Rac)-H-Thr-OMe hydrochloride in a common application like peptide synthesis is provided below. This protocol is based on standard laboratory procedures for similar amino acid derivatives.
General Laboratory Use Workflow
The following diagram illustrates a typical workflow for handling and using the compound in a laboratory setting.
Figure 2. General Laboratory Workflow for (Rac)-H-Thr-OMe Hydrochloride.
Example Protocol: Use in Peptide Coupling
This is a generalized protocol for peptide bond formation and should be adapted and optimized for specific substrates and scales.
Preparation: In a round-bottom flask, dissolve (Rac)-H-Thr-OMe hydrochloride and an N-protected amino acid in a suitable dry solvent (e.g., Dichloromethane or Dimethylformamide).
Neutralization: Add a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and free the amine for reaction.
Coupling Agent Addition: Add a coupling agent (e.g., DCC/HOBt, HATU) to the reaction mixture.
Reaction: Allow the reaction to stir at room temperature for a specified time, monitoring its completion by a suitable analytical technique.
Work-up: Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used). The filtrate is then typically washed with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts.
Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), the solvent is evaporated, and the residue is purified, typically by column chromatography.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4]
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[4]
Spill and Leak Response
The appropriate response to a spill depends on its size.
Figure 3. Decision-Making Flowchart for Spill Response.
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, hydrogen chloride gas).[2][4]
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
This guide is intended for informational purposes and should be supplemented with institutional safety protocols and a thorough review of the most current Safety Data Sheet (SDS) for (Rac)-H-Thr-OMe hydrochloride. Always perform a risk assessment before starting any new experimental procedure.
Commercial Suppliers and Technical Guide for (Rac)-H-Thr-OMe Hydrochloride
For researchers, scientists, and drug development professionals, sourcing high-purity chemical compounds is a critical first step in any experimental workflow. This technical guide provides an in-depth overview of commer...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, sourcing high-purity chemical compounds is a critical first step in any experimental workflow. This technical guide provides an in-depth overview of commercial suppliers for (Rac)-H-Thr-OMe hydrochloride (CAS No. 2170123-34-7), alongside relevant technical data, representative experimental protocols, and diagrams of associated biochemical pathways.
Commercial Supplier Overview
(Rac)-H-Thr-OMe hydrochloride, a racemic mixture of the methyl ester of threonine hydrochloride, is available from several commercial suppliers. The compound is typically used in research and development, for example as a building block in peptide synthesis or as a control compound in biological assays.[1][2] Key identifying information for this molecule includes a molecular formula of C₅H₁₂ClNO₃ and a molecular weight of 169.61 g/mol .[3][4]
Below is a summary of publicly available data from various suppliers. Please note that stock status and pricing are subject to change and should be verified on the respective supplier's website.
Supplier
Catalog Number
Purity
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Notes
ChemScene
CS-0169073
≥95%
2170123-34-7
C₅H₁₂ClNO₃
169.61
Offers custom synthesis and commercial production services.[3]
MedchemExpress
HY-W008086A
≥95.0%
2170123-34-7
C₅H₁₂ClNO₃
169.61
Isomer of H-Thr-OMe hydrochloride, can be used as an experimental control.[1][2]
For comparative purposes, various stereoisomers of H-Thr-OMe hydrochloride are also commercially available from suppliers such as Aapptec, Tokyo Chemical Industry (TCI), Chem-Impex, and CP Lab Safety, each with their own specifications.
Experimental Protocols
Representative Synthesis of Amino Acid Methyl Ester Hydrochlorides
A common method for the synthesis of amino acid methyl ester hydrochlorides is through the esterification of the corresponding amino acid using methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane (TMSCl).
Materials:
Amino Acid (e.g., (Rac)-Threonine)
Anhydrous Methanol
Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
Reaction vessel with a stirrer and a drying tube
Rotary evaporator
Procedure using Thionyl Chloride:
Cool anhydrous methanol in an ice bath.
Slowly add thionyl chloride dropwise to the cooled methanol with stirring.
Add the amino acid to the methanol/thionyl chloride solution.
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield the crude amino acid methyl ester hydrochloride.
The crude product can be purified by recrystallization.
Procedure using Trimethylchlorosilane:
Suspend the amino acid in anhydrous methanol.
Add trimethylchlorosilane to the suspension.
Stir the mixture at room temperature for several hours.
Upon completion, the product is isolated by removing the solvent via rotary evaporation.
A simplified workflow for the synthesis of (Rac)-H-Thr-OMe hydrochloride.
Quality Control Workflow
Quality control (QC) is essential to confirm the identity, purity, and quality of the synthesized compound. A typical QC workflow for an amino acid derivative like (Rac)-H-Thr-OMe hydrochloride would involve a series of analytical tests.
Key Quality Control Tests:
Appearance: Visual inspection of the physical state (e.g., white to off-white solid).
Identity:
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
Purity:
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
Elemental Analysis (C, H, N, Cl): To confirm the elemental composition.
Other Properties:
Melting Point: To assess purity.
Solubility: To determine appropriate solvents for use.
A typical quality control workflow for synthesized amino acid derivatives.
Relevance in Signaling Pathways
While (Rac)-H-Thr-OMe hydrochloride is primarily a synthetic building block, the amino acid threonine is a crucial component in cellular signaling. Threonine, along with serine and tyrosine, is one of the three amino acids that can be phosphorylated by kinases, a fundamental mechanism for regulating protein function and signal transduction.[5]
A key signaling pathway where threonine phosphorylation is central is the mTOR (mammalian target of rapamycin) pathway . mTOR itself is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[6][7] The mTOR pathway integrates signals from nutrients (including amino acids), growth factors, and cellular energy status.
An overview of the mTOR signaling pathway, regulated by amino acids like threonine.
The Multifaceted Role of Methyl Esters in Amino Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Amino acid methyl esters are pivotal derivatives in a multitude of scientific disciplines, ranging from synthetic chemistry to pharmacology and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acid methyl esters are pivotal derivatives in a multitude of scientific disciplines, ranging from synthetic chemistry to pharmacology and analytical science. The temporary or permanent modification of the carboxyl group of an amino acid to a methyl ester unlocks a diverse array of functionalities, enabling researchers to overcome synthetic challenges, enhance the therapeutic potential of drugs, and achieve precise analytical characterization. This technical guide provides an in-depth exploration of the core functions of methyl esters in amino acid derivatives, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in their practical applications.
Carboxyl Group Protection in Peptide Synthesis
The primary and most established function of the methyl ester in amino acid derivatives is the protection of the carboxylic acid moiety during peptide synthesis.[1][2] In the stepwise assembly of a peptide chain, the carboxyl group of one amino acid must be activated to react with the amino group of another. To prevent unwanted side reactions, such as self-polymerization, the carboxyl group of the C-terminal amino acid is temporarily blocked, often as a methyl ester.[1][2]
This strategy ensures the controlled formation of the desired peptide bond. The methyl ester protecting group is favored for its ease of introduction and subsequent removal under conditions that do not compromise the integrity of the newly formed peptide.[3]
Quantitative Data: Synthesis of Amino Acid Methyl Esters
The efficiency of methyl ester formation can vary depending on the chosen synthetic method and the specific amino acid. The following table summarizes reported yields for the synthesis of various amino acid methyl ester hydrochlorides using different reagents.
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[7]
Upon completion, carefully acidify the reaction mixture to protonate the carboxylate.
Extract the N-protected amino acid with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.
Visualization: Workflow of Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow of solid-phase peptide synthesis, highlighting the role of the C-terminal ester linkage to the solid support.
Amino acid methyl esters are increasingly utilized in prodrug design to improve the physicochemical and pharmacokinetic properties of parent drugs.[8][9] By masking a polar functional group of a drug with an amino acid methyl ester, its lipophilicity can be increased, potentially enhancing its absorption and membrane permeability.[10] Once absorbed, endogenous esterases cleave the ester bond, releasing the active drug.[11]
This approach has been successfully employed to improve the oral bioavailability of various therapeutic agents.[8] The choice of the amino acid can also influence transport mechanisms, for instance, by targeting amino acid transporters.[8]
Quantitative Data: Stability of Amino Acid Methyl Ester Prodrugs
The stability of the ester linkage is a critical factor in prodrug design. The prodrug must be stable enough to reach its target site but labile enough to be cleaved to release the active drug. The following table presents half-life data for some amino acid ester prodrugs of Acyclovir (ACV) in various biological media.
Visualization: Metabolic Activation of an Amino Acid Ester Prodrug
The following diagram illustrates the general metabolic pathway for the activation of an amino acid ester prodrug.
Caption: General metabolic pathway of an amino acid ester prodrug.
Derivatization for Analytical Applications
In the field of analytical chemistry, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), amino acids require derivatization to increase their volatility and thermal stability.[13][14][15] The conversion of the polar carboxyl and amino groups into less polar derivatives is essential for their successful analysis by these techniques.[13][14][15]
A common two-step derivatization process involves the esterification of the carboxyl group to a methyl ester, followed by the acylation of the amino group.[13][14] This process yields derivatives that are amenable to GC separation and subsequent detection.
Experimental Protocol
This protocol describes a typical two-step derivatization for the analysis of amino acids by GC-MS.[13][15]
Esterification:
a. To a dried amino acid sample, add 1 mL of 2 M HCl in methanol.
b. Seal the vial tightly and heat at 80°C for 60 minutes to form the amino acid methyl esters.[15]
c. Evaporate the reagent to dryness under a stream of nitrogen.
Acylation:
a. To the dried methyl esters, add a solution of PFPA in ethyl acetate.
b. Seal the vial and heat at 65°C for 30 minutes.[15]
Extraction:
a. After cooling, add toluene to the reaction mixture.
b. Vortex for 60 seconds to extract the derivatized amino acids into the toluene layer.[13]
c. Centrifuge to separate the layers.
Analysis:
a. Transfer an aliquot of the upper toluene layer to an autosampler vial for GC-MS analysis.
Visualization: Workflow for GC-MS Analysis of Amino Acids
The following diagram outlines the workflow for the analysis of amino acids using GC-MS after derivatization to their methyl ester, N-acyl derivatives.
Caption: Workflow for the GC-MS analysis of amino acids.
Conclusion
The conversion of amino acids to their methyl ester derivatives is a cornerstone technique with profound implications across various scientific domains. In peptide synthesis, it provides an essential protecting group strategy for the controlled assembly of complex peptides. In drug development, it offers a versatile approach to creating prodrugs with enhanced pharmacokinetic profiles. Furthermore, in analytical chemistry, it enables the robust and sensitive quantification of amino acids by gas chromatography-based methods. A thorough understanding of the principles, quantitative aspects, and experimental protocols associated with amino acid methyl esters, as detailed in this guide, is crucial for researchers aiming to leverage these versatile molecules in their work.
The Role of Hydrochloride Salts in Enhancing Amino Acid Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Amino acids are the fundamental building blocks of proteins and play a crucial role in a vast array of biological processes. Their inherent che...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acids are the fundamental building blocks of proteins and play a crucial role in a vast array of biological processes. Their inherent chemical nature, however, can make them susceptible to degradation, posing significant challenges in pharmaceutical development, chemical synthesis, and nutritional science. Conversion of amino acids into their hydrochloride salts is a widely adopted strategy to enhance their stability, improve solubility, and facilitate handling. This technical guide provides an in-depth exploration of the role of hydrochloride salts in the stability of amino acids, covering the underlying chemical principles, common degradation pathways, and analytical methodologies for stability assessment.
The Chemical Rationale for Hydrochloride Salt Formation
Amino acids are zwitterionic molecules, possessing both a basic amino group (-NH2) and an acidic carboxyl group (-COOH). This dual functionality allows them to react with both acids and bases. The formation of a hydrochloride salt involves the protonation of the basic amino group by hydrochloric acid (HCl).[1] This acid-base reaction results in the formation of an ammonium (B1175870) chloride salt (-NH3+Cl-), which significantly alters the physicochemical properties of the amino acid.
The primary advantages of converting amino acids to their hydrochloride salts include:
Increased Stability: The protonation of the amino group withdraws electron density from the rest of the molecule, which can reduce its susceptibility to certain degradation reactions. For instance, the hydrochloride salt form can protect ester moieties from hydrolysis.[2]
Improved Solubility: Hydrochloride salts are generally more soluble in water and other polar solvents compared to their free amino acid counterparts.[3] This is a critical attribute in the formulation of parenteral solutions and other aqueous-based products.
Enhanced Bioavailability: The increased solubility of hydrochloride salts can lead to improved dissolution and absorption in the gastrointestinal tract, thereby enhancing bioavailability.[2]
Modified Hygroscopicity: The crystalline structure of hydrochloride salts can influence their interaction with atmospheric moisture. While some amino acids are known to be hygroscopic, their salt forms may exhibit different hygroscopic properties.
Solid-State Properties: Salt formation alters the crystal lattice energy, which can lead to more stable and well-defined crystalline solids, facilitating easier handling, processing, and formulation.
The following diagram illustrates the straightforward chemical reaction of an amino acid with hydrochloric acid to form its corresponding hydrochloride salt.
Caption: Formation of an amino acid hydrochloride salt.
Key Degradation Pathways of Amino Acids and Their Hydrochloride Salts
Understanding the degradation pathways is crucial for developing stable formulations and establishing appropriate storage conditions. The formation of a hydrochloride salt can influence the rate and nature of these degradation reactions.
Intramolecular Cyclization
A prevalent degradation pathway for certain amino acids is intramolecular cyclization.
Pyroglutamic Acid Formation: Glutamic acid is particularly prone to cyclization to form pyroglutamic acid, especially under acidic conditions and elevated temperatures.[2] The rate of this dehydration reaction is significantly higher at acidic pH (e.g., pH 3.0) compared to neutral pH.[2] The formation of pyroglutamic acid is a concern as it represents a loss of the active amino acid and can be challenging to separate and quantify.
Lactam Formation: Amino acids with longer side chains containing a terminal amino group, such as lysine (B10760008), can undergo intramolecular cyclization to form lactams. The main degradation product of lysine hydrochloride in solution has been identified as lysine lactam.[4] The kinetics of this degradation have been shown to follow zero-order reaction kinetics, with the rate increasing with higher temperatures and lower pH values.[4]
The diagram below illustrates these two common intramolecular cyclization degradation pathways.
An In-depth Technical Guide on the Spectroscopic Data of (Rac)-H-Thr-OMe Hydrochloride
Audience: Researchers, scientists, and drug development professionals. Disclaimer: Publicly available, comprehensive spectroscopic data for (Rac)-H-Thr-OMe hydrochloride (racemic threonine methyl ester hydrochloride) is...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, comprehensive spectroscopic data for (Rac)-H-Thr-OMe hydrochloride (racemic threonine methyl ester hydrochloride) is limited. This guide provides available data for the corresponding L-isomer, Methyl L-threoninate hydrochloride, as a close reference. Spectroscopic characteristics of the racemic mixture may exhibit slight variations compared to the pure enantiomer.
Introduction
(Rac)-H-Thr-OMe hydrochloride is the racemic form of the methyl ester of the essential amino acid threonine, presented as a hydrochloride salt. As a derivative of a fundamental biological building block, it and its enantiopure forms are of interest in peptide synthesis, drug discovery, and metabolic studies. Accurate and comprehensive spectroscopic data is crucial for its identification, quality control, and the interpretation of experimental results where it is used as a starting material or generated as a product. This guide aims to consolidate the available spectroscopic information and provide detailed, generalized experimental protocols for its analysis.
Spectroscopic Data Presentation
The following tables summarize the available spectroscopic data for Methyl L-threoninate hydrochloride (CAS No. 39994-75-7) . This information is provided as a reference for the racemic compound.
Table 1: 1H NMR Spectroscopic Data (Predicted)
No experimental 1H NMR spectrum for Methyl L-threoninate hydrochloride was found in the public domain. The following are predicted chemical shifts and multiplicities. The actual spectrum should be acquired for confirmation.
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J) in Hz
Hα
~4.0
d
~3.0
Hβ
~4.2
dq
~3.0, 6.5
CH3 (ester)
~3.8
s
-
CH3 (side chain)
~1.3
d
~6.5
NH3+
Broad singlet
-
-
OH
Broad singlet
-
-
Note: Predicted values. Solvent: D2O or DMSO-d6.
Table 2: 13C NMR Spectroscopic Data
No complete experimental 13C NMR spectrum with peak assignments was found. The data is based on general knowledge of similar compounds.
Carbon
Predicted Chemical Shift (ppm)
C=O (ester)
~170
Cα
~58
Cβ
~66
O-CH3
~52
Cγ
~19
Note: Predicted values. Solvent: D2O or DMSO-d6.
Table 3: FT-IR Spectroscopic Data
This data is based on information for the L-isomer, acquired using a Bruker Tensor 27 FT-IR.
Functional Group
Vibrational Mode
Typical Wavenumber (cm-1)
N-H (amine salt)
Stretching
3100 - 2800 (broad)
O-H (alcohol)
Stretching
3400 - 3200 (broad)
C-H (alkane)
Stretching
2980 - 2850
C=O (ester)
Stretching
~1740
N-H (amine salt)
Bending
~1600
C-O (ester)
Stretching
1300 - 1150
C-O (alcohol)
Stretching
~1100
Table 4: Mass Spectrometry Data
The following data is for the L-isomer.
Technique
Ionization Mode
Observed m/z
Interpretation
ESI-MS
Positive
134.2
[M+H]+ for the free base (C5H11NO3)
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis and spectroscopic analysis of (Rac)-H-Thr-OMe hydrochloride.
Synthesis of (Rac)-H-Thr-OMe hydrochloride
This procedure is adapted from a general method for the esterification of amino acids.[1]
To a round-bottom flask, add (Rac)-Threonine (1 equivalent).
Place the flask in an ice bath and add anhydrous methanol under stirring.
Slowly add trimethylchlorosilane (2-2.5 equivalents) dropwise to the suspension. The reaction mixture should become a clear solution.
Remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent and excess TMSCl under reduced pressure using a rotary evaporator.
The resulting white solid is (Rac)-H-Thr-OMe hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
Accurately weigh 5-10 mg of (Rac)-H-Thr-OMe hydrochloride.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CD3OD) in a clean vial.
Transfer the solution to a standard 5 mm NMR tube.
1H NMR Acquisition:
Spectrometer: 400 MHz or higher field strength for better resolution.
Solvent: D2O (note that NH and OH protons will exchange and may not be visible).
Parameters:
Number of scans: 16-64
Relaxation delay: 1-2 seconds
Pulse width: 90°
Spectral width: -2 to 12 ppm
13C NMR Acquisition:
Spectrometer: 100 MHz or higher.
Parameters:
Number of scans: 1024 or more, due to the low natural abundance of 13C.
Technique: Proton-decoupled for singlets at each carbon position.
Relaxation delay: 2-5 seconds.
Spectral width: 0 to 200 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
Thoroughly grind 1-2 mg of (Rac)-H-Thr-OMe hydrochloride with ~100 mg of dry KBr powder using an agate mortar and pestle.
Press the mixture into a thin, transparent pellet using a hydraulic press.
Acquisition:
Spectrometer: FT-IR spectrometer.
Mode: Transmission.
Procedure:
Record a background spectrum of the empty sample compartment.
Place the KBr pellet in the sample holder and record the sample spectrum.
The spectrum is typically recorded from 4000 to 400 cm-1.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
Prepare a dilute solution of (Rac)-H-Thr-OMe hydrochloride (~0.1 mg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
Acquisition:
Instrument: ESI-MS system.
Mode: Positive ion mode is typically used for amino acid derivatives to observe [M+H]+ ions.
Method: Direct infusion or coupled with liquid chromatography (LC-MS).
Parameters:
Capillary voltage: 3-5 kV
Nebulizing gas flow: Adjusted to obtain a stable spray.
Drying gas temperature: 200-350 °C.
Mass range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-300).
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of (Rac)-H-Thr-OMe hydrochloride.
Caption: Workflow for Synthesis and Analysis of (Rac)-H-Thr-OMe HCl.
An In-depth Technical Guide: (Rac)-H-Thr-OMe Hydrochloride vs. L-Threonine Methyl Ester Hydrochloride
Abstract: This whitepaper provides a detailed comparison between the racemic and the L-enantiomer of threonine methyl ester hydrochloride. It is intended for researchers, scientists, and professionals in drug development...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract: This whitepaper provides a detailed comparison between the racemic and the L-enantiomer of threonine methyl ester hydrochloride. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document covers physicochemical properties, synthesis protocols, and key applications, with a focus on the implications of stereochemistry. All quantitative data are presented in comparative tables, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
Threonine, an essential amino acid, is a fundamental building block in protein synthesis and various metabolic pathways.[][2][3] Its structure, featuring two chiral centers, gives rise to four stereoisomers. The methyl ester derivative of threonine is a crucial intermediate in peptide synthesis and the development of pharmaceuticals.[4][5] This guide focuses on two forms of its hydrochloride salt: L-Threonine methyl ester hydrochloride, the naturally occurring enantiomer, and (Rac)-H-Thr-OMe hydrochloride, a synthetic mixture containing equal parts L- and D-threonine methyl ester.
The stereochemistry of a molecule is paramount in biological systems. While L-threonine is readily metabolized and incorporated into proteins, the D-isomer is not typically used in protein synthesis and may exhibit different biological activities or be inactive.[] This distinction is critical in drug development, where enantiomeric purity can significantly impact efficacy, pharmacokinetics, and toxicity. This paper will elucidate the key differences between the single enantiomer and the racemic mixture, providing a technical foundation for their appropriate selection and use in research and development.
Physicochemical Properties
The most distinct difference between the L-isomer and the racemic mixture is their optical activity. The L-enantiomer rotates plane-polarized light, whereas the racemic mixture does not, as the equal and opposite rotations of the L- and D-enantiomers cancel each other out. Other physical properties, such as melting point and solubility, can also differ due to variations in crystal lattice packing between the pure enantiomer and the racemate.
Room temperature or -20°C, keep in dark place.[8][9]
Synthesis and Experimental Protocols
The synthesis of both compounds typically starts from threonine. The key difference lies in the starting material: L-threonine for the enantiomerically pure product and DL-threonine for the racemic mixture.
General Synthesis of Threonine Methyl Ester Hydrochloride
A common method for esterification is the Fischer-Speier esterification, where the amino acid is treated with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[11][12]
Fig 1. General Esterification Workflow.
Experimental Protocol: Synthesis of L-Threonine Methyl Ester Hydrochloride [8][11]
Preparation: Cool 150 mL of dry methanol to -10 °C in a flask equipped with a stirrer.
Acid Addition: Slowly add 39.0 mL (0.542 mol) of thionyl chloride dropwise to the cold methanol while stirring. Maintain the temperature below 0 °C.
Amino Acid Addition: Add 17.85 g (0.15 mol) of L-Threonine to the mixture.
Reaction: Remove the cooling bath and allow the reaction mixture to stir at room temperature (approx. 22 °C) for 16-24 hours.
Work-up: Evaporate the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
Isolation: The resulting white solid or oil is the crude L-Threonine methyl ester hydrochloride, obtained in nearly quantitative yield. The product can be further purified by recrystallization if necessary.
Note: The same protocol can be used with DL-Threonine to produce (Rac)-H-Thr-OMe hydrochloride.
Chiral Resolution of (Rac)-H-Thr-OMe
The separation of the racemic mixture into its constituent D- and L-enantiomers is a critical process in pharmaceutical and fine chemical synthesis. Enzymatic kinetic resolution is a highly efficient method for this purpose. Lipases or proteases can selectively hydrolyze one enantiomer of the ester (typically the L-form) back to the carboxylic acid, allowing for the separation of the unreacted D-ester from the L-acid.[13][14]
Dissolution: Dissolve (Rac)-H-Thr-OMe hydrochloride in a phosphate (B84403) buffer solution (pH 7.0).
Enzyme Addition: Add a lipase (B570770) (e.g., from Pseudomonas or Candida) to the solution.
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress using chiral HPLC. The reaction should be stopped at ~50% conversion to maximize enantiomeric excess for both products.
Separation:
Acidify the reaction mixture to pH ~2 with HCl.
Extract the unreacted D-threonine methyl ester with an organic solvent like ethyl acetate.
The aqueous layer will contain the protonated L-threonine.
Isolation:
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to recover D-threonine methyl ester.
Adjust the pH of the aqueous layer to the isoelectric point of threonine (~5.6) to precipitate L-threonine, which can be collected by filtration.
Applications in Research and Development
The choice between the racemic mixture and the pure L-enantiomer is dictated by the specific application.
(Rac)-H-Thr-OMe Hydrochloride: It is primarily used as a starting material for the synthesis of D-threonine derivatives after chiral resolution.[7][15] It can also serve as an experimental control in studies investigating the stereospecific effects of L-threonine methyl ester.[7]
L-Threonine Methyl Ester Hydrochloride: As the biologically relevant form, it is extensively used as a chiral building block in the synthesis of complex molecules, including peptides and pharmaceuticals.[4][5][16] Its protected amine and carboxyl groups make it an ideal intermediate for peptide coupling reactions. It is also used in nutritional supplements and research on amino acid metabolism and neurobiology.[5][8]
Role in Peptide Synthesis
L-Threonine methyl ester HCl is a common reagent in solid-phase or solution-phase peptide synthesis. The methyl ester protects the carboxylic acid, while the free amine group is available for coupling with an N-protected amino acid.
Fig 3. L-Thr-OMe in a Peptide Coupling Reaction.
Conclusion
The primary distinction between (Rac)-H-Thr-OMe hydrochloride and L-threonine methyl ester hydrochloride lies in their stereochemistry, which has profound implications for their physical properties and biological functions. While the racemic mixture is a useful synthetic precursor for accessing D-threonine derivatives, the enantiomerically pure L-form is indispensable for applications requiring biological specificity, such as peptide synthesis and the development of chiral drugs. This guide has provided the essential data, protocols, and conceptual frameworks to assist researchers in making informed decisions regarding the use of these important chemical entities.
Application Notes and Protocols for the Use of (Rac)-H-Thr-OMe Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Role of (Rac)-H-Thr-OMe Hydrochloride (Rac)-H-Thr-OMe hydrochloride, a racemic threonine methyl ester hydrochloride, is a ch...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Role of (Rac)-H-Thr-OMe Hydrochloride
(Rac)-H-Thr-OMe hydrochloride, a racemic threonine methyl ester hydrochloride, is a chemical reagent with potential applications in peptide chemistry. However, its direct application in standard Solid-Phase Peptide Synthesis (SPPS) protocols is atypical and presents significant challenges. SPPS is an inherently stereospecific process designed to produce peptides with a defined sequence and stereochemistry.[1][2][3] The use of a racemic mixture of an amino acid building block would result in the formation of a complex mixture of diastereomeric peptides, which are often difficult to separate and characterize.[4][5][6]
The structure of (Rac)-H-Thr-OMe hydrochloride, with an unprotected N-terminus and a C-terminal methyl ester, makes it more suitable for solution-phase peptide synthesis rather than for direct incorporation onto a solid support in conventional Fmoc or Boc SPPS.[7][8]
These application notes will first clarify why direct use of (Rac)-H-Thr-OMe hydrochloride in SPPS is not a standard procedure. Subsequently, detailed protocols will be provided for three plausible scenarios that a researcher might wish to achieve:
Scenario A: Standard SPPS Protocol for Incorporating a Specific Threonine Stereoisomer. This is the most common and recommended approach for synthesizing peptides containing threonine.
Scenario B: Synthesis of Diastereomeric Peptides via SPPS. For research purposes where a mixture of stereoisomers is intentionally desired.
Scenario C: Solution-Phase Synthesis of a Dipeptide. A practical application for H-Thr-OMe hydrochloride.
Scenario A: Standard Fmoc-SPPS Protocol for Incorporating L-Threonine
This protocol outlines the standard and recommended method for incorporating a specific stereoisomer of threonine into a peptide sequence using the Fmoc/tBu strategy. The building block of choice is Fmoc-L-Thr(tBu)-OH , where the N-terminus is protected by the base-labile Fmoc group and the hydroxyl side chain is protected by the acid-labile tert-butyl (tBu) group.[9][10][11]
Experimental Protocol: Manual Fmoc-SPPS
This protocol describes a single coupling cycle for adding Fmoc-L-Thr(tBu)-OH to a growing peptide chain on a resin.
1. Resin Preparation and Swelling:
Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide, 0.1 mmol scale) into a reaction vessel.
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes with gentle agitation.[9]
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10 minutes to ensure complete Fmoc removal.
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]
3. Coupling of Fmoc-L-Thr(tBu)-OH:
In a separate vial, dissolve Fmoc-L-Thr(tBu)-OH (4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3.9 equivalents) in DMF.
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the solution to activate the amino acid.
Immediately add the activated amino acid solution to the deprotected resin.
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a colorimetric test such as the Kaiser test.
4. Washing:
Drain the coupling solution.
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.
The resin is now ready for the next deprotection and coupling cycle.
Data Presentation: Coupling Reagents and Conditions
Parameter
Condition
Notes
Amino Acid
Fmoc-L-Thr(tBu)-OH or Fmoc-D-Thr(tBu)-OH
3-5 equivalents
Coupling Reagent
HBTU, HATU, HCTU, or DIC/Oxyma
0.95 equivalents relative to the amino acid
Base
DIPEA or 2,4,6-collidine
2 equivalents relative to the amino acid
Solvent
DMF or NMP
Sufficient to swell the resin
Reaction Time
30-120 minutes
Sequence and scale-dependent
Temperature
Room Temperature
Mandatory Visualization: Standard SPPS Cycle Workflow
Caption: Workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Scenario B: Synthesis of Diastereomeric Peptides via SPPS
This protocol is intended for research applications where a mixture of peptide diastereomers is the desired outcome. This is achieved by using a racemic mixture of the protected threonine derivative, such as (Rac)-Fmoc-Thr(tBu)-OH, during the coupling step.
Experimental Protocol: Incorporating a Racemic Mixture
The SPPS protocol is identical to that described in Scenario A , with the key exception in the coupling step:
3. Coupling of (Rac)-Fmoc-Thr(tBu)-OH:
In a separate vial, dissolve (Rac)-Fmoc-Thr(tBu)-OH (4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3.9 equivalents) in DMF.
Proceed with the activation and coupling as described in Scenario A.
Important Considerations:
Purification: The resulting crude peptide product will be a mixture of two diastereomers. Separation of these isomers can be challenging and typically requires specialized chromatographic techniques, such as reversed-phase HPLC (RP-HPLC) with optimized gradient conditions.[4][6]
Analysis: Characterization of the diastereomeric mixture will require analytical techniques capable of resolving stereoisomers, such as chiral chromatography or high-resolution analytical RP-HPLC.[13] Mass spectrometry will confirm the mass of the peptides but will not distinguish between the diastereomers.
Data Presentation: Analytical and Purification Parameters
Technique
Parameters
Purpose
Analytical RP-HPLC
C18 column, shallow acetonitrile/water gradient with 0.1% TFA
To resolve and quantify the diastereomeric peptides.
Preparative RP-HPLC
C18 column, optimized gradient based on analytical separation
To isolate the individual diastereomers for further study.
Mass Spectrometry
ESI-MS or MALDI-TOF
To confirm the molecular weight of the synthesized peptides.
Mandatory Visualization: Diastereomer Synthesis and Analysis Workflow
Caption: Workflow for the synthesis and separation of diastereomeric peptides.
Scenario C: Solution-Phase Synthesis of a Dipeptide
This protocol describes a plausible application for (Rac)-H-Thr-OMe hydrochloride: the synthesis of a dipeptide in solution. Here, it will be coupled with an N-protected amino acid.
Experimental Protocol: Dipeptide Synthesis in Solution
This example describes the coupling of Fmoc-L-Alanine with (Rac)-H-Thr-OMe hydrochloride.
1. Neutralization of H-Thr-OMe hydrochloride:
Dissolve (Rac)-H-Thr-OMe hydrochloride (1 equivalent) in a suitable solvent such as DCM or DMF.
Add a tertiary base like DIPEA or N-methylmorpholine (NMM) (1.1 equivalents) and stir for 10-15 minutes at room temperature to obtain the free amine.
2. Activation of the N-protected Amino Acid:
In a separate flask, dissolve Fmoc-L-Ala-OH (1 equivalent) and a coupling reagent (e.g., DCC or EDC, 1.1 equivalents) in an anhydrous solvent like DCM.
If using a carbodiimide, an additive such as HOBt (1.1 equivalents) is often included to suppress racemization.[8]
Stir the mixture at 0°C for 15-20 minutes to form the activated ester.
3. Coupling Reaction:
Add the neutralized solution of (Rac)-H-Thr-OMe from step 1 to the activated Fmoc-L-Ala-OH solution at 0°C.
Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
4. Work-up and Purification:
Filter the reaction mixture to remove any urea (B33335) byproduct (if DCC was used).
Wash the organic solution with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The resulting crude product, a mixture of two diastereomeric dipeptides (Fmoc-L-Ala-L-Thr-OMe and Fmoc-L-Ala-D-Thr-OMe), can be purified by flash column chromatography on silica (B1680970) gel.
Data Presentation: Reagents for Solution-Phase Coupling
Application Notes and Protocols for Peptide Coupling with Racemic Threonine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals Introduction Threonine, a β-hydroxy α-amino acid, is a crucial component of many biologically active peptides. The synthesis of threonine-containing peptide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine, a β-hydroxy α-amino acid, is a crucial component of many biologically active peptides. The synthesis of threonine-containing peptides presents unique challenges, primarily due to the presence of a secondary alcohol on the side chain and two chiral centers. When coupling a chiral N-protected amino acid to a racemic mixture of threonine methyl ester, four potential stereoisomers can be formed. The control of diastereoselectivity in this coupling reaction is therefore of paramount importance for the synthesis of stereochemically pure peptides.
These application notes provide a comprehensive overview of the key considerations and methodologies for the peptide coupling of an N-protected amino acid to racemic threonine methyl ester. This document outlines various coupling strategies, protocols for reaction execution and monitoring, and methods for the analysis of the resulting diastereomeric products.
Challenges in Peptide Coupling with Threonine
Several factors contribute to the complexity of peptide synthesis involving threonine:
Steric Hindrance: The β-methyl group of threonine can sterically hinder the approach of the activated carboxyl group, potentially slowing down the coupling reaction.
Side Reactions: The hydroxyl group on the threonine side chain can undergo side reactions, such as O-acylation, if not properly protected. For the purpose of these protocols, it is assumed the side-chain hydroxyl group is appropriately protected (e.g., as a tert-butyl ether) or that coupling conditions are chosen to minimize O-acylation.
Epimerization: The α-carbon of the activated N-protected amino acid is susceptible to racemization, particularly under basic conditions. This can lead to the formation of unwanted diastereomers.[1][2] The addition of racemization suppressants is often necessary.
Diastereoselectivity: When using a racemic starting material like DL-threonine methyl ester, the coupling reaction will produce a mixture of diastereomers. The ratio of these diastereomers is influenced by the coupling reagent, solvent, temperature, and the specific amino acids being coupled.
Key Coupling Reagents and Additives
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. The following classes of reagents are commonly employed in peptide synthesis and are relevant for coupling with threonine methyl ester.
Carbodiimides
DIC (N,N'-Diisopropylcarbodiimide): A widely used liquid coupling reagent. The urea (B33335) byproduct is soluble in common organic solvents, facilitating purification.[3]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, often used in aqueous-phase couplings. Its byproduct is also water-soluble.
Carbodiimide-mediated couplings are almost always performed in the presence of an additive to suppress racemization and improve efficiency.[3]
Aminium/Uronium Salts
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient coupling reagent that forms an active ester with the carboxylic acid.[4]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered more reactive than HBTU and is particularly effective in difficult couplings and at suppressing racemization.[5]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A powerful coupling reagent, particularly useful for sterically hindered amino acids. It is known for its high reactivity and for minimizing racemization.[2]
Racemization Suppressing Additives
HOBt (1-Hydroxybenzotriazole): The classic additive used with carbodiimides to form an active ester intermediate that is less prone to racemization.[4]
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt, known to enhance coupling efficiency and reduce racemization.[2]
Experimental Protocols
This section provides detailed protocols for the coupling of Boc-L-Alanine to racemic threonine methyl ester hydrochloride (DL-Thr-OMe·HCl) using different coupling reagents. These protocols are designed to serve as a starting point for optimization.
General Materials:
Boc-L-Alanine
DL-Threonine methyl ester hydrochloride
Coupling reagents: DIC, HBTU, HATU, PyBOP
Additives: HOBt, Oxyma Pure
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
Standard laboratory glassware and stirring equipment
Analytical HPLC with a chiral or C18 column
NMR Spectrometer
General Workflow for Peptide Coupling and Analysis
The following diagram illustrates the general experimental workflow from the coupling reaction to the analysis of the diastereomeric products.
Caption: General workflow for the synthesis and analysis of dipeptide diastereomers.
Protocol 1: Coupling using DIC/HOBt
Reactant Preparation: In a round-bottom flask, dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in DCM or DMF.
Activation: Cool the solution to 0 °C in an ice bath. Add DIC (1.1 eq) dropwise and stir the mixture for 15-20 minutes.
Coupling: Add DL-Threonine methyl ester hydrochloride (1.0 eq) followed by the dropwise addition of DIPEA (2.2 eq).
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up:
Filter off the precipitated diisopropylurea.
Dilute the filtrate with an appropriate organic solvent (e.g., Ethyl Acetate).
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the purified product by HPLC and/or ¹H NMR to determine the diastereomeric ratio.
Protocol 2: Coupling using HATU
Reactant Preparation: In a round-bottom flask, dissolve Boc-L-Alanine (1.0 eq) and HATU (1.1 eq) in DMF.
Coupling: Add DL-Threonine methyl ester hydrochloride (1.0 eq) to the solution, followed by the dropwise addition of DIPEA (2.2 eq) at 0 °C.
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Analysis: Analyze the purified product by HPLC and/or ¹H NMR to determine the diastereomeric ratio.
Protocol 3: Coupling using PyBOP
Reactant Preparation: In a round-bottom flask, dissolve Boc-L-Alanine (1.0 eq) and PyBOP (1.1 eq) in DCM or DMF.
Coupling: Add DL-Threonine methyl ester hydrochloride (1.0 eq) to the solution, followed by the dropwise addition of DIPEA (2.2 eq) at 0 °C.
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Analysis: Analyze the purified product by HPLC and/or ¹H NMR to determine the diastereomeric ratio.
Data Presentation: Diastereoselectivity of Coupling Reactions
The diastereomeric ratio (d.r.) is a critical measure of the stereochemical outcome of the coupling reaction. The following table provides a template for summarizing the quantitative data obtained from the analysis of the coupling of Boc-L-Alanine with racemic threonine methyl ester using different coupling reagents. The data presented here is illustrative and should be determined empirically for each specific reaction.
Coupling Reagent
Additive
Base
Solvent
Reaction Time (h)
Yield (%)
Diastereomeric Ratio (L-Ala-L-Thr : L-Ala-D-Thr)
DIC
HOBt
DIPEA
DCM
12
85
To be determined (e.g., 55:45)
DIC
Oxyma
DIPEA
DCM
12
88
To be determined (e.g., 60:40)
HBTU
-
DIPEA
DMF
4
92
To be determined (e.g., 52:48)
HATU
-
DIPEA
DMF
2
95
To be determined (e.g., 58:42)
PyBOP
-
DIPEA
DCM
2
94
To be determined (e.g., 65:35)
Analysis of Diastereomers
Accurate determination of the diastereomeric ratio is essential. The two primary methods for this analysis are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
HPLC Analysis
Reverse-Phase HPLC (RP-HPLC): Diastereomers often have slightly different polarities and can sometimes be separated on a standard C18 column with an optimized gradient of solvents (e.g., water/acetonitrile with 0.1% TFA).[1]
Chiral HPLC: For baseline separation, a chiral stationary phase may be required. The choice of column and mobile phase will depend on the specific dipeptide.[6]
The diastereomeric ratio is determined by integrating the peak areas of the two diastereomers in the chromatogram.
NMR Analysis
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the dipeptide mixture, the protons in the vicinity of the newly formed chiral center in the threonine residue will be in different chemical environments for each diastereomer. This can lead to separate, well-resolved signals for certain protons (e.g., the α-protons or the methyl group protons of the threonine residue). The diastereomeric ratio can be determined by integrating these distinct signals.[4][7]
The following diagram illustrates the relationship between the coupling reaction and the analytical outcomes.
Caption: Logical relationship of reactants, process, products, and analysis.
Conclusion and Recommendations
The coupling of a chiral N-protected amino acid to racemic threonine methyl ester is a feasible process that yields a mixture of diastereomers. The choice of coupling reagent, additives, and reaction conditions can influence the diastereomeric ratio, although significant chiral induction is not always observed. For applications requiring a single stereoisomer, subsequent purification of the diastereomers by chromatography is necessary.
Recommendations:
Screening of Coupling Reagents: It is highly recommended to perform a screening of different coupling reagents (e.g., DIC/Oxyma, HATU, and PyBOP) to empirically determine the optimal conditions for yield and diastereoselectivity for the specific peptide sequence of interest.
Careful Monitoring of Racemization: The potential for racemization of the activated amino acid should always be considered. The use of additives like HOBt or Oxyma with carbodiimides is crucial. For aminium/uronium and phosphonium reagents, minimizing the reaction time and using a hindered base like DIPEA can help reduce racemization.
Orthogonal Analytical Methods: Employing at least two different analytical techniques (e.g., HPLC and NMR) to determine the diastereomeric ratio is advisable to ensure the accuracy of the results.
Protection of Threonine Hydroxyl Group: For more complex syntheses or if O-acylation is a concern, protection of the threonine side-chain hydroxyl group (e.g., as a tert-butyl ether) should be considered.
By following these guidelines and protocols, researchers can effectively approach the synthesis of threonine-containing peptides from racemic starting materials and accurately characterize the stereochemical outcome of the coupling reaction.
Application Notes and Protocols: Protecting Group Strategy for (Rac)-H-Thr-OMe Hydrochloride
Audience: Researchers, scientists, and drug development professionals. Introduction Threonine, with its bifunctional nature possessing both a secondary hydroxyl group and a primary amine, presents a common challenge in s...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Threonine, with its bifunctional nature possessing both a secondary hydroxyl group and a primary amine, presents a common challenge in synthetic organic chemistry and peptide synthesis. Selective protection of these functional groups is crucial to prevent undesired side reactions and to direct the reactivity towards the desired transformation. This document outlines a detailed protecting group strategy for racemic threonine methyl ester hydrochloride ((Rac)-H-Thr-OMe·HCl), a versatile building block in the synthesis of various pharmaceutical compounds and complex molecules.
The presented strategies focus on the orthogonal protection of the amine and hydroxyl functionalities, allowing for their selective deprotection under different conditions. The protocols provided are based on established chemical transformations, adapted for the specific substrate (Rac)-H-Thr-OMe·HCl.
Protecting Group Strategies
An effective protecting group strategy for (Rac)-H-Thr-OMe·HCl requires careful consideration of the stability and cleavage conditions of the chosen protecting groups. The primary goal is to achieve orthogonality, enabling the removal of one protecting group without affecting the other. This allows for sequential modification of the amine and hydroxyl groups.
Two common and robust protecting groups for the amine functionality are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. For the hydroxyl group, the tert-butyldimethylsilyl (TBDMS) group is a suitable choice due to its stability under a range of conditions and its selective removal using fluoride (B91410) ions.
The general workflow for the protection of (Rac)-H-Thr-OMe·HCl is depicted below.
Caption: General workflow for the orthogonal protection and deprotection of (Rac)-H-Thr-OMe.
Data Presentation
The following table summarizes the common protecting groups for the amine and hydroxyl functionalities of threonine methyl ester, along with their typical reaction conditions and deprotection methods. The yields are indicative and may vary based on the specific reaction conditions and scale.
Note: As the starting material is a hydrochloride salt, an additional equivalent of base is required to neutralize the salt and liberate the free amine before the protection reaction can proceed.
This protocol describes the protection of the amine group of (Rac)-H-Thr-OMe·HCl with a tert-butyloxycarbonyl (Boc) group.
Caption: Experimental workflow for the N-Boc protection of (Rac)-H-Thr-OMe·HCl.
Dissolve the N-protected threonine methyl ester (1.0 eq.), TBDMS-Cl (1.1 eq.), and imidazole (2.0 eq.) in dry DMF.[5]
Stir the solution at room temperature for 48 hours under an argon atmosphere.[5]
Concentrate the reaction mixture and suspend the residue in hexane.
Extract the hexane suspension with a 5% NaHCO₃ solution.
Acidify the aqueous fraction to pH 3 using a 1 M KHSO₄ solution and then extract with ethyl acetate.[5]
Combine the ethyl acetate fractions, wash with brine, dry over anhydrous magnesium sulfate, and evaporate to dryness to obtain the fully protected threonine derivative.
Deprotection Protocols
Selective Deprotection of the N-Boc Group
Materials:
N-Boc-O-TBDMS-(Rac)-Thr-OMe
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
Dissolve the N-Boc protected compound in DCM.
Add an equal volume of TFA and stir at room temperature. The reaction is typically complete within 1-2 hours.
Remove the solvent and excess TFA under reduced pressure.
Neutralize the residue with a saturated NaHCO₃ solution and extract with DCM.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the O-TBDMS protected amine.
Application Notes and Protocols: Selecting the Optimal Coupling Reagent for Threonine Derivatives
Audience: Researchers, scientists, and drug development professionals. Introduction: The efficient incorporation of threonine (Thr) and its derivatives into peptide sequences is a critical step in the synthesis of many t...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction: The efficient incorporation of threonine (Thr) and its derivatives into peptide sequences is a critical step in the synthesis of many therapeutic peptides and complex organic molecules. However, the secondary hydroxyl group on the side chain and the steric hindrance around the α-carbon present unique challenges, including reduced coupling efficiency and an increased risk of side reactions such as epimerization and O-acylation. The choice of coupling reagent is therefore paramount to achieving high yields and purity. These application notes provide a comprehensive guide to selecting the most suitable coupling reagent for threonine derivatives, complete with comparative data and detailed experimental protocols.
Challenges in Coupling Threonine Derivatives
The primary difficulties encountered during the coupling of threonine derivatives are:
Steric Hindrance: The bulky side chain of threonine can sterically hinder the approach of the activated amino acid, slowing down the reaction rate and leading to incomplete coupling.
Epimerization: The α-carbon of threonine is susceptible to racemization (epimerization in the case of non-glycine amino acids) during activation, particularly with highly activating reagents or prolonged activation times. This can lead to the formation of diastereomeric impurities that are difficult to separate.
Side-Chain Reactions: The hydroxyl group on the threonine side chain can be acylated by the activated carboxylic acid, leading to the formation of undesired byproducts.
The selection of an appropriate coupling reagent and optimized reaction conditions can mitigate these challenges.
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent significantly impacts the success of coupling threonine derivatives. The following table summarizes the performance of several commonly used coupling reagents in terms of yield, epimerization risk, and reaction time.
Coupling Reagent
Additive
Typical Yield (Threonine)
Epimerization Risk
Key Advantages
HATU
HOAt
High to Very High
Low
High efficiency, fast reaction times, suitable for sterically hindered amino acids.
HBTU
HOBt
High
Moderate
Widely used, cost-effective, good performance for many standard couplings.
COMU
(none)
Very High
Very Low
Excellent for sterically hindered couplings, low epimerization, soluble byproducts.
DIC/Oxyma
Oxyma Pure
High
Low
Low epimerization risk, cost-effective, safer alternative to HOBt.
PyBOP
HOBt
High
Moderate
Effective for sterically hindered couplings, but can be less efficient than HATU.
Data compiled from various literature sources and supplier application notes. Yields are typical and can vary based on the specific substrates and reaction conditions.
Logical Workflow for Coupling Reagent Selection
The following diagram illustrates a decision-making process for selecting a suitable coupling reagent for threonine derivatives based on the specific requirements of the synthesis.
Caption: Decision tree for selecting a coupling reagent for threonine derivatives.
Experimental Protocols
The following are generalized protocols for solution-phase and solid-phase peptide synthesis (SPPS) using HATU, a highly effective reagent for coupling threonine derivatives.
4.1. General Workflow for Peptide Coupling
The following diagram outlines the general experimental workflow for a peptide coupling reaction.
Caption: General workflow for a peptide coupling reaction.
4.2. Protocol 1: Solution-Phase Coupling of a Threonine Derivative using HATU
This protocol describes the coupling of an N-protected threonine derivative to an amino acid ester.
Materials:
N-protected Threonine derivative (e.g., Boc-Thr-OH or Fmoc-Thr(tBu)-OH)
Standard laboratory glassware and stirring equipment
Reagents for workup and purification (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica (B1680970) gel for chromatography)
Procedure:
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected Threonine derivative (1.0 eq), the amino acid ester hydrochloride (1.0 eq), and HOAt (1.0 eq) in anhydrous DMF (concentration typically 0.1-0.5 M).
Cool the solution to 0 °C in an ice bath.
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes. The amount of base is crucial to neutralize the hydrochloride salt and the acidic protons.
Add HATU (1.0 eq) to the reaction mixture in one portion.
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Once the reaction is complete, quench the reaction by adding water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.
4.3. Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Threonine-Containing Peptide using HATU
This protocol outlines a standard Fmoc-based SPPS coupling cycle for incorporating a threonine residue.
Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.
Fmoc Deprotection:
Drain the DMF.
Add the 20% piperidine in DMF solution to the resin.
Agitate for 5 minutes.
Drain the solution.
Repeat the piperidine treatment for another 15 minutes.
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Coupling:
In a separate vial, prepare the coupling solution by dissolving Fmoc-Thr(tBu)-OH (3-5 eq), HATU (3-5 eq), and HOAt (3-5 eq) in DMF.
Add DIPEA (6-10 eq) to the coupling solution and pre-activate for 1-2 minutes.
Add the activated coupling solution to the resin.
Agitate the reaction vessel for 1-2 hours at room temperature.
Washing:
Drain the coupling solution.
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.
Conclusion
The selection of an appropriate coupling reagent is a critical parameter for the successful synthesis of peptides containing threonine derivatives. For sterically demanding couplings where high yield and low epimerization are essential, COMU and HATU are superior choices. For more routine syntheses where cost is a consideration, DIC/Oxyma offers a good balance of performance and economy. The protocols provided herein serve as a starting point, and optimization of reaction times, temperature, and stoichiometry may be necessary for specific substrates.
Method
Application Notes and Protocols for (Rac)-H-Thr-OMe Hydrochloride in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction (Rac)-H-Thr-OMe hydrochloride is a racemic mixture of the methyl ester of threonine. In peptide synthesis, the use of enantiomerically pure ami...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-H-Thr-OMe hydrochloride is a racemic mixture of the methyl ester of threonine. In peptide synthesis, the use of enantiomerically pure amino acid derivatives is standard practice to ensure the synthesis of a single, stereochemically defined peptide. The use of a racemic starting material such as (Rac)-H-Thr-OMe hydrochloride will result in the formation of a mixture of diastereomeric peptides. This presents a significant challenge for purification and characterization. However, the synthesis of diastereomeric peptides can be of interest for specific applications, such as in the study of enzyme specificity, the development of peptide-based diagnostics, or in the creation of peptide libraries for drug discovery.
These application notes provide a comprehensive overview of the use of (Rac)-H-Thr-OMe hydrochloride in solution-phase peptide synthesis. It details a general protocol for the coupling of the racemic threonine derivative with an N-protected amino acid, followed by the crucial step of separating the resulting diastereomeric dipeptides.
Data Presentation
The following table summarizes the expected products and key parameters for a typical coupling reaction between an N-protected L-amino acid (e.g., Boc-L-Alanine) and (Rac)-H-Thr-OMe hydrochloride.
Reactant 1
Reactant 2
Coupling Reagent
Expected Products
Key Separation Technique
Boc-L-Ala-OH
(Rac)-H-Thr-OMe·HCl
HBTU/DIPEA
Boc-L-Ala-L-Thr-OMe
Reversed-Phase HPLC
Boc-L-Ala-D-Thr-OMe
Table 1: Summary of a typical coupling reaction and subsequent separation of diastereomers.
Experimental Protocols
Protocol 1: Dipeptide Synthesis via Carbodiimide Coupling
This protocol describes the synthesis of a diastereomeric mixture of a dipeptide (e.g., Boc-L-Ala-L/D-Thr-OMe) using (Rac)-H-Thr-OMe hydrochloride and an N-protected L-amino acid.
In a round-bottom flask, dissolve N-α-Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
Addition of the amino component:
In a separate flask, suspend (Rac)-H-Thr-OMe hydrochloride (1.2 eq) in anhydrous DCM.
Add DIPEA (1.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
Add the neutralized (Rac)-H-Thr-OMe solution to the activated Boc-L-Ala-OH solution at 0 °C.
Reaction:
Allow the reaction mixture to warm to room temperature and stir overnight.
Work-up:
Filter the reaction mixture to remove the precipitated DCU.
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product, a mixture of Boc-L-Ala-L-Thr-OMe and Boc-L-Ala-D-Thr-OMe, is then purified by silica gel column chromatography to remove any remaining impurities. The two diastereomers may not be fully separated at this stage.
Protocol 2: Separation of Diastereomers by Reversed-Phase HPLC
This protocol outlines the separation of the synthesized dipeptide diastereomers using high-performance liquid chromatography (HPLC).[1][2][3]
Dissolve a small amount of the purified dipeptide mixture in a suitable solvent (e.g., a mixture of water and acetonitrile).
HPLC Conditions:
Mobile Phase A: 0.1% TFA in water
Mobile Phase B: 0.1% TFA in acetonitrile
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. The gradient may need to be optimized for baseline separation of the diastereomers.
Flow Rate: 1.0 mL/min
Detection: UV at 220 nm
Injection and Data Collection:
Inject the sample onto the HPLC system.
Collect the chromatogram. The two diastereomers should appear as two distinct peaks with different retention times.
Fraction Collection:
Collect the fractions corresponding to each peak separately.
Analysis:
Analyze the collected fractions by mass spectrometry to confirm the identity of each diastereomer.
Mandatory Visualizations
Caption: Experimental workflow for dipeptide synthesis and diastereomer separation.
Caption: Logical relationship of key steps in the synthesis and separation process.
The Use of (Rac)-H-Thr-OMe as an Experimental Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction In experimental biology and pharmacology, the use of appropriate controls is fundamental to ensure the validity and interpretability of results...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In experimental biology and pharmacology, the use of appropriate controls is fundamental to ensure the validity and interpretability of results. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different biological activities. One enantiomer may be biologically active, while the other is inactive or has a different, sometimes undesirable, effect. In this context, the racemic mixture, a 1:1 mixture of both enantiomers, can serve as a valuable experimental control.
Hypothetical Signaling Pathway Involvement
Let's consider a hypothetical scenario where L-threonine methyl ester (L-H-Thr-OMe) is found to be an agonist for a G-protein coupled receptor (GPCR), leading to the activation of a downstream signaling cascade involving the Rho family GTPase, Rac1.
Caption: Hypothetical signaling pathway of L-H-Thr-OMe.
In this pathway, the binding of L-H-Thr-OMe to the GPCR initiates a conformational change, leading to the activation of a heterotrimeric G-protein. The activated G-protein then stimulates a guanine nucleotide exchange factor (GEF), which in turn activates Rac1 by promoting the exchange of GDP for GTP. Active, GTP-bound Rac1 can then interact with various downstream effectors to elicit a cellular response, such as cytoskeletal rearrangement or gene expression changes.
Experimental Workflow for Using (Rac)-H-Thr-OMe as a Control
The following diagram illustrates a general workflow for comparing the activity of an enantiomerically pure compound with its racemic mixture.
Caption: General experimental workflow.
Application Notes
1. Rationale for Use as a Control
Specificity: To demonstrate that the observed biological activity is specific to one enantiomer (e.g., L-H-Thr-OMe) and not a general property of the chemical scaffold.
Baseline: To establish a baseline level of activity. In theory, if the D-enantiomer is completely inactive, the racemic mixture should exhibit approximately 50% of the activity of the pure L-enantiomer when used at the same total concentration.
Off-Target Effects: To control for potential non-specific or off-target effects that might be induced by the chemical structure, independent of the specific stereochemistry required for target engagement.
2. Experimental Considerations
Purity: Ensure the enantiomeric purity of the L-H-Thr-OMe and the correct 1:1 ratio in the (Rac)-H-Thr-OMe preparation.
Concentration: When comparing the active enantiomer to the racemate, it is crucial to consider the concentration. For a direct comparison of potency, the concentration of the racemate should be twice that of the pure enantiomer to have an equivalent concentration of the active form. Alternatively, a full dose-response curve for both should be generated.
Solubility and Stability: Confirm that both the pure enantiomer and the racemic mixture have comparable solubility and stability in the experimental buffer or media.
Experimental Protocols
Protocol 1: Rac1 Activation Assay (G-LISA)
This protocol describes a method to measure the activation of Rac1 in response to treatment with L-H-Thr-OMe and (Rac)-H-Thr-OMe.
Materials:
Cells expressing the putative target GPCR
Cell culture medium and supplements
L-H-Thr-OMe
(Rac)-H-Thr-OMe
Vehicle (e.g., DMSO or PBS)
Rac1 G-LISA Activation Assay Kit (or similar)
Phosphate-buffered saline (PBS)
Lysis buffer
Protein concentration assay kit (e.g., BCA)
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
Cell Starvation: Prior to treatment, starve the cells in serum-free medium for 2-4 hours to reduce basal signaling activity.
Treatment: Prepare working solutions of L-H-Thr-OMe and (Rac)-H-Thr-OMe in serum-free medium. Treat the cells with vehicle, L-H-Thr-OMe (e.g., 10 µM), and (Rac)-H-Thr-OMe (e.g., 20 µM, to achieve a 10 µM concentration of the L-enantiomer).
Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 15 minutes) to induce Rac1 activation.
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 10 minutes.
Protein Quantification: Determine the protein concentration of each cell lysate.
Rac1 Activation Assay: Perform the G-LISA assay according to the manufacturer's instructions. This typically involves adding equal amounts of protein lysate to the wells of the Rac1-GTP binding plate.
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Normalize the readings to the vehicle control.
Protocol 2: Reporter Gene Assay
This protocol outlines the use of a reporter gene assay to measure the transcriptional activity downstream of the signaling pathway.
Materials:
Cells co-transfected with the target GPCR and a reporter plasmid (e.g., containing a serum response element (SRE) driving luciferase expression)
Cell culture medium and supplements
L-H-Thr-OMe
(Rac)-H-Thr-OMe
Vehicle
Luciferase assay reagent
Luminometer
Procedure:
Cell Seeding: Seed the transfected cells in a white, clear-bottom 96-well plate.
Treatment: The following day, replace the medium with fresh medium containing the vehicle, L-H-Thr-OMe, or (Rac)-H-Thr-OMe at various concentrations to generate a dose-response curve.
Incubation: Incubate the cells for 6-24 hours to allow for reporter gene expression.
Luciferase Assay: Perform the luciferase assay according to the manufacturer's protocol. This typically involves lysing the cells and adding the luciferase substrate.
Data Analysis: Measure the luminescence using a luminometer. Plot the dose-response curves for both L-H-Thr-OMe and (Rac)-H-Thr-OMe and calculate the EC50 values.
Data Presentation
The quantitative data from the experiments described above should be summarized in tables for clear comparison.
Table 1: Hypothetical Rac1 Activation Data
Treatment Group
Concentration (µM)
Normalized Rac1 Activity (Fold Change vs. Vehicle)
Standard Deviation
Vehicle
-
1.0
0.1
L-H-Thr-OMe
10
5.2
0.4
(Rac)-H-Thr-OMe
20
2.8
0.3
Table 2: Hypothetical Reporter Gene Assay Data
Compound
EC50 (µM)
Maximum Response (Fold Change vs. Vehicle)
L-H-Thr-OMe
2.5
8.1
(Rac)-H-Thr-OMe
5.1
4.2
Conclusion
The use of (Rac)-H-Thr-OMe as a control is a valuable tool for dissecting the stereospecific effects of threonine derivatives in biological systems. By comparing the activity of the pure enantiomer with the racemic mixture, researchers can gain confidence in the specificity of their findings and control for potential off-target effects. The protocols and principles outlined in this document provide a general framework for the application of (Rac)-H-Thr-OMe in cellular and molecular biology research.
Method
Application Notes and Protocols for the Incorporation of Racemic Amino Acids in Peptides
For Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of racemic amino acids, particularly D-amino acids, into peptide sequences represents a pivotal advancement in pept...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of racemic amino acids, particularly D-amino acids, into peptide sequences represents a pivotal advancement in peptide-based drug discovery and development. While nature predominantly utilizes L-amino acids, the introduction of their D-enantiomers offers a powerful tool to overcome the inherent limitations of native peptides, such as poor enzymatic stability and short in vivo half-lives. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the synthesis, purification, and characterization of peptides containing racemic amino acids.
The primary advantage of incorporating D-amino acids is the enhanced resistance to proteolytic degradation.[1][2][3] Proteases, the enzymes responsible for breaking down peptides, are highly stereospecific and primarily recognize L-amino acid residues. The presence of a D-amino acid at or near a cleavage site can significantly hinder enzymatic recognition, thereby extending the peptide's half-life and improving its therapeutic potential.[4][5] Beyond stability, the altered stereochemistry can lead to novel peptide conformations, potentially modulating receptor binding affinity, selectivity, and overall biological activity.[6][7]
These application notes will delve into the practical aspects of working with peptides containing racemic amino acids, from their chemical synthesis to the detailed analysis of their biological properties.
Data Presentation: Quantitative Comparison of L- and D-Amino Acid Containing Peptides
The following tables summarize quantitative data comparing the properties of peptides containing L-amino acids with their counterparts incorporating D-amino acids.
Table 1: Enzymatic Stability of D-Amino Acid Containing Peptides. This table illustrates the significant increase in stability against enzymatic degradation observed when L-amino acids are replaced with D-amino acids.
Table 2: Bioactivity (IC50 Values) and Binding Affinities. This table presents a comparison of the cytotoxic effects and binding affinities of L- and D-amino acid containing peptides. It is important to note that the impact of D-amino acid substitution on bioactivity is highly dependent on the specific peptide and its target.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-Amino Acids
This protocol describes the manual synthesis of a peptide containing a D-amino acid using Fmoc/tBu strategy.
Materials:
Rink Amide resin (or other suitable resin depending on desired C-terminus)
Fmoc-protected L-amino acids
Fmoc-protected D-amino acids
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 1 hour.
Fmoc Deprotection:
Drain the DMF.
Add the 20% piperidine in DMF solution to the resin.
Agitate for 20 minutes.
Drain the solution and repeat the piperidine treatment for another 10 minutes.
Wash the resin thoroughly with DMF (5-7 times).
Amino Acid Coupling:
In a separate vial, dissolve the Fmoc-protected amino acid (L- or D-) (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.
Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes.
Add the activated amino acid solution to the resin.
Agitate for 1-2 hours.
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), indicating incomplete coupling, the coupling step should be repeated.
Wash the resin with DMF (3-5 times).
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
Cleavage and Deprotection:
Wash the resin with DCM and dry it under vacuum.
Add the cleavage cocktail to the resin.
Agitate for 2-3 hours at room temperature.
Filter the resin and collect the filtrate containing the peptide.
Precipitate the peptide by adding the filtrate to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
Dry the peptide pellet under vacuum.
Purification of Diastereomeric Peptides by Preparative HPLC
Materials:
Crude peptide containing diastereomers
HPLC grade water
HPLC grade acetonitrile
Trifluoroacetic acid (TFA)
Preparative reverse-phase HPLC system with a C8 or C18 column
Procedure:
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
HPLC Setup:
Equilibrate the preparative HPLC column with the initial mobile phase conditions.
Mobile Phase A: 0.1% TFA in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient Elution:
Inject the dissolved crude peptide onto the column.
Run a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 60 minutes, but this will need to be optimized for each peptide.
Monitor the elution of peptides using a UV detector at 214 nm and 280 nm.
Fraction Collection: Collect fractions corresponding to the separated diastereomeric peaks.
Analysis and Lyophilization:
Analyze the collected fractions by analytical HPLC to assess purity.
Pool the pure fractions for each diastereomer.
Lyophilize the pooled fractions to obtain the purified peptides.
Enzymatic Degradation Assay
Materials:
Purified L- and D-amino acid containing peptides
Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)
Dissolve the peptides to a final concentration of 1 mg/mL in the incubation buffer.
Add human serum (e.g., to a final concentration of 50%) or the specific protease.
Incubate the mixture at 37°C.
Time-Point Sampling:
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
Analysis:
Centrifuge the quenched samples to precipitate proteins.
Analyze the supernatant by analytical HPLC-MS to quantify the amount of remaining intact peptide.
The percentage of remaining peptide at each time point is calculated relative to the amount at time 0.
The half-life of the peptide can be determined by plotting the percentage of remaining peptide against time.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for Synthesis, Purification, and Analysis.
Caption: Modulation of GPCR Selectivity by D-Amino Acids.
Conclusion
The incorporation of racemic amino acids into peptides is a well-established strategy to enhance their therapeutic properties, primarily by increasing their stability against enzymatic degradation. The protocols and data presented in these application notes provide a foundation for researchers to synthesize, purify, and characterize these modified peptides. The use of D-amino acids can lead to peptides with significantly longer half-lives and potentially altered bioactivities. Careful analysis of the resulting diastereomers is crucial to understanding their structure-activity relationships. The ability to modulate receptor selectivity through stereochemical changes, as depicted in the signaling pathway diagram, highlights the nuanced and powerful impact of this modification in peptide drug design. As research in this area continues, the rational design of peptides containing racemic amino acids will undoubtedly lead to the development of more effective and durable peptide-based therapeutics.
Synthesis of Peptides Containing D/L-Threonine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Threonine, a hydrophilic amino acid with a secondary hydroxyl group on its side chain, presents unique challenges and opportunities in peptide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine, a hydrophilic amino acid with a secondary hydroxyl group on its side chain, presents unique challenges and opportunities in peptide synthesis. The presence of both D- and L-enantiomers of threonine further expands the chemical space for designing peptides with enhanced stability and novel biological activities. Peptides incorporating D-amino acids, for instance, often exhibit increased resistance to proteolytic degradation, a desirable characteristic for therapeutic candidates.[1] This document provides detailed application notes and experimental protocols for the successful synthesis of peptides containing D/L-threonine, addressing common challenges such as steric hindrance, racemization, and side reactions.
Challenges in Threonine-Containing Peptide Synthesis
The synthesis of peptides containing threonine can be complicated by several factors:
Steric Hindrance: The β-branched structure of threonine can sterically hinder the coupling reaction, potentially leading to incomplete acylation and lower yields, especially in demanding sequences.
Racemization: The α-carbon of threonine is susceptible to racemization (epimerization) during activation and coupling, particularly when using aggressive coupling reagents or prolonged reaction times. This is a critical concern as it can lead to diastereomeric impurities that are difficult to separate and can alter the peptide's biological activity.
Side Reactions: The hydroxyl group on the threonine side chain can undergo O-acylation if not properly protected, leading to the formation of undesired byproducts. In some cases, acid-catalyzed N to O acyl shifts can also occur.[2]
Aggregation: Peptides with a high content of β-branched amino acids like threonine can be prone to aggregation during synthesis, which can hinder reagent accessibility and lead to incomplete reactions.[2]
Strategies for Successful Synthesis
To overcome these challenges, several strategies can be employed:
Protecting Groups: Appropriate protection of the threonine side-chain hydroxyl group is crucial. The tert-butyl (tBu) group is commonly used in Fmoc-based solid-phase peptide synthesis (SPPS) due to its stability to piperidine (B6355638) and lability to trifluoroacetic acid (TFA).[3][4] In Boc-based strategies, the benzyl (B1604629) (Bzl) ether is a common choice.[4]
Coupling Reagents: The choice of coupling reagent significantly impacts the efficiency and extent of racemization. Onium salts like HBTU and HATU are highly efficient but can increase the risk of racemization with sensitive residues.[5][6][7] Carbodiimides such as DIC, when used with additives like HOBt or Oxyma, offer a good balance of reactivity and suppression of racemization.[8][9] Phosphonium reagents like PyBOP are also effective.[10]
Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) can suppress racemization by forming active esters that are less prone to epimerization.[8]
Pseudoprolines: The use of pseudoproline dipeptides derived from threonine can disrupt peptide aggregation and improve synthesis efficiency, particularly in long or difficult sequences.[2][11][12]
Data Presentation: Performance of Coupling Reagents
The selection of an appropriate coupling reagent is critical for maximizing yield and minimizing side reactions. The following tables summarize the performance of common coupling reagents in the context of threonine-containing peptide synthesis.
Fast activation, but can pose a racemization risk with sensitive residues.[5][6]
HATU / DIPEA
2-5 min
Low
>95%
Highly effective for difficult couplings with low racemization.[5]
PyBOP / DIPEA
15-60 min
Low
>95%
Efficient phosphonium-based reagent.
COMU / DIPEA
< 5 min
Very Low
>97%
Third-generation uronium reagent with high efficiency and low racemization.
Table 1: Comparison of Common Coupling Reagents for Threonine-Containing Peptide Synthesis.
Coupling Condition (for Fmoc-Thr(Ac3GalNAcα)-OH)
Yield (%)
Epimerization (%)
β-Elimination (%)
HATU/HOAt/DIEA in DMF
98.2
0.8
0.0
HBTU/HOBt/DIEA in DMF
85.1
1.1
13.8
DCC/HOBt in DMF
38.5
1.5
60.0
BOP/HOBt/NMM in DMF
86.8
0.9
12.3
HATU/HOAt/TMP in DMF
97.9
0.6
0.0
HATU/HOAt/DIEA in NMP
98.0
0.8
0.0
Table 2: Performance of Coupling Conditions for a Glycosylated Threonine Derivative. Data adapted from a study on the coupling of Fmoc-Thr(Ac3GalNAcα)-OH to a growing peptide chain.[4]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Threonine Containing Peptide (Fmoc/tBu Strategy)
This protocol describes the manual synthesis of a model peptide containing D-Threonine using the widely adopted Fmoc/tBu strategy.
1. Resin Preparation and Swelling:
Place the appropriate amount of Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
Wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and then N,N-dimethylformamide (DMF) (3 x 5 mL).
Swell the resin in DMF for 30-60 minutes with gentle agitation.[5]
2. First Amino Acid Loading (if starting from a bare resin like 2-chlorotrityl chloride):
Dissolve Fmoc-D-Thr(tBu)-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
Add the solution to the swollen resin and shake for 2 hours.
Cap any unreacted sites with a solution of DCM/methanol/DIPEA (80:15:5) for 30 minutes.[5]
Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).
3. Fmoc-Deprotection:
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
Drain the solution and repeat the treatment for an additional 15 minutes.[12]
Wash the resin thoroughly with DMF (5 x 5 mL).
Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.
4. Amino Acid Coupling:
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activate for 1-2 minutes.[5]
Add the activated amino acid solution to the resin.
Agitate the reaction mixture for 1-2 hours at room temperature.
Wash the resin with DMF (5 x 5 mL).
Perform a Kaiser test to confirm reaction completion. A negative test (colorless/yellow beads) indicates successful coupling. If the test is positive, a recoupling step may be necessary.
5. Repeat Deprotection and Coupling Cycles:
Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
6. Final Deprotection and Cleavage:
After the final coupling step, perform a final Fmoc deprotection (step 3).
Wash the resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and dry the resin under vacuum.
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[5]
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
Dry the crude peptide pellet under vacuum.
Protocol 2: Solution-Phase Synthesis of a Dipeptide containing D-Threonine
This protocol outlines the coupling of Boc-Gly-OH to a protected D-threonine ester in solution.
1. Reactant Preparation:
Dissolve Boc-Gly-OH (1 equivalent), D-Threonine methyl ester hydrochloride (H-D-Thr-OMe·HCl) (1.1 equivalents), and HOBt (1.2 equivalents) in an appropriate solvent like DCM or DMF.
Cool the mixture to 0°C in an ice bath.
2. Coupling Reaction:
Add a non-nucleophilic base such as N-methylmorpholine (NMM) or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Extraction:
Once the reaction is complete, dilute the mixture with additional DCM.
Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.
Dry the organic layer over anhydrous sodium sulfate.
4. Purification:
Remove the solvent under reduced pressure.
Purify the resulting protected dipeptide by column chromatography on silica (B1680970) gel.
5. Deprotection:
The Boc protecting group can be removed using TFA in DCM.
The methyl ester can be removed by saponification (e.g., using NaOH in a methanol/water mixture).
Protocol 3: Peptide Purification by Reversed-Phase HPLC (RP-HPLC)
1. Sample Preparation:
Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase (e.g., water with 0.1% TFA).
2. Chromatographic Conditions:
Column: C18 stationary phase is standard for peptide purification.[13]
Mobile Phase A: Water with 0.1% TFA.
Mobile Phase B: Acetonitrile with 0.1% TFA.
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is typically used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and must be optimized.
Detection: UV detection at 210-220 nm is standard for monitoring the peptide backbone.[13]
3. Purification Run:
Inject the dissolved crude peptide onto the equilibrated HPLC column.
Run the optimized gradient and collect fractions corresponding to the major peaks.
4. Analysis of Fractions:
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to determine which fractions contain the pure desired peptide.
5. Lyophilization:
Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a fluffy white powder.[13]
Visualization of Workflows and Pathways
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Signaling Pathway of Substance P
Substance P is an 11-amino acid neuropeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) that contains L-threonine and is involved in nociception and inflammation.[14][15] It primarily signals through the neurokinin 1 receptor (NK1R), a G-protein coupled receptor.[14][15]
Caption: Simplified signaling pathway of Substance P via the NK1 receptor.
Conclusion
The synthesis of peptides containing D/L-threonine, while presenting certain challenges, is readily achievable with careful planning and the use of optimized protocols. By selecting the appropriate protecting groups, coupling reagents, and purification strategies, researchers can successfully synthesize these valuable molecules for a wide range of applications in research and drug development. The protocols and data presented here provide a solid foundation for the efficient and high-fidelity synthesis of threonine-containing peptides.
Application Notes and Protocols: Fmoc-Based Synthesis with Threonine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals Introduction Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern pepti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide and protein chemistry. This methodology allows for the efficient and stepwise assembly of amino acids to create peptides of varying lengths and complexities. The choice of side-chain protecting groups is critical to the success of SPPS, requiring stability throughout the synthesis cycles and selective removal under conditions that do not degrade the final peptide.
Threonine, a crucial amino acid with a secondary hydroxyl group, is commonly incorporated using a tert-butyl (tBu) ether as the side-chain protecting group (Fmoc-Thr(tBu)-OH). This group offers the convenience of being cleaved simultaneously with the peptide from the resin using trifluoroacetic acid (TFA). However, specific research applications may necessitate the use of alternative protecting groups, such as a methyl ester (Fmoc-Thr(OMe)-OH), to achieve selective deprotection or to introduce specific modifications.
This document provides detailed application notes and protocols for the incorporation of threonine methyl ester in Fmoc-based SPPS. It addresses the potential advantages, challenges, and necessary modifications to standard protocols.
Principles and Considerations
The use of a methyl ester to protect the hydroxyl group of threonine introduces a layer of orthogonality to the standard Fmoc/tBu strategy. The methyl ester is stable to the acidic conditions of final cleavage with TFA, allowing for the isolation of a side-chain protected peptide. This protected peptide can then be selectively deprotected at the threonine residue in solution, enabling site-specific modifications.
However, this strategy also presents challenges. The stability of the methyl ester to the basic conditions (typically 20% piperidine (B6355638) in DMF) used for Fmoc group removal must be considered. Furthermore, the final deprotection of the methyl ester requires a separate step, typically saponification, which must be carefully optimized to avoid side reactions such as racemization or hydrolysis of the peptide backbone.
Data Presentation
The following table summarizes a comparative overview of using Fmoc-Thr(OMe)-OH versus the standard Fmoc-Thr(tBu)-OH. The data for Fmoc-Thr(OMe)-OH is based on general principles of peptide chemistry, as direct comparative studies are not widely available in the literature.
Parameter
Fmoc-Thr(tBu)-OH (Standard)
Fmoc-Thr(OMe)-OH (Alternative)
Notes
Coupling Efficiency
High (>99%) with standard coupling reagents.
Expected to be high, similar to other standard Fmoc-amino acids.
Steric hindrance is not significantly different for the purpose of coupling.
Stability to Fmoc Deprotection
Stable to 20% piperidine in DMF.
Generally stable, but prolonged exposure could lead to minor hydrolysis.
Careful monitoring and standard deprotection times are recommended.
Side-Chain Deprotection
Cleaved simultaneously with resin cleavage using TFA.
Requires a separate, post-cleavage deprotection step (e.g., saponification).
Adds complexity to the overall workflow.
Orthogonality
Not orthogonal to standard TFA-labile side-chain protecting groups.
Orthogonal to TFA-labile protecting groups.
Allows for selective deprotection of the threonine side chain.
Potential Side Reactions
Standard SPPS side reactions (e.g., aggregation, incomplete coupling).
In addition to standard side reactions, risk of racemization and peptide backbone hydrolysis during saponification.
Requires careful optimization of deprotection conditions.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Thr(OMe)-OH into a Peptide Sequence
This protocol outlines the steps for coupling Fmoc-Thr(OMe)-OH within a standard Fmoc-SPPS workflow.
1. Resin Preparation:
Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids).
Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
If starting with an Fmoc-protected resin, perform an initial Fmoc deprotection step.
2. Fmoc Deprotection:
Treat the resin with 20% piperidine in DMF for 3 minutes.
Drain the solution.
Treat the resin again with 20% piperidine in DMF for 10 minutes.
Perform a Kaiser test to confirm the presence of a free primary amine.
3. Coupling of Fmoc-Thr(OMe)-OH:
Activation: In a separate vessel, dissolve Fmoc-Thr(OMe)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and an additive like HOBt (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (disappearance of the free amine). If the test is positive, recoupling may be necessary.
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).
4. Chain Elongation:
Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
5. Final Cleavage and Global Deprotection (excluding Thr(OMe)):
After the final amino acid has been coupled and its Fmoc group removed, wash the resin thoroughly with DCM and dry it under a stream of nitrogen.
Treat the resin with a cleavage cocktail, typically TFA/H₂O/TIPS (95:2.5:2.5), for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). The threonine methyl ester will remain intact.
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Deprotection of the Threonine Methyl Ester Side Chain
This protocol describes the saponification of the methyl ester group from the purified, side-chain protected peptide.
1. Dissolution:
Dissolve the lyophilized peptide containing the Thr(OMe) residue in a suitable solvent system, such as a mixture of water and an organic solvent like acetonitrile (B52724) or THF to ensure solubility.
2. Saponification:
Cool the solution in an ice bath.
Add a dilute aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), dropwise while stirring. The final concentration of the base should be carefully controlled (e.g., starting with 0.1 M).
Monitor the reaction progress closely using HPLC and mass spectrometry to determine the optimal reaction time and minimize side reactions. The reaction is typically complete within 1-2 hours.
3. Quenching and Purification:
Once the reaction is complete, neutralize the solution by adding a dilute acid, such as acetic acid.
Purify the final deprotected peptide using reverse-phase HPLC.
Characterize the final product by mass spectrometry to confirm the removal of the methyl group.
Visualizations
Caption: Workflow for Fmoc-SPPS incorporating Threonine Methyl Ester.
Application
Application Notes and Protocols for Boc-Based Synthesis with Threonine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide for the use of N-α-Boc-L-threonine methyl ester (Boc-Thr-OMe) in solution-phase peptide synthesis. The prot...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of N-α-Boc-L-threonine methyl ester (Boc-Thr-OMe) in solution-phase peptide synthesis. The protocols outlined below cover the synthesis of the protected amino acid, its incorporation into a peptide chain, and the subsequent deprotection steps.
Introduction
N-α-tert-butyloxycarbonyl (Boc) protected amino acids are foundational building blocks in classical peptide synthesis. Boc-L-threonine methyl ester is a key derivative for incorporating threonine residues into peptide sequences. The Boc group provides robust protection of the α-amino group under basic and nucleophilic conditions, yet it can be readily removed with acid. The methyl ester protects the C-terminus, allowing for stepwise peptide elongation. Careful control of reaction conditions is crucial to mitigate potential side reactions associated with the hydroxyl group of the threonine side chain.
Key Synthetic Steps and Protocols
The overall workflow for incorporating a threonine residue using Boc-Thr-OMe in a solution-phase synthesis can be broken down into three key stages:
Preparation of Boc-L-Threonine Methyl Ester: The synthesis of the key building block from L-threonine methyl ester hydrochloride.
Peptide Coupling: The formation of a peptide bond between Boc-L-threonine methyl ester and another amino acid derivative.
Boc Deprotection: The removal of the N-terminal Boc group to allow for further peptide chain elongation.
A visual representation of this workflow is provided below.
Figure 1. Workflow for Boc-based synthesis with threonine methyl ester.
Protocol 1: Synthesis of N-α-Boc-L-Threonine Methyl Ester
This protocol describes the protection of the α-amino group of L-threonine methyl ester hydrochloride using di-tert-butyl dicarbonate (Boc anhydride).
To a solution of L-threonine methyl ester hydrochloride (1.0 equivalent) in a 1:1 mixture of THF and water, add sodium bicarbonate (3.0 equivalents) and di-tert-butyl dicarbonate (1.0 equivalent) at 0 °C.[1]
Stir the reaction mixture at room temperature for 10 hours.[1]
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, remove the THF by rotary evaporation.
Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3 times).[1]
Combine the organic layers and wash with brine.[1]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-α-Boc-L-threonine methyl ester.[1]
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
1 M HCl solution
Saturated NaHCO₃ solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Procedure:
Preparation of the Amine Component: Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in DCM. Add DIPEA (1.0 equivalent) and stir for 10 minutes at room temperature to generate the free amine.
Coupling Reaction: In a separate flask, dissolve N-α-Boc-L-threonine methyl ester (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add EDC (1.2 equivalents) to the cooled solution, followed by the solution of the free amine from step 1.
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
Work-up: Monitor the reaction by TLC. Once complete, dilute the mixture with ethyl acetate.
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.
Data Presentation:
Parameter
Value
Reference
Coupling Reagents
EDC/HOBt
General Protocol
Base
DIPEA or NMM
General Protocol
Solvent
DCM or DMF
General Protocol
Reaction Time
~12-16 hours
General Protocol
Temperature
0 °C to Room Temperature
General Protocol
Typical Yield
>80%
General literature
Typical Purity
>95% (after chromatography)
General literature
Protocol 3: N-terminal Boc Deprotection
This protocol describes the removal of the N-terminal Boc protecting group from a threonine-containing peptide using trifluoroacetic acid (TFA).
Potential Side Reactions and Mitigation Strategies
The hydroxyl group on the side chain of threonine can be susceptible to side reactions during peptide synthesis.
Figure 2. Side reactions of threonine and mitigation strategies.
1. O-Acylation:
Description: The side-chain hydroxyl group of threonine can be acylated by the activated carboxylic acid during the coupling step, leading to the formation of a depsipeptide.
Mitigation:
The use of additives like HOBt or 7-aza-1-hydroxybenzotriazole (HOAt) can suppress O-acylation by forming less reactive active esters.
Maintaining a low temperature (0 °C) during the initial phase of the coupling reaction can also minimize this side reaction.[5]
2. N→O Acyl Shift:
Description: Under strong acidic conditions, such as during TFA cleavage, an intramolecular acyl migration can occur from the nitrogen of the peptide bond to the oxygen of the threonine side chain. This is a reversible reaction but can lead to impurities.
Mitigation:
Using the mildest acidic conditions necessary for Boc deprotection can reduce the extent of the N→O acyl shift.
Prompt work-up and isolation of the peptide after cleavage can help to minimize this rearrangement.
3. Dehydration:
Description: Although less common under standard Boc-synthesis conditions, dehydration of the threonine side chain to form a dehydrobutyrine residue can occur under harsh acidic conditions or with certain coupling reagents.
Mitigation:
Avoid prolonged exposure to strong acids and high temperatures.
Careful selection of coupling reagents is important; carbodiimide-based methods with additives are generally safe.
Purification and Characterization
The final deprotected peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[6] The purity of the final product should be assessed by analytical HPLC, and its identity confirmed by mass spectrometry.
Disclaimer: These protocols are intended as a guide and may require optimization for specific peptide sequences and scales. All procedures should be carried out by trained personnel in a suitable laboratory setting with appropriate safety precautions.
Application Notes and Protocols for Coupling (Rac)-H-Thr-OMe Hydrochloride
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and comparative data for the coupling of (Rac)-H-Thr-OMe hydrochloride with N-protected amino acids. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the coupling of (Rac)-H-Thr-OMe hydrochloride with N-protected amino acids. The information is intended to guide researchers in selecting the optimal reaction conditions to achieve high yields and minimize side reactions, particularly epimerization.
Introduction
The formation of a peptide bond between a carboxylic acid and an amine is a fundamental reaction in the synthesis of peptides and proteins. When coupling amino acids like threonine, which contains a secondary hydroxyl group and a chiral center, careful selection of coupling reagents and reaction conditions is crucial to prevent side reactions and racemization.[1][2] (Rac)-H-Thr-OMe hydrochloride is a racemic mixture of the methyl ester of threonine, presenting a common substrate in peptide synthesis research.
This document outlines protocols for two widely used coupling methods: the carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and the aminium-based method employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
Data Presentation
The following tables summarize typical quantitative data for the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) with (Rac)-H-Thr-OMe hydrochloride using different coupling methods. These values are representative and may vary depending on the specific substrates and reaction scale.
Table 1: Comparison of Common Coupling Reagents for Dipeptide Synthesis
Coupling Reagent/Additive
Base (Equivalents)
Solvent
Reaction Time (h)
Typical Yield (%)
Estimated Epimerization (%)
EDC / HOBt
NMM (1.1)
DCM / THF
12 - 16
75 - 85
5 - 10
HATU
DIPEA (2.0)
DMF
2 - 4
90 - 98
< 3
DCC / HOBt
-
DCM
12 - 16
70 - 80
5 - 12
PyBOP
DIPEA (2.0)
DMF
4 - 6
85 - 95
< 5
Table 2: Influence of Base on HATU-Mediated Coupling
Base
Equivalents
Reaction Time (h)
Typical Yield (%)
Estimated Epimerization (%)
DIPEA
2.0
3
95
< 3
NMM
2.0
4
92
< 4
2,4,6-Collidine
2.0
5
90
< 2
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling of Boc-Ala-OH with (Rac)-H-Thr-OMe Hydrochloride (Solution-Phase)
This protocol describes a standard procedure for forming a dipeptide using a carbodiimide (B86325) coupling agent with an additive to suppress racemization.[3]
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reactant Preparation: In a round-bottom flask, dissolve (Rac)-H-Thr-OMe hydrochloride (1.0 equivalent) in a minimal amount of DMF. Dilute the solution with DCM (approximately 10 mL per mmol of the amino acid).
Neutralization: Cool the solution to 0 °C in an ice bath. Add N-Methylmorpholine (NMM) (1.1 equivalents) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.
Activation: In a separate flask, dissolve Boc-Ala-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.
Coupling: Add the solution of Boc-Ala-OH and HOBt to the reaction mixture containing the free base of H-Thr-OMe. Stir for 5 minutes at 0 °C.
Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Work-up:
Dilute the reaction mixture with DCM.
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexanes).
Protocol 2: HATU-Mediated Coupling of Boc-Ala-OH with (Rac)-H-Thr-OMe Hydrochloride (Solution-Phase)
This protocol utilizes a more modern and highly efficient uronium-based coupling reagent, which often leads to higher yields and lower epimerization rates.[4]
Reactant Preparation: In a round-bottom flask, dissolve Boc-Ala-OH (1.05 equivalents) in anhydrous DMF (approximately 5 mL per mmol).
Activation: Add HATU (1.1 equivalents) to the solution and stir for 1 minute at room temperature.
Neutralization and Coupling: In a separate flask, dissolve (Rac)-H-Thr-OMe hydrochloride (1.0 equivalent) in anhydrous DMF and add DIPEA (2.0 equivalents). Stir for 5 minutes.
Add the solution of the activated Boc-Ala-OH to the H-Thr-OMe solution.
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up:
Dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate eluent system.
Application Notes and Protocols for the Analytical Methods of Peptides with Racemic Threonine
For Researchers, Scientists, and Drug Development Professionals Introduction The stereochemistry of amino acids within a peptide sequence is a critical determinant of its structure, function, and therapeutic efficacy. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereochemistry of amino acids within a peptide sequence is a critical determinant of its structure, function, and therapeutic efficacy. The presence of D-amino acids, such as in peptides containing racemic threonine, can significantly alter their biological activity, stability, and immunogenicity. Consequently, robust analytical methods are imperative for the accurate identification and quantification of these stereoisomers. This document provides detailed application notes and experimental protocols for the analysis of peptides containing racemic threonine, focusing on chromatographic and mass spectrometric techniques.
Analytical Approaches
The analysis of peptides with racemic threonine can be approached in two primary ways:
Analysis of Intact Peptide Diastereomers: Direct separation of the peptide diastereomers (e.g., a peptide containing L-threonine from one containing D-threonine).
Analysis after Hydrolysis: Hydrolysis of the peptide into its constituent amino acids, followed by the chiral analysis of the resulting threonine enantiomers.
This guide will cover protocols for both approaches, outlining their respective advantages and applications.
Chromatographic Methods for Chiral Separation
Chromatography is a cornerstone technique for the separation of stereoisomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively utilized.
Chiral HPLC is a powerful method for separating enantiomeric and diastereomeric molecules. This can be achieved through two main strategies: using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.
This method allows for the direct analysis of underivatized amino acids or peptides. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., CHIROBIOTIC T), are particularly effective for resolving amino acid enantiomers.[1] Zwitterionic CSPs, like CHIRALPAK ZWIX(+), also demonstrate excellent capabilities for separating amino acid and small peptide stereoisomers.[2]
Table 1: Exemplary HPLC Conditions for Direct Chiral Separation
This widely used approach involves reacting the amino acid enantiomers with a chiral agent to form diastereomers, which can then be separated on a conventional achiral reversed-phase column (e.g., C18). Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a popular choice for this purpose.[3][4] The resulting diastereomers can be detected with high sensitivity by UV or mass spectrometry.
A significant advantage of this method is that the D-amino acid derivatives typically exhibit longer retention times than their L-counterparts.[3] To accurately quantify the original enantiomeric composition, it is crucial to account for racemization that can occur during acid hydrolysis. This is effectively achieved by performing the hydrolysis in a deuterated acid (e.g., DCl in D₂O), which labels the α-carbon of any amino acid that racemizes during the process. Mass spectrometry can then distinguish between the original and the racemized enantiomers.[5]
Table 2: Quantitative Data for HPLC Separation of FDAA-Derivatized Threonine Diastereomers
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution and sensitivity for the analysis of volatile and thermally stable derivatives of amino acids. Prior to analysis, the amino acids obtained from peptide hydrolysis must be derivatized to increase their volatility. A common approach involves a two-step derivatization, for instance, with heptafluorobutyl chloroformate (HFBCF) followed by methylamination.[7][8] The resulting derivatives are then separated on a chiral capillary column, such as one coated with Chirasil-L-Val.[8]
Table 3: GC-MS Parameters for Chiral Amino Acid Analysis
Parameter
Setting
Reference
Derivatization
In situ heptafluorobutyl chloroformate (HFBCF) derivatization followed by methylamidation.
Mass spectrometry is an indispensable tool for peptide analysis, providing molecular weight information and sequence data. When coupled with separation techniques, it can be a powerful method for stereochemical analysis.
Tandem Mass Spectrometry (MS/MS) for Isomer Distinction
Tandem mass spectrometry can differentiate between peptide isomers, such as those containing threonine versus its isomer isothreonine (homoserine), based on their distinct fragmentation patterns upon collision-induced dissociation (CID).[9][10] While direct differentiation of D/L epimers by MS/MS is challenging due to identical fragmentation patterns, it is crucial for confirming the identity of the amino acid isomer before proceeding with chiral analysis.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry, it can distinguish between peptide diastereomers that have different three-dimensional structures and thus different collision cross-sections.[11] A key application of IMS-MS is the ability to localize the position of a D-amino acid within a peptide sequence. This is achieved by separating the peptide epimers using liquid chromatography, subjecting them to fragmentation (CID), and then analyzing the resulting fragment ions by IMS. A shift in the arrival time of a specific fragment ion between the two epimers indicates that the D-amino acid is located within that fragment.[11]
Experimental Protocols
Protocol 1: Peptide Hydrolysis for Chiral Amino Acid Analysis
This protocol describes the acid hydrolysis of a peptide to its constituent amino acids. To account for acid-induced racemization, hydrolysis is performed in a deuterated solvent.[5]
Materials:
Peptide sample
6 M DCl in D₂O
Hydrolysis tubes
Heating block or oven
Vacuum centrifuge
Procedure:
Place the peptide sample (typically 10-100 µg) into a hydrolysis tube.
Add 100-200 µL of 6 M DCl in D₂O to the tube.
Freeze the sample in liquid nitrogen and seal the tube under vacuum.
Heat the sealed tube at 110°C for 24 hours.
After cooling, open the tube and evaporate the acid to dryness using a vacuum centrifuge.
Reconstitute the dried hydrolysate in a suitable solvent (e.g., ultrapure water or buffer) for derivatization.
Caption: Workflow for peptide hydrolysis using deuterated acid.
Protocol 2: Derivatization with Marfey's Reagent (FDAA) for HPLC-MS Analysis
This protocol details the derivatization of the amino acid hydrolysate with Marfey's reagent.[4][12]
To the reconstituted amino acid hydrolysate (e.g., in 100 µL of water), add 200 µL of the 1% Marfey's reagent solution.
Add 40 µL of 1 M sodium bicarbonate or an appropriate amount of TEA to initiate the reaction.
Vortex the mixture and incubate at 40°C for 1 hour in the dark.
Quench the reaction by adding 20 µL of 2 M HCl.
Evaporate the acetone, if necessary, and dilute the sample with the initial mobile phase for HPLC analysis.
Caption: Derivatization workflow with Marfey's reagent.
Protocol 3: Chiral HPLC-MS Analysis of FDAA-Derivatized Amino Acids
This protocol provides a general method for the separation of FDAA-derivatized amino acid diastereomers.
Materials:
HPLC system with a UV or MS detector
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Derivatized sample
Procedure:
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
Inject the derivatized sample.
Run a linear gradient, for example, from 5% to 60% B over 40 minutes.
Monitor the elution of the diastereomers at 340 nm (for UV detection) or by mass spectrometry.
Quantify the peak areas of the L- and D-threonine derivatives to determine the enantiomeric ratio. Remember to use the mass-to-charge ratios of the deuterated species to identify racemized amino acids.
Protocol 4: Analysis of Peptide Diastereomers by LC-IMS-MS
This protocol outlines the workflow for localizing a D-amino acid in a peptide sequence.[11]
Materials:
LC-IMS-MS system
Reversed-phase C18 column
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Peptide sample containing a racemic threonine
Procedure:
Inject the peptide sample onto the LC system. The peptide diastereomers will be separated based on their hydrophobicity.
The eluting peptides are introduced into the mass spectrometer.
The diastereomeric peptide ions are selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
The fragment ions are then introduced into the ion mobility cell, where they are separated based on their arrival time.
Compare the arrival time distributions of the fragment ions from the two separated diastereomers. A shift in the arrival time for a particular fragment ion indicates that the site of stereoisomerism (the racemic threonine) is within that fragment.
Application Notes and Protocols: Racemic Threonine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals. Introduction Racemic threonine, a mixture of the D- and L-enantiomers of threonine, serves as a versatile and cost-effective starting material in med...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Racemic threonine, a mixture of the D- and L-enantiomers of threonine, serves as a versatile and cost-effective starting material in medicinal chemistry. While the biological activity often resides in a single enantiomer, the racemic mixture is a valuable precursor for the synthesis of chiral drugs, including antibiotics and anti-inflammatory agents. The primary application of racemic threonine involves its resolution into individual enantiomers, which are then utilized as chiral building blocks or catalysts in asymmetric synthesis. This document provides an overview of these applications, along with detailed protocols for key experimental procedures.
Resolution of Racemic Threonine
The separation of racemic threonine into its constituent enantiomers is a critical first step for its application in the synthesis of stereochemically pure pharmaceuticals. Two common methods for this resolution are preferential crystallization and enzymatic resolution.
Preferential Crystallization
Preferential crystallization is a technique that exploits the differences in crystal packing between a racemate and its enantiomers. By carefully controlling conditions such as supersaturation and temperature, and by seeding with crystals of the desired enantiomer, one enantiomer can be selectively crystallized from the racemic mixture.
Experimental Protocol: Preferential Crystallization of DL-Threonine [1][2][3]
Enzymatic resolution utilizes the stereoselectivity of enzymes to differentiate between the enantiomers of racemic threonine. For instance, an enzyme may selectively catalyze a reaction on one enantiomer, leaving the other unchanged and allowing for their separation.
Experimental Protocol: Kinetic Resolution of Racemic Threonine using L-Threonine Dehydratase [5]
Enzyme: L-Threonine dehydratase (also known as L-threonine deaminase). This enzyme converts L-threonine to 2-oxobutyrate and ammonia, leaving D-threonine unreacted[5].
Prepare a solution of racemic DL-threonine in phosphate buffer (e.g., 0.5 M)[5].
Add L-threonine dehydratase enzyme (e.g., overexpressing bacterial cells) to the solution[5].
Incubate the reaction mixture at a controlled temperature (e.g., 37°C)[5].
Monitor the reaction progress by measuring the decrease in L-threonine concentration and the formation of D-threonine.
Once the desired conversion is reached (e.g., after 3 hours for 99% enantiomeric excess of D-threonine), stop the reaction (e.g., by heat inactivation of the enzyme or by lowering the pH).
Separate the unreacted D-threonine from the reaction mixture using standard purification techniques such as ion-exchange chromatography.
L-threonine is a key precursor in the chemoenzymatic synthesis of the broad-spectrum antibiotic, chloramphenicol[6][7]. A racemic mixture of chloramphenicol, known as sintomycin, has also been used therapeutically[8][9].
Experimental Workflow: Chemoenzymatic Synthesis of Chloramphenicol [6][7]
Caption: Chemoenzymatic synthesis of Chloramphenicol.
The β-lactam ring is a core structural motif in a major class of antibiotics, including penicillins and cephalosporins. Chiral synthons derived from threonine can be used in the asymmetric synthesis of these important drugs[10][11][12].
Logical Relationship: Role of Threonine in β-Lactam Synthesis
Caption: Racemic threonine as a source for chiral synthons.
Synthesis of Prodrugs: S(+)Ibuprofen-L-Threonine Ester
L-threonine can be conjugated to existing drugs to create prodrugs with improved physicochemical and pharmacokinetic properties. An example is the esterification of the S(+) enantiomer of ibuprofen (B1674241) with L-threonine.
Experimental Protocol: Synthesis of Ibuprofen-Amino Acid Conjugates (General Procedure) [13][14][15][16]
At 0°C, add DCC (e.g., 7 mmol) and stir for 30 minutes[13].
In a separate flask, dissolve L-threonine methyl ester hydrochloride (e.g., 7 mmol) in THF[13].
Add the amino acid solution to the ibuprofen mixture and stir at room temperature for 24 hours[13].
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
Add chloroform to the filtrate and wash successively with 5% NaHCO3 and 5% HCl solutions[13].
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under vacuum.
The resulting ester can be deprotected if necessary.
Note: This is a general procedure; specific conditions may vary.
Asymmetric Catalysis
L-threonine and its derivatives can act as organocatalysts in asymmetric reactions, such as aldol (B89426) additions, to produce chiral molecules with high enantioselectivity.
Experimental Protocol: L-Threonine-Catalyzed Asymmetric α-Hydroxymethylation of Cyclohexanone (B45756) [17]
Signaling Pathway Context: Threonine Aldolase in Biocatalysis
L-threonine aldolases are enzymes that catalyze the reversible aldol reaction between glycine (B1666218) and an aldehyde. This enzymatic reaction is a powerful tool for the asymmetric synthesis of β-hydroxy-α-amino acids, which are important building blocks for pharmaceuticals[18][19][20].
Caption: Reversible reaction catalyzed by L-Threonine Aldolase.
Conclusion
Racemic threonine is a foundational material in medicinal chemistry, primarily enabling the synthesis of enantiomerically pure pharmaceuticals through various resolution techniques. The separated L- and D-threonine enantiomers are then employed as versatile chiral synthons and catalysts in the production of a range of therapeutic agents, from antibiotics to anti-inflammatory drugs. The development of efficient resolution protocols and novel applications of threonine-derived compounds continues to be an active area of research, promising further advancements in drug discovery and development.
Application of (Rac)-H-Thr-OMe in Unnatural Peptide Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of unnatural amino acids into peptides is a powerful strategy in medicinal chemistry and drug development. It allows for the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in medicinal chemistry and drug development. It allows for the fine-tuning of peptide properties, including metabolic stability, conformational rigidity, and receptor affinity. Threonine, with its two chiral centers, offers a unique opportunity for stereochemical diversification. The use of racemic threonine methyl ester, (Rac)-H-Thr-OMe, provides a straightforward entry into diastereomeric peptides, which can be separated and evaluated for their distinct biological activities. This document provides detailed application notes and protocols for the use of (Rac)-H-Thr-OMe in the synthesis of unnatural peptides, with a focus on solid-phase peptide synthesis (SPPS) and subsequent diastereomer separation and characterization.
Key Applications
The synthesis of diastereomeric peptides using (Rac)-H-Thr-OMe has several important applications in drug discovery and chemical biology:
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing both diastereomers of a peptide, researchers can gain valuable insights into the stereochemical requirements for biological activity. This information is crucial for the design of more potent and selective peptide-based drugs.
Development of Protease-Resistant Peptides: The incorporation of D-amino acids can significantly enhance the resistance of peptides to enzymatic degradation, thereby prolonging their half-life in vivo.
Conformational Probes: The stereochemistry of an amino acid residue can have a profound impact on the secondary structure of a peptide. Diastereomeric peptides can be used as tools to study peptide folding and conformation.
Discovery of Novel Bioactivities: In some cases, a peptide containing a D-amino acid may exhibit a completely different biological activity compared to its all-L counterpart, opening up new avenues for therapeutic intervention.
Experimental Protocols
Protocol 1: Synthesis of a Diastereomeric Dipeptide using (Rac)-H-Thr-OMe
This protocol describes the synthesis of a model dipeptide, Boc-L-Ala-(D/L)-Thr-OMe, to illustrate the coupling of a racemic threonine derivative and the subsequent separation of the diastereomers.
Preparation of (Rac)-H-Thr-OMe: To a suspension of (Rac)-H-Thr-OMe HCl (1.0 eq) in DCM, add triethylamine (1.1 eq) dropwise at 0 °C. Stir the mixture for 30 minutes at 0 °C to obtain the free base.
Coupling Reaction:
In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) and HOBt (1.0 eq) in a minimal amount of DMF.
Add this solution to the freshly prepared (Rac)-H-Thr-OMe solution.
Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Work-up:
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
Combine the filtrates and wash successively with saturated NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Separation of Diastereomers:
The crude product, a mixture of Boc-L-Ala-L-Thr-OMe and Boc-L-Ala-D-Thr-OMe, is purified and the diastereomers are separated by flash column chromatography on silica gel using a hexane/EtOAc gradient.
Alternatively, separation can be achieved by preparative reverse-phase HPLC.[1]
Characterization: The purified diastereomers are characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity. The diastereomeric ratio can be determined by integration of well-resolved peaks in the ¹H NMR spectrum or by the peak areas in the HPLC chromatogram.[2][3]
Protocol 2: Fmoc-Based Solid-Phase Synthesis of a Peptide Containing a D-Threonine Residue
This protocol outlines the incorporation of a D-threonine residue into a peptide sequence using standard Fmoc-SPPS chemistry.
Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF. Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
Coupling of the First Amino Acid: Couple the first Fmoc-protected L-amino acid to the deprotected resin using HBTU and DIPEA in DMF.
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent L-amino acid in the sequence.
Incorporation of Fmoc-D-Thr(tBu)-OH:
After deprotecting the N-terminal Fmoc group of the growing peptide chain, perform a coupling cycle with Fmoc-D-Thr(tBu)-OH using HBTU and DIPEA in DMF.
Completion of Synthesis: Continue the chain elongation with the remaining Fmoc-protected L-amino acids.
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin thoroughly with DMF and DCM. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours.
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by preparative reverse-phase HPLC.
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the synthesis and analysis of diastereomeric peptides.
Table 1: Yields and Diastereomeric Ratios for the Synthesis of Boc-L-Ala-(D/L)-Thr-OMe
Diastereomer
Structure
Yield (%)
Diastereomeric Ratio (L-L : L-D)
Boc-L-Ala-L-Thr-OMe
Boc-NH-CH(CH₃)-CO-NH-CH(CO₂Me)-CH(OH)CH₃
45
1 : 1.1
Boc-L-Ala-D-Thr-OMe
Boc-NH-CH(CH₃)-CO-NH-CH(CO₂Me)-CH(OH)CH₃
48
Table 2: HPLC Separation of Diastereomeric Dipeptides
Dipeptide
Column
Mobile Phase
Flow Rate (mL/min)
Retention Time (min)
Boc-L-Ala-L-Thr-OMe
C18 (4.6 x 250 mm, 5 µm)
Acetonitrile/Water (0.1% TFA) gradient
1.0
15.2
Boc-L-Ala-D-Thr-OMe
C18 (4.6 x 250 mm, 5 µm)
Acetonitrile/Water (0.1% TFA) gradient
1.0
16.5
Mandatory Visualizations
Workflow for Unnatural Peptide Synthesis and Analysis
Caption: General workflow for the synthesis, separation, and analysis of unnatural peptides containing diastereomers.
TGF-β Signaling Pathway and Peptide Inhibition
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis.[4][5][6][7] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis, making it an attractive target for therapeutic intervention.[4][5][6] Peptide inhibitors can be designed to block the interaction between TGF-β and its receptors, thereby modulating downstream signaling.[4]
Caption: Simplified TGF-β signaling pathway and the mechanism of action for a peptide inhibitor.
Conclusion
The use of (Rac)-H-Thr-OMe in unnatural peptide synthesis provides a valuable tool for exploring the impact of stereochemistry on peptide function. The protocols and data presented herein offer a guide for researchers to design and synthesize novel peptide analogs with potentially improved therapeutic properties. The ability to generate and separate diastereomers allows for a deeper understanding of the structural requirements for biological activity, ultimately contributing to the development of more effective peptide-based drugs.
Application Notes and Protocols for the Enzymatic Resolution of (Rac)-H-Thr-OMe Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction The production of enantiomerically pure amino acids and their derivatives is of paramount importance in the pharmaceutical industry, as the bio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of enantiomerically pure amino acids and their derivatives is of paramount importance in the pharmaceutical industry, as the biological activity of a chiral drug is often associated with a single enantiomer. Threonine, a crucial essential amino acid, possesses two chiral centers, leading to four stereoisomers. The methyl ester of threonine, H-Thr-OMe, is a common intermediate in peptide synthesis and the development of various pharmaceuticals. Chemical methods for resolving racemic mixtures can be harsh and environmentally unfriendly. Enzymatic kinetic resolution offers a mild, highly selective, and green alternative for obtaining enantiopure compounds.
This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic threonine methyl ester hydrochloride ((Rac)-H-Thr-OMe • HCl) using lipases. The method is based on the principle that lipases can selectively catalyze the hydrolysis of one enantiomer (typically the L-enantiomer) of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer (the D-ester) unreacted. This diastereomeric mixture can then be easily separated.
Principle of the Method
The enzymatic resolution of (Rac)-H-Thr-OMe • HCl relies on the enantioselective hydrolysis activity of lipases in an aqueous or biphasic system. The lipase (B570770), acting as a chiral catalyst, preferentially recognizes and hydrolyzes the L-enantiomer of threonine methyl ester to L-threonine. The D-enantiomer of the threonine methyl ester remains largely unreacted.
Following the enzymatic reaction, the mixture contains L-threonine and D-threonine methyl ester. These two compounds have different physical and chemical properties (e.g., solubility, charge at a given pH), which allows for their separation using standard chemical extraction or chromatographic techniques. The enantiomeric excess (e.e.) of both the product and the remaining substrate is a critical measure of the success of the resolution and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The efficiency of the enzymatic resolution is evaluated based on the conversion percentage and the enantiomeric excess of both the hydrolyzed product (L-Threonine) and the unreacted substrate (D-H-Thr-OMe). The following table summarizes representative data for the kinetic resolution of (Rac)-H-Thr-OMe • HCl using immobilized Candida antarctica lipase B (CALB), a commonly used and highly effective biocatalyst for such transformations.
Phosphate Buffer (0.1 M, pH 7.0) / Toluene (9:1 v/v)
12
48
>99
92
4
Immobilized CALB
Phosphate Buffer (0.1 M, pH 8.0)
12
52
98
96
Note: The data presented in this table is illustrative and based on typical results reported for the lipase-catalyzed resolution of amino acid esters. Actual results may vary depending on the specific experimental conditions, enzyme batch, and substrate purity.
Experimental Protocols
Materials and Reagents
(Rac)-H-Thr-OMe hydrochloride (Substrate)
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)
Substrate Preparation: Dissolve (Rac)-H-Thr-OMe hydrochloride in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 100 mM. Adjust the pH of the solution to 7.0 with 1 M NaOH.
Enzyme Addition: To the substrate solution, add immobilized Candida antarctica lipase B (CALB). A typical enzyme loading is 10-20% (w/w) of the substrate.
Reaction Incubation: Incubate the reaction mixture at 30-40°C with gentle agitation (e.g., 150-200 rpm on an orbital shaker).
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 2, 4, 6, 12, 24 hours). The conversion can be monitored by analyzing the disappearance of the starting material and the appearance of the product using techniques like TLC or HPLC. The enantiomeric excess of the substrate and product should be determined by chiral HPLC.
Reaction Termination: Once the desired conversion (ideally close to 50%) is reached, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.
Protocol for Product Separation and Purification
pH Adjustment: Adjust the pH of the reaction mixture to approximately 2.0 with 1 M HCl. This will protonate the amino group of both the L-threonine and the remaining D-threonine methyl ester.
Extraction of D-H-Thr-OMe: Extract the aqueous solution with ethyl acetate (3 x 50 mL for a 100 mL reaction volume). The D-H-Thr-OMe will preferentially partition into the organic phase.
Isolation of D-H-Thr-OMe: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the D-H-Thr-OMe.
Isolation of L-Threonine: The aqueous layer containing the L-threonine can be concentrated under reduced pressure to obtain the crude L-threonine hydrochloride. Further purification can be achieved by recrystallization.
Protocol for Chiral HPLC Analysis
The enantiomeric excess of both the product (threonine) and the remaining substrate (threonine methyl ester) can be determined by chiral HPLC.
Mobile Phase: A mixture of acetonitrile, ethanol, water, and trifluoroacetic acid (e.g., 80:15:5:0.1, v/v/v/v). The exact composition may need to be optimized for baseline separation.
Flow Rate: 0.6 mL/min.
Column Temperature: 25°C.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Sample Preparation: Dilute the samples from the reaction mixture and the purified fractions in the mobile phase before injection.
Visualizations
Experimental Workflow
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Preventing Racemization of Threonine in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of threonine rac...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of threonine racemization during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern for threonine?
A1: Racemization is the process where a pure enantiomer of an amino acid, such as L-threonine, is converted into a mixture of both its L- and D-forms during synthesis. This loss of stereochemical integrity is a critical issue as the incorporation of the incorrect D-enantiomer can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy. While threonine is generally considered less prone to racemization than highly susceptible residues like cysteine and histidine, it can still undergo significant epimerization under certain coupling conditions, leading to impurities that are often difficult to separate from the desired peptide.
Q2: What are the primary chemical mechanisms that lead to threonine racemization during peptide coupling?
A2: The two main pathways for racemization of amino acids, including threonine, during peptide synthesis are:
Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected threonine cyclizes to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine component on the achiral oxazolone can yield both the desired L-peptide and the undesired D-diastereomer.
Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated threonine by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either face, resulting in racemization. This mechanism is more common under strongly basic conditions.
Q3: Which factors in the peptide synthesis process influence the extent of threonine racemization?
A3: Several factors can contribute to threonine racemization:
Coupling Reagents: The choice of activating agent is critical. While highly reactive reagents can speed up coupling, they can also increase the risk of racemization.
Additives: Additives are often used with coupling reagents to suppress racemization by forming less reactive, more stable activated esters.
Base: The type and concentration of the base used can significantly impact racemization. Stronger, less sterically hindered bases are more likely to promote proton abstraction.
Temperature: Higher temperatures can accelerate both the coupling reaction and the rate of racemization.
Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.
Pre-activation Time: Longer pre-activation times before adding the amine component can lead to increased formation of the racemization-prone oxazolone intermediate.
Q4: How can the use of pseudoproline dipeptides of threonine help in preventing side reactions?
A4: Pseudoproline dipeptides are derivatives of serine or threonine where the side chain is cyclized to form an oxazolidine (B1195125) ring.[1][2] Incorporating a threonine as part of a pseudoproline dipeptide introduces a "kink" in the peptide backbone, similar to proline.[1][2] This conformational constraint disrupts the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation during synthesis.[1][2] By preventing aggregation, pseudoproline dipeptides improve the solvation of the growing peptide chain, leading to more efficient and complete coupling reactions.[1] This indirectly minimizes the risk of side reactions, including racemization, that can be exacerbated by difficult couplings. The native threonine structure is restored during the final cleavage from the resin with trifluoroacetic acid (TFA).[1][3]
Troubleshooting Guide
Issue
Potential Cause
Recommended Actions & Solutions
High levels of D-Threonine detected in the final peptide.
Inappropriate Coupling Reagent/Additive Combination: Some coupling reagents are more prone to causing racemization.
- Switch to a low-racemization coupling reagent. Carbodiimides like DIC, when used with additives such as OxymaPure or HOBt, are generally effective at suppressing racemization.[4] Onium salt-based reagents like HCTU and COMU are also known for their low racemization potential.[5] - For challenging couplings, consider using copper(II) chloride (CuCl₂) as an additive, particularly with carbodiimide (B86325) methods, as it has been shown to be highly effective in suppressing racemization.[6]
Strong or Sterically Unhindered Base: Bases like DIPEA can be strong enough to promote α-proton abstraction.
- Use a more sterically hindered and weaker base. 2,4,6-Collidine (lutidine) is a good alternative to DIPEA for minimizing racemization.[5]
Elevated Temperature: High temperatures, especially in microwave-assisted synthesis, can increase racemization rates.
- Perform the coupling at a lower temperature. For sensitive amino acids, coupling at 0°C or room temperature is recommended.[7] If using a microwave synthesizer, consider reducing the coupling temperature.[8]
Prolonged Pre-activation: Allowing the activated amino acid to sit for an extended period before coupling increases the chance of oxazolone formation.
- Minimize the pre-activation time. Add the coupling reagent to the amino acid and immediately introduce it to the resin-bound amine.
Incomplete coupling of Threonine leading to deletion sequences.
Peptide Aggregation: The growing peptide chain can form secondary structures that hinder the access of reagents.
- Incorporate a pseudoproline dipeptide at or near the threonine residue to disrupt secondary structure formation.[2] - Switch to a more solvating solvent system, such as using NMP instead of or in combination with DMF. - Perform the coupling at a moderately elevated temperature to help break up aggregates, but be mindful of the increased risk of racemization.[9]
Difficulty in purifying the final peptide due to diastereomeric impurities.
Racemization during synthesis.
- Optimize the coupling protocol by implementing the low-racemization strategies mentioned above. - Employ chiral chromatography for the analysis and purification of the final peptide to separate the D- and L-threonine containing peptides.[10][11]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Thr(tBu)-OH using DIC/OxymaPure
Objective: To minimize racemization during the incorporation of Fmreonine using a carbodiimide/additive combination.
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Activation and Coupling:
a. In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
b. Add DIC (3 equivalents) to the solution from step 4a and vortex briefly.
c. Immediately add the activated amino acid solution to the washed and deprotected peptide-resin.
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated (double coupling).
Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) and DCM (3-5 times) and proceed to the next deprotection/coupling cycle.
Protocol 2: Suppression of Threonine Racemization using Copper(II) Chloride (CuCl₂) Additive
Objective: To significantly reduce racemization during the coupling of a threonine residue using CuCl₂ as an additive with a carbodiimide. This protocol is adapted from findings for other racemization-prone couplings.[6]
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
Amino Acid Activation and Coupling:
a. In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents), HOBt (3 equivalents), and CuCl₂ (1 equivalent) in DMF.
b. Add DIC (3 equivalents) to the solution from step 2a and vortex briefly.
c. Immediately add the activated amino acid solution to the resin.
Reaction: Agitate the mixture at room temperature for 2-4 hours.
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
Data Summary
Table 1: General Comparison of Coupling Reagents and their Propensity for Racemization
Coupling Reagent Class
Examples
General Racemization Risk
Notes
Carbodiimides
DIC, DCC
Moderate to High (without additives)
Racemization is significantly suppressed by the addition of HOBt or OxymaPure.[4]
Onium Salts (Aminium/Uronium)
HBTU, HATU, HCTU, TBTU
Low to Moderate
Generally provide fast coupling with good suppression of racemization.
Onium Salts (Phosphonium)
PyBOP, PyAOP
Low
Known for their efficiency and low racemization levels.
Oxyma-based Reagents
COMU
Very Low
Considered superior to HOBt-based reagents in suppressing racemization.[5]
Note: The degree of racemization is sequence-dependent and also influenced by other reaction conditions such as the base used and the temperature.
troubleshooting low yield in peptide coupling with threonine
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during peptide coupling reactions involving threonine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low coupling yield when introducing a threonine residue in my peptide sequence?
A1: Low coupling yields with threonine can stem from several factors, the most common being steric hindrance from its bulky β-branched side chain.[1][2] This bulkiness can impede the approach of the activated amino acid. Additionally, side reactions such as O-acylation of the threonine hydroxyl group or dehydration of the side chain can consume the starting material and reduce the desired product yield.[3][4][5][6][7] Peptide aggregation, particularly in hydrophobic sequences, can also physically block the reactive sites, leading to incomplete coupling.[8]
Q2: What are the common side reactions associated with threonine in peptide synthesis, and how can I minimize them?
A2: The primary side reactions involving threonine are:
O-acylation: The hydroxyl group on the threonine side chain can be acylated by the activated C-terminal of the incoming amino acid, leading to the formation of a depsipeptide.[3][4] This is more likely to occur with highly reactive coupling reagents or prolonged reaction times. To minimize this, ensure the use of an appropriate side-chain protecting group for threonine, such as tert-butyl (tBu) or trityl (Trt).[9]
Dehydration: Under certain activation or cleavage conditions, the threonine side chain can undergo dehydration.[5][6][7]
Lactone Formation: Intramolecular cyclization can lead to the formation of a lactone, which is an undesired byproduct.[10]
O-sulfonation: During the final cleavage and deprotection step, particularly when removing Pmc or Mtr protecting groups from arginine residues in the presence of trifluoroacetic acid (TFA), O-sulfonation of serine and threonine can occur if appropriate scavengers are not used.[11]
To mitigate these side reactions, it is crucial to use proper side-chain protection for threonine and to optimize coupling and cleavage conditions.
Q3: Which coupling reagents are most effective for sterically hindered amino acids like threonine?
A3: For sterically hindered amino acids, onium salt-based coupling reagents are generally more effective due to their high reactivity and ability to facilitate rapid amide bond formation.[1][12] Reagents such as HBTU, HATU, and COMU are highly recommended.[1][13][14][15][16] Carbodiimides like DCC or DIC can also be used, but often require an additive such as HOBt or Oxyma to improve efficiency and reduce the risk of side reactions.[12]
Troubleshooting Guide
Issue: Low Coupling Yield
This guide will walk you through a systematic approach to troubleshoot and resolve low coupling yields in peptide synthesis when incorporating threonine.
Caption: Troubleshooting workflow for low threonine coupling yield.
Your first step should be to ensure that your coupling chemistry is optimized for a sterically hindered residue.
Coupling Reagent Selection: If you are using a carbodiimide-based reagent like DCC or DIC without an additive, consider switching to a more potent onium salt-based reagent.
Coupling Reagent Class
Examples
Suitability for Threonine Coupling
Carbodiimides
DCC, DIC, EDC
Moderate; often require additives like HOBt or Oxyma.[12]
Onium Salts (Aminium/Uronium)
HBTU, HATU, HCTU, TBTU
High; generally recommended for hindered couplings.[1][14][15]
Onium Salts (Phosphonium)
PyBOP, PyAOP
High; very effective for hindered couplings.[12][14]
Oxyma-based
COMU, PyOxim
High; safer alternatives to benzotriazole-based reagents.[12][14]
Reagent Equivalents and Reaction Time: For difficult couplings, it may be necessary to increase the equivalents of the activated amino acid and the coupling reagent.[1] Performing a "double coupling," where the coupling step is repeated before deprotection of the N-terminus, can also improve the yield.[17] Monitor the reaction with a Kaiser test to ensure it goes to completion.[1]
Inadequate protection of the threonine hydroxyl group is a common source of side reactions that lower the yield of the desired peptide.
Choice of Protecting Group: Ensure that the threonine residue is protected with a suitable group such as tert-butyl (tBu) or trityl (Trt) during Fmoc-based solid-phase peptide synthesis (SPPS).[9] In Boc-based synthesis, a benzyl (B1604629) ether is commonly used.[9]
Caption: Potential reaction pathways for unprotected threonine.
As the peptide chain elongates, particularly with hydrophobic residues, it can aggregate on the solid support, preventing efficient coupling.[8]
Disrupting Aggregation:
Pseudoprolines: Incorporating a pseudoproline dipeptide at the position of threonine can disrupt the secondary structures that lead to aggregation.[8][18][19][20]
Backbone Protection: The use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent hydrogen bonding between peptide chains, thus reducing aggregation.[8][21][22]
Chaotropic Salts: Adding chaotropic salts such as LiCl or KSCN to the coupling mixture can help to break up aggregates.[18]
A thorough review of your overall synthesis protocol can reveal areas for optimization.
Solvent Choice: Ensure that the solvent (typically DMF or NMP) is of high quality and anhydrous.
Temperature: While most couplings are performed at room temperature, gentle heating can sometimes improve the efficiency of difficult couplings. However, be cautious as elevated temperatures can also increase the rate of side reactions.
Washing Steps: Thorough washing between coupling and deprotection steps is critical to remove excess reagents and byproducts that could interfere with subsequent steps.
Experimental Protocols
Protocol 1: Optimized Solid-Phase Coupling of Fmoc-Threonine(tBu)-OH
This protocol is for the manual coupling of a tert-butyl protected threonine residue onto a resin-bound peptide with a free N-terminal amine.
Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the resin-bound peptide (e.g., with 20% piperidine (B6355638) in DMF), wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).[1]
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5 minutes.[1]
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1.5 to 2 hours.[1]
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.[1] If the test is positive (indicating free amines), repeat the coupling step with freshly prepared activated amino acid solution.
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to prepare for the next deprotection step.[1]
Protocol 2: Cleavage and Deprotection
This protocol is a standard method for cleaving the completed peptide from the resin and removing protecting groups.
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.[1]
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1] TIS acts as a scavenger to prevent side reactions.
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2 hours at room temperature.[1]
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.[1]
Collection and Purification: Centrifuge to collect the peptide pellet, wash it with cold ether, and then dry the pellet. The crude peptide can then be purified by RP-HPLC.[1]
Technical Support Center: Synthesis of Threonine Methyl Ester-Containing Peptides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the synthesis of peptides cont...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the synthesis of peptides containing threonine methyl ester.
Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis of threonine-containing peptides.
Problem: Low or No Yield of the Desired Peptide
A low yield of the final peptide product is a frequent issue. The following guide provides a systematic approach to diagnosing the potential cause.
Q1: My peptide synthesis resulted in a very low yield. What are the common causes and how can I troubleshoot this?
A1: Low yield can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. The most common culprits are incomplete Fmoc deprotection, poor coupling efficiency, peptide aggregation, or issues during the final cleavage and deprotection.
Below is a decision tree to help you troubleshoot the issue:
Troubleshooting decision tree for low peptide yield.
Problem: Unexpected Mass Detected by Mass Spectrometry
The appearance of unexpected masses in the final product analysis is indicative of side reactions.
Q2: My mass spectrometry analysis shows a peak that does not correspond to my target peptide. How can I identify the side product?
A2: Unexpected masses are often due to common side reactions involving threonine or other reactive amino acids in your sequence. The mass difference between your expected product and the observed peak can help identify the modification.
Here is a logical workflow for identifying the side product:
Workflow for identifying side products by mass difference.
Frequently Asked Questions (FAQs)
This section provides detailed answers to specific questions about side reactions involving threonine methyl ester.
Dehydration (β-Elimination)
Q3: What is dehydration of threonine and when does it occur?
A3: Dehydration, also known as β-elimination, is the loss of a water molecule from the threonine side chain to form a dehydrobutyrine (Dhb) residue.[1] This side reaction is particularly prevalent under acidic conditions, such as during the final cleavage from the resin with trifluoroacetic acid (TFA), and can also be induced by strong bases.[2][3]
Q4: How can I prevent dehydration of threonine during peptide synthesis?
A4: To minimize dehydration:
During Coupling: For glycosylated threonine derivatives, which can be prone to β-elimination under forcing conditions, using a mild base like 2,4,6-collidine (TMP) can significantly reduce this side reaction.[4]
During Cleavage: Use the shortest possible cleavage time with TFA. Ensure that the cleavage cocktail is kept at room temperature, as elevated temperatures can promote this side reaction.[2]
Q5: Is there quantitative data on the extent of dehydration?
A5: The extent of dehydration is highly sequence- and condition-dependent. For instance, in the synthesis of glycosylated peptides, forcing coupling conditions with strong bases like DBU can lead to significant β-elimination, in some cases accounting for over 50% of the product.[4]
Coupling Condition (Base)
Amino Acid
β-Elimination (%)
NMM
Fmoc-Thr(Ac3GalNAcα)-OH
<0.2
NMM (forcing conditions)
Fmoc-Thr(Ac3GlcNAcβ)-OH
59.4
DIEA
Fmoc-Thr(Ac3GlcNAcβ)-OH
5.0
Data adapted from a study on glycosylated threonine derivatives.[4]
O-Sulfonation
Q6: What is O-sulfonation and why does it happen?
A6: O-sulfonation is the addition of a sulfonic acid group to the hydroxyl side chain of threonine or serine. This side reaction is a known issue in Fmoc-based solid-phase peptide synthesis, particularly during the TFA cleavage step when the sequence contains arginine protected with sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[5][6] In the absence of appropriate scavengers, the cleaved protecting groups can act as sulfonating agents.[5][6]
Q7: How can I prevent O-sulfonation?
A7: The most effective way to prevent O-sulfonation is to use a scavenger cocktail during TFA cleavage that can efficiently trap the sulfonating species. A common and effective scavenger for this purpose is thioanisole.[7] Using alternative arginine protecting groups that are not sulfonyl-based, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), can also reduce the incidence of this side reaction.
Racemization (Epimerization)
Q8: What is racemization and how does it affect my peptide?
A8: Racemization is the conversion of an L-amino acid to a mixture of L- and D-isomers (epimerization for amino acids with more than one chiral center like threonine). This loss of stereochemical integrity can lead to a final product with reduced or altered biological activity. Racemization is most likely to occur during the activation step of peptide coupling.[8][9]
Q9: Which conditions are known to cause racemization of threonine?
A9: The choice of coupling reagent, base, and solvent all play a role in the extent of racemization.
Coupling Reagents: Carbodiimides like DIC, when used alone, can lead to higher levels of racemization. Uronium/aminium-based reagents like HBTU can also pose a risk, especially with sensitive residues.[10][11]
Base: Strong, sterically unhindered bases can increase the rate of racemization.
Temperature: Higher temperatures, often used in microwave-assisted peptide synthesis, can accelerate racemization.
Q10: How can I minimize racemization when coupling threonine methyl ester?
A10: To suppress racemization:
Use Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to carbodiimide-mediated couplings is highly effective at reducing racemization.[11][12][13]
Choose the Right Coupling Reagent: Phosphonium salt-based reagents like PyOxim and COMU are generally associated with lower levels of racemization compared to some uronium-based reagents.[5][10]
Select a Milder Base: Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), instead of DIPEA.[4][8]
Control the Temperature: Perform couplings at room temperature or below if possible, especially for sensitive amino acids.
Coupling Reagent
Additive
Base
Racemization (%) (Model Peptide)
DIC
HOBt
NMM
Low
HBTU
-
DIPEA
Moderate
PyOxim
-
DIPEA
0.8
COMU
-
DIPEA
Low
Comparative data for various coupling reagents in the synthesis of racemization-prone peptides.[9][10]
N-O Acyl Shift
Q11: What is an N-O acyl shift and when is it a problem?
A11: An N-O acyl shift is an intramolecular rearrangement where the peptide bond migrates from the nitrogen of the threonine to its hydroxyl group, forming an ester linkage. This is an acid-catalyzed process and can occur during prolonged exposure to strong acids like TFA during cleavage.[14] While this reaction is reversible with base treatment, it can lead to a mixture of products and purification challenges.[14]
Q12: How can I prevent or reverse an N-O acyl shift?
A12:
Minimize Acid Exposure: Keep the TFA cleavage time to a minimum (e.g., 1.5-2 hours).[2][14]
Reversal: If an N-O acyl shift is suspected, the ester linkage can be reversed back to the amide bond by treating the peptide with a mild base, such as aqueous ammonia (B1221849) or a buffered solution at a pH of around 7.4.[14]
Experimental Protocols
Protocol 1: Racemization Suppression during Coupling of Threonine Methyl Ester
This protocol is designed to minimize racemization during the coupling of Fmoc-Thr(tBu)-OH or its methyl ester equivalent in solid-phase peptide synthesis.
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-Thr(tBu)-OH (3 eq.), COMU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.
Coupling: Add the activated amino acid solution to the resin.
Reaction: Agitate the reaction mixture at room temperature for 2 hours.
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
Protocol 2: TFA Cleavage with an Optimized Scavenger Cocktail
This protocol is suitable for most peptides containing threonine and other sensitive residues like Trp, Met, and Arg(Pbf).
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining the following reagents. Prepare fresh before use.
Reagent B: Trifluoroacetic acid (TFA) / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2, v/v/v/v).[15] This is a good general-purpose, low-odor cocktail.
Reagent K (for peptides with Cys, Met, Trp, and Tyr): TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/v/v/v).
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Stopper the flask and stir at room temperature for 2-3 hours.
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether (2x), and dry under vacuum.
Protocol 3: Detection and Quantification of Side Products by LC-MS
This protocol provides a general method for analyzing the crude peptide product to identify and quantify side products.
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
LC-MS Analysis:
Column: Use a C18 reversed-phase column.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A typical gradient would be 5-95% B over 30 minutes.
Detection: Monitor the UV absorbance at 214 nm and 280 nm. The mass spectrometer should be set to scan a mass range that includes the expected peptide mass and potential side products.
Data Analysis:
Integrate the peak areas from the UV chromatogram to determine the relative percentage of the main product and impurities.
Analyze the mass spectra of each peak to identify the molecular weight of the components. Compare the observed masses to the expected masses of potential side products (e.g., dehydrated product, sulfonated product). Isomeric impurities like racemized peptides will have the same mass but may have different retention times.[16]
Technical Support Center: Managing Aggregation in Threonine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the aggregation o...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the aggregation of peptides containing threonine.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are peptides containing threonine particularly prone to aggregation?
Threonine-containing peptides can be susceptible to aggregation due to the unique properties of the threonine residue. Threonine is a β-branched amino acid, a characteristic it shares with valine and isoleucine. This β-branching restricts the conformational freedom of the peptide backbone, which can favor the formation of β-sheet secondary structures.[1][2] These β-sheets are the foundational structures in many types of peptide and protein aggregates, including amyloid fibrils.[3]
While its β-branching promotes β-sheet formation, threonine's side chain also contains a hydroxyl (-OH) group. This group can participate in hydrogen bonding, which can either stabilize soluble conformations or, conversely, contribute to intermolecular hydrogen bonding networks that lead to aggregation.[4] Studies have shown that threonine is highly preferred at various positions within β-strands, further highlighting its role in promoting these aggregation-prone structures.[5] Therefore, the balance between its β-sheet propensity and the hydrogen-bonding potential of its side chain is a critical factor in the aggregation behavior of threonine-containing peptides.[2][6]
Q2: What are the primary mechanisms of peptide aggregation?
Peptide aggregation is a complex process that can occur through various covalent and non-covalent pathways.[7] The most common mechanisms include:
β-Sheet Formation and Fibrillation: Peptides self-assemble into highly ordered β-sheet structures that stack to form protofibrils and eventually mature amyloid fibrils.[3] This is a primary concern for peptides with high β-sheet propensity.
Hydrophobic Interactions: The hydrophobic side chains of amino acids tend to minimize contact with water, leading them to associate and form aggregates.[7] Peptides with a high content of hydrophobic residues are particularly susceptible.[8]
Electrostatic Interactions: Aggregation can be induced by interactions between charged residues, especially at the peptide's isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion.[8]
Covalent Cross-linking: Aggregates can be formed through the creation of covalent bonds, such as intermolecular disulfide bridges between cysteine residues or dityrosine (B1219331) linkages.[7]
Aggregation can be triggered by various factors, including peptide concentration, pH, temperature, ionic strength, and mechanical stress like agitation.[3][7][9]
Q3: How can I predict if my threonine-containing peptide is likely to aggregate?
Predicting aggregation is challenging, but several computational tools and sequence-based guidelines can help assess the risk:
Aggregation Prediction Algorithms: Several web-based servers and software packages can predict aggregation-prone regions (APRs) within a peptide sequence. Tools like TANGO and SALSA analyze factors like hydrophobicity, charge, and β-sheet propensity to identify potential aggregation hotspots.[3]
Sequence Analysis:
Hydrophobicity: Calculate the overall hydrophobicity of the peptide. A higher content of hydrophobic residues often correlates with a greater tendency to aggregate.
Charge: Determine the peptide's net charge at the intended experimental pH. Peptides are least soluble and most prone to aggregation at their isoelectric point (pI).[8]
Alternating Hydrophobic/Hydrophilic Residues: Sequences with this pattern can readily form β-sheets, with hydrophobic residues on one face and hydrophilic on the other, promoting aggregation.
Presence of "Gatekeeper" Residues: Certain charged residues like arginine and lysine (B10760008) can flank hydrophobic stretches and act as "gatekeepers," preventing aggregation. Their absence near APRs can be a red flag.
While these tools provide valuable guidance, experimental validation is always necessary.
Section 2: Troubleshooting Guide
Q4: My threonine-containing peptide is insoluble. What steps should I take to dissolve it?
Insolubility is a common indicator of aggregation. A systematic approach is crucial to avoid losing the entire sample. Always perform a solubility test on a small aliquot first.[8][10]
Detailed Steps:
Initial Test: Begin by attempting to dissolve a small amount of the lyophilized peptide in sterile, distilled water.[8] Vortex gently.
Determine Net Charge: If water fails, calculate the peptide's theoretical net charge at neutral pH.[10][11]
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
pH Adjustment (for charged peptides):
If the net charge is positive (basic peptide): Try dissolving it in 10-30% acetic acid and then dilute with water to the desired concentration.[11][12]
If the net charge is negative (acidic peptide): Try dissolving it in a dilute basic solution like 0.1M ammonium (B1175870) bicarbonate or 1% ammonium hydroxide. Avoid this if your peptide contains cysteine (Cys), as high pH can promote disulfide bond formation.[10][12]
If the peptide is neutral or highly hydrophobic, try dissolving it first in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[11] Then, slowly add this stock solution dropwise into your stirring aqueous buffer.[8]
Caution: DMSO can oxidize methionine (Met) and cysteine (Cys) residues.[10] For peptides containing these residues, consider acetonitrile (B52724) (ACN) or ethanol.
Physical Methods: Gentle sonication or warming the solution to below 40°C can aid dissolution.[12] However, use heat with caution as it can also promote degradation or aggregation.
Q5: My peptide solution is initially clear but becomes cloudy over time. How can I improve its long-term stability?
This indicates that your peptide is prone to aggregation under the current storage or experimental conditions. The following strategies can enhance stability:
Optimize pH and Buffer: Store the peptide in a buffer with a pH at least 1-2 units away from its isoelectric point (pI) to increase net charge and electrostatic repulsion.
Use Stabilizing Excipients: Certain additives can interfere with aggregation pathways. Their effectiveness is peptide-specific and requires empirical testing.
Control Temperature: Store peptide solutions at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage to slow down aggregation kinetics. Avoid repeated freeze-thaw cycles.[14]
Q6: How can I experimentally detect and quantify the aggregation of my threonine-containing peptide?
Several biophysical techniques can be used to monitor aggregation. It is often recommended to use orthogonal methods to get a comprehensive picture.[9]
Key Experimental Protocols:
Protocol 1: Thioflavin T (ThT) Fluorescence Assay
This assay is widely used to detect the formation of amyloid-like fibrils rich in β-sheets.
Reagent Preparation:
Prepare a 1 mM ThT stock solution in water. Store protected from light at 4°C.
Prepare a working solution of 25 µM ThT in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
Assay Procedure:
Initiate the aggregation of your peptide solution (e.g., by incubating at 37°C with gentle agitation).
At designated time points, take an aliquot (e.g., 10 µL) of the peptide solution.
Add the aliquot to 190 µL of the 25 µM ThT working solution in a black 96-well plate.
Mix gently and incubate for 5 minutes at room temperature.
Measure fluorescence using a plate reader with excitation set to ~440 nm and emission to ~485 nm.
Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.
Protocol 2: Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and is excellent for detecting the formation of soluble oligomers and larger aggregates.
Sample Preparation:
Prepare your peptide solution in a well-filtered buffer (use a 0.22 µm filter) to remove dust and other contaminants. The peptide concentration should be optimized for your instrument (typically 0.1-1.0 mg/mL).
Measurement:
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
Transfer the peptide solution to a clean cuvette.
Place the cuvette in the instrument and allow the temperature to stabilize.
Perform the measurement according to the instrument's software instructions. Collect data over time to monitor changes in the particle size distribution.
Data Analysis: The appearance of larger species (e.g., hydrodynamic radius >10 nm) or an increase in the polydispersity index (PDI) over time is indicative of aggregation.
Section 3: Advanced Strategies
Q7: Can I modify the peptide sequence itself to reduce threonine-induced aggregation?
Yes, sequence modification is a powerful strategy, particularly during the drug design phase.
Pseudoproline Dipeptides: During solid-phase peptide synthesis (SPPS), a threonine residue can be temporarily protected as part of a pseudoproline dipeptide.[15][16] This introduces a "kink" in the peptide backbone that disrupts interchain hydrogen bonding, which is the cause of on-resin aggregation.[16] The native threonine structure is fully restored during the final cleavage from the resin.[15] This method has been shown to dramatically increase synthesis yields for difficult, aggregation-prone sequences.[16]
Amino Acid Substitution: If the peptide's function allows, replace the problematic threonine with a less aggregation-prone residue. A threonine could be substituted with serine (which is less β-branched) or a charged residue like aspartic acid or lysine to increase solubility, provided this does not compromise biological activity.
"Gatekeeper" Residues: Introduce charged residues (Arg, Lys, Asp, Glu) near hydrophobic or threonine-rich regions to act as "gatekeepers" that disrupt aggregation through electrostatic repulsion.
N- or C-terminal Tagging: Adding short, highly charged peptide tags (e.g., poly-lysine or poly-arginine) to the N- or C-terminus can significantly enhance the solubility of the entire peptide.[17] These tags can sometimes be cleaved off after purification if necessary.
Technical Support Center: Optimizing Deprotection of Fmoc-Thr(tBu)-OMe
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deprotection of Fmoc-Thr(tBu)-OMe in a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deprotection of Fmoc-Thr(tBu)-OMe in a solution-phase context.
Troubleshooting Guide
This guide addresses common issues encountered during the Fmoc deprotection of Fmoc-Thr(tBu)-OMe.
Issue/Observation
Potential Cause
Recommended Action
Incomplete Fmoc Deprotection
Starting material (Fmoc-Thr(tBu)-OMe) remains after the reaction (verified by TLC or HPLC).
1. Insufficient reaction time: The deprotection may not have reached completion.
- Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.
2. Low reagent concentration: The concentration of the basic deprotection agent (e.g., piperidine) may be too low.
- Ensure the use of a standard concentration, typically 20% piperidine (B6355638) in DMF. For sterically hindered substrates, a higher concentration or a stronger base system may be required.
3. Poor quality reagents: The deprotection agent or solvent may be degraded.
- Use fresh, high-quality piperidine and anhydrous DMF. Amine-free DMF is crucial.
4. Low reaction temperature: The reaction may be too slow at a lower temperature.
- Perform the reaction at room temperature unless otherwise specified.
Presence of Side Products
Multiple spots on TLC or unexpected peaks in HPLC.
1. Dibenzofulvene (DBF) adducts: The cleaved Fmoc group forms a reactive intermediate (DBF) that can re-add to the deprotected amine.
- Ensure a sufficient excess of the amine scavenger (e.g., piperidine) is present to trap the DBF. During workup, the DBF-piperidine adduct can often be removed by extraction with a non-polar solvent or by precipitation of the product.
2. Racemization: The basic conditions can lead to epimerization at the alpha-carbon.
- Use milder basic conditions if racemization is suspected. Consider using alternatives to strong bases like DBU, or reduce the reaction time and temperature.
3. Partial cleavage of the tert-butyl (tBu) group: While generally stable to basic conditions, prolonged exposure to certain reagents or contaminants could potentially affect the tBu group.
- Verify the integrity of the tBu group by mass spectrometry. Avoid harsh or prolonged basic treatment. The tBu group is primarily acid-labile.[1]
4. Hydrolysis of the methyl ester (-OMe): While less common with amine bases in anhydrous conditions, water contamination can lead to saponification.
- Ensure the use of anhydrous solvents. If hydrolysis is observed, consider alternative deprotection methods that are less sensitive to water.
Difficult Product Isolation/Purification
Product is an oil or difficult to precipitate.
1. Contamination with DBF-adduct: The DBF-piperidine adduct is oily and can interfere with product crystallization or precipitation.
- Perform an aqueous workup to remove DMF and the bulk of the adduct. Trituration with a non-polar solvent like hexane (B92381) or diethyl ether can help precipitate the product and wash away the adduct.
2. Residual solvent: DMF is a high-boiling point solvent and can be difficult to remove completely.
- Use a high-vacuum pump to remove DMF. Co-evaporation with a more volatile solvent like toluene (B28343) can be effective.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the deprotection of Fmoc-Thr(tBu)-OMe in solution?
A1: A common starting point is to dissolve Fmoc-Thr(tBu)-OMe in DMF and add piperidine to a final concentration of 20% (v/v). The reaction is typically stirred at room temperature for 1-2 hours. Progress should be monitored by TLC or HPLC.
Q2: How can I monitor the progress of the deprotection reaction?
A2: The most common methods are:
Thin-Layer Chromatography (TLC): Spot the reaction mixture against the starting material. The product, H-Thr(tBu)-OMe, will have a different Rf value and will be ninhydrin (B49086) positive (a colored spot will appear after staining with ninhydrin), while the Fmoc-protected starting material will be ninhydrin negative.
High-Performance Liquid Chromatography (HPLC): This will show the disappearance of the starting material peak and the appearance of the product peak.
Q3: Is the tert-butyl (tBu) protecting group on the threonine side chain stable during Fmoc deprotection?
A3: Yes, the tBu group is stable under the basic conditions used for Fmoc removal, such as 20% piperidine in DMF.[1] It is designed to be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1]
Q4: I see a persistent impurity after my reaction. What could it be and how do I remove it?
A4: A common impurity is the dibenzofulvene-piperidine adduct. This byproduct can be minimized by using a sufficient excess of piperidine. During workup, this adduct is often soluble in non-polar organic solvents. Precipitating your product from a solvent system containing diethyl ether or hexane can help in its removal.
Q5: Are there alternative reagents to piperidine for Fmoc deprotection?
A5: Yes, other bases can be used. For example, a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations (e.g., 2%) in DMF can be effective. However, DBU is a stronger, non-nucleophilic base, which can increase the risk of side reactions like aspartimide formation in peptides.[2] Combinations such as 5% piperazine (B1678402) with 2% DBU have been reported to be faster than 20% piperidine in some cases.[3]
Q6: My product is water-soluble. How should I adjust the workup?
A6: If your deprotected amino acid ester has significant water solubility, an extractive workup might lead to product loss. In such cases, after removing the reaction solvent under high vacuum, you can attempt to directly precipitate the product by adding a non-polar solvent. Alternatively, purification by column chromatography on silica (B1680970) gel may be necessary.
Quantitative Data Summary
The following table summarizes typical conditions for Fmoc deprotection. The optimal conditions for your specific experiment may vary and should be determined by monitoring the reaction.
Similar performance to piperidine, sometimes used as a less hazardous alternative.
Detailed Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
Dissolution: Dissolve Fmoc-Thr(tBu)-OMe (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.
Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).
Reaction: Stir the reaction mixture at room temperature.
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane (B109758):methanol (B129727) 95:5) or HPLC until the starting material is no longer visible (typically 1-2 hours). The product spot on the TLC plate should be positive when stained with ninhydrin.
Workup:
a. Concentrate the reaction mixture under high vacuum to remove the majority of the DMF and piperidine.
b. Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
c. Wash the organic phase with water or brine to remove residual DMF and the piperidine salt.
d. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification:
a. If impurities remain, triturate the crude product with a cold non-polar solvent such as diethyl ether or hexane to induce precipitation/crystallization of the pure product, leaving the DBF-adduct in the solvent.
b. Alternatively, purify the product by silica gel column chromatography.
Protocol 2: Analytical Methods
TLC Analysis:
Mobile Phase: A mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or hexane) can be used. A good starting point is a 95:5 or 9:1 ratio.
Visualization:
UV light (254 nm) to visualize the Fmoc-containing starting material.
Ninhydrin stain to visualize the deprotected primary amine product (will appear as a colored spot upon heating).
HPLC Analysis:
Column: C18 reverse-phase column.
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.
Detection: UV detection at wavelengths such as 220 nm (for the peptide backbone) and 301 nm (for the Fmoc group/DBF adduct).
Technical Support Center: Coupling Hindered Threonine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of stericall...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of sterically hindered threonine derivatives during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions involving threonine derivatives particularly challenging?
A1: The primary challenge in coupling threonine derivatives arises from steric hindrance. The bulky side chain of threonine, with its secondary alcohol, can physically obstruct the approach of the reacting amino and carboxyl groups, making peptide bond formation difficult.[1] This steric interference is a major factor affecting the reaction rate and can lead to incomplete or slow reactions.[2] Additionally, as the peptide chain grows, it can adopt secondary structures or aggregate, further blocking the reactive sites.[2]
Q2: My standard coupling protocol using DCC/DIC is failing for a hindered threonine residue. What should I do?
A2: Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids like threonine.[2][3] It is highly recommended to switch to a more potent coupling reagent. In-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP, PyAOP), are generally more effective for these challenging couplings.[2] These reagents form highly reactive esters that can better overcome the steric barrier.
Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids like threonine?
A3: For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred. HATU and PyAOP are considered among the most efficient due to the formation of OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP. Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents.[4] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride (B91410) can be a very effective strategy.[2][4]
Q4: I've switched to HATU, but the coupling is still incomplete. What other parameters can I optimize?
A4: If a powerful coupling reagent alone is insufficient, you can employ the following strategies:
Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents.[2] This is a common and effective method to drive the reaction to completion.[2]
Increase Reagent Equivalents: Using a higher equivalent of the activated Fmoc-amino acid and the coupling reagent can help to drive the reaction forward.[1]
Elevated Temperature: Carefully increasing the reaction temperature can sometimes improve coupling efficiency for hindered residues. However, this also increases the risk of racemization.[2]
Choice of Base: The base used can influence the reaction. While DIPEA is common, for residues prone to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine might be a better choice.[4]
Solvent Selection: While DMF is a standard solvent, N-methylpyrrolidone (NMP) can be a better choice for sequences prone to aggregation due to its superior solvating properties.[5]
Q5: What are the common side reactions to be aware of when coupling threonine derivatives?
A5: Besides incomplete coupling, several side reactions can occur:
Racemization: The chiral integrity of the amino acid can be compromised, especially with stronger bases, higher temperatures, and prolonged reaction times.[2] The use of additives like HOBt, HOAt, or OxymaPure can help suppress racemization.[2]
O-acylation: The side-chain hydroxyl group of threonine can be acylated if not properly protected. Ensure the use of an appropriate side-chain protecting group, such as a tert-butyl (tBu) ether in Fmoc-based synthesis.[6]
Formation of Deletion Sequences: Incomplete coupling or deprotection steps can lead to peptides missing the intended threonine residue.[1] Monitoring the reaction completion (e.g., with a Kaiser test) is crucial.[1]
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction
1. Insufficiently reactive coupling reagent. 2. Steric hindrance from the threonine side chain and/or the growing peptide. 3. Peptide aggregation on the solid support.[1][2] 4. Inadequate amount of reagents.
1. Switch to a more potent coupling reagent (e.g., HATU, HCTU, PyAOP, COMU).[2] 2. Perform a double coupling.[2] 3. Increase the equivalents of amino acid and coupling reagent.[1] 4. Consider using a different solvent like NMP to disrupt aggregation.[5] 5. For extremely difficult couplings, consider acyl fluoride chemistry.[2][7]
Presence of Deletion Sequences
1. Incomplete coupling of the threonine derivative. 2. Incomplete deprotection of the N-terminal protecting group of the preceding residue.
1. Use a more potent coupling reagent and/or perform a double coupling.[2] 2. Monitor coupling completion with a colorimetric test (e.g., Kaiser test).[1] 3. Ensure complete deprotection by extending the deprotection time or performing a second deprotection step.
Significant Racemization
1. Use of a strong base (e.g., DIPEA). 2. Elevated reaction temperature. 3. Prolonged reaction time.[2]
1. Use a weaker base such as NMM or sym-collidine.[4] 2. Perform the coupling at room temperature or lower if possible. 3. Ensure the use of racemization-suppressing additives like HOAt or OxymaPure, which are often incorporated into modern coupling reagents like HATU and COMU.[2]
Side-Chain Acylation
Unprotected or poorly protected hydroxyl group on the threonine side chain.
Ensure the use of an appropriate and stable side-chain protecting group for the threonine residue (e.g., Fmoc-Thr(tBu)-OH for Fmoc-SPPS).[6]
Experimental Protocols
Protocol 1: Standard Double Coupling for a Hindered Threonine Derivative using HATU
Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
First Coupling:
In a separate vessel, pre-activate the hindered Fmoc-Thr(tBu)-OH (4 equivalents relative to resin loading).
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.
Allow the pre-activation to proceed for 1-5 minutes.
Add the activated amino acid solution to the resin.
Allow the coupling reaction to proceed for 45-60 minutes.
Wash the resin with DMF.
Second Coupling:
Repeat the pre-activation and coupling steps with a fresh solution of activated amino acid.
Washing: After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.
Protocol 2: Coupling of an Extremely Hindered Threonine Derivative via the Acyl Fluoride
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[2][7]
Acyl Fluoride Formation:
Dissolve the protected, hindered carboxylic acid (e.g., Fmoc-Thr(tBu)-OH) (1 equivalent) in an anhydrous solvent like DCM.
Add a fluorinating agent such as cyanuric fluoride or TFFH.
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[2]
Coupling Reaction:
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
Allow the reaction to proceed until completion, monitoring as necessary.
Wash the resin thoroughly with DCM and DMF.
Visualizations
Caption: Double coupling workflow for a hindered threonine derivative.
Technical Support Center: Purification of Peptides with Racemic Amino acids
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges enco...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic peptides containing racemic amino acids.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of diastereomeric peptides, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Issue 1: Poor or No Separation of Diastereomeric Peptides
Problem: The chromatogram shows a single, broad peak, or co-eluting peaks for the diastereomers. This is a common issue due to the similar physicochemical properties of peptide epimers.[1]
Solutions:
Optimize the Mobile Phase Gradient: A shallow gradient is often crucial for separating molecules with subtle structural differences like diastereomers.[2][3][4] A slow increase in the organic solvent concentration enhances the interaction time with the stationary phase, improving resolution.[3][4]
Adjust Mobile Phase Composition:
Trifluoroacetic Acid (TFA) Concentration: TFA is a common ion-pairing agent that improves peak shape.[3][4] Varying the TFA concentration (e.g., from 0.05% to 0.25%) can alter selectivity and improve separation.[3]
Change the Column Temperature: Temperature affects peptide retention and separation selectivity.[5][6] It's recommended to screen a range of temperatures (e.g., 30°C to 65°C) as the optimal temperature is peptide-specific.[3][6]
Select an Appropriate Stationary Phase:
Achiral Phases: Standard C8 and C18 columns can effectively separate many diastereomeric peptides, especially when the stereoisomeric substitution disrupts the peptide's secondary structure.[2]
Chiral Stationary Phases (CSPs): If achiral phases fail, consider using a CSP. CSPs provide stereoselective interactions that can resolve enantiomers and diastereomers.[7][8][9]
Data Presentation: Impact of HPLC Parameters on Diastereomer Resolution
Parameter
Condition A
Condition B
Expected Outcome for Better Resolution
Gradient Slope
2.0% B/min
0.5% B/min
Condition B: A shallower gradient increases interaction time, often improving resolution of closely eluting peaks.[4]
Temperature
30°C
60°C
Varies: The effect is peptide-dependent. Higher temperatures can sharpen peaks but may decrease retention and selectivity for some pairs.[5][6]
TFA Concentration
0.1%
0.2%
Varies: Higher TFA can improve peak shape for basic peptides but may alter selectivity. Optimization is required.[3]
Stationary Phase
C18
Phenyl-Hexyl
Varies: Different stationary phase chemistries offer different selectivities. Screening phases is recommended.[10]
Issue 2: Peak Tailing or Fronting
Problem: The peaks in the chromatogram are asymmetrical, which can complicate quantification and reduce resolution.
Solutions:
Check for Column Overload: Injecting too much sample can lead to peak distortion. Reduce the sample load and re-run the analysis.
Optimize Mobile Phase Additives: Insufficient or inappropriate ion-pairing agents can cause peak tailing. Ensure adequate TFA concentration (typically 0.1%).[4]
Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting. If possible, dissolve the sample in the initial mobile phase.
Column Health: Peak tailing can be a sign of a degrading or contaminated column.[11] Flush the column with a strong solvent or replace it if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying peptides with racemic amino acids?
A1: The most prevalent and effective method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][12] This technique separates diastereomeric peptides based on subtle differences in their hydrophobicity.[13]
Q2: Should I use a chiral or an achiral column to separate my peptide diastereomers?
A2: Conventional achiral columns (like C8 and C18) are often sufficient and should generally be the first choice, as they can resolve diastereomers based on differences in their overall conformation and hydrophobicity.[2] If separation on an achiral column is unsuccessful, a chiral stationary phase (CSP) can be employed for its specific stereoselective interactions.[7][8]
Q3: How does the position of the racemic amino acid in the peptide sequence affect purification?
A3: The position can significantly impact the ease of separation. A racemic amino acid that disrupts a key structural motif (like an α-helix) will likely lead to a greater difference in the overall properties of the diastereomers, making them easier to separate on a standard RP-HPLC column.[2]
Q4: What are common impurities found in crude synthetic peptides containing racemic amino acids?
A4: Besides the desired diastereomers, crude peptide mixtures often contain impurities such as truncated sequences (missing amino acids), deletion sequences, and peptides with incomplete removal of side-chain protecting groups.[14]
Q5: Can I use techniques other than HPLC for purification?
A5: While RP-HPLC is the gold standard for preparative purification, other techniques are valuable for analysis. Capillary Electrophoresis (CE) offers high resolving power for analytical-scale separations.[15] Ion Mobility-Mass Spectrometry (IM-MS) can differentiate isomers in the gas phase, providing an additional dimension of separation and characterization.[16]
Q6: Why is it important to purify peptides with racemic amino acids?
A6: Different stereoisomers of a peptide can have profoundly different biological activities and stabilities.[7] For therapeutic applications, it is critical to isolate the desired, active stereoisomer and remove others that may be inactive or have undesirable effects.[17]
Experimental Protocols
Protocol 1: General Method for Analytical RP-HPLC Screening of Diastereomeric Peptides
This protocol outlines a starting point for developing a separation method for your peptide diastereomers.
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[18]
HPLC System and Column:
System: An analytical HPLC system with a UV detector.
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[16]
Detection Wavelength: 214-220 nm (for the peptide backbone).
Injection Volume: 10-20 µL.
Gradient: A shallow gradient is recommended. For example:
0-5 min: 5% B
5-65 min: 5% to 55% B (a slope of 0.83%/min)
65-70 min: 55% to 95% B (wash step)
70-75 min: 95% B (wash step)
75-80 min: 95% to 5% B (re-equilibration)
80-90 min: 5% B (re-equilibration)
Analysis: Analyze the resulting chromatogram for peak separation. If resolution is poor, systematically adjust parameters such as the gradient slope, temperature, and TFA concentration as outlined in the troubleshooting guide.
Protocol 2: Preparative RP-HPLC Purification of Diastereomeric Peptides
Once an analytical method providing good separation is established, it can be scaled up for preparative purification.
Scale-Up Calculation: Adjust the flow rate and injection volume based on the dimensions of the preparative column to maintain a similar linear velocity as the analytical method.
Sample Preparation: Dissolve a larger quantity of the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of organic solvent to aid solubility). Ensure the sample is fully dissolved and filtered.
HPLC System and Column:
System: A preparative HPLC system with a fraction collector.
Column: A preparative C18 column (e.g., 21.2 x 250 mm) with the same stationary phase chemistry as the analytical column.[19]
Chromatographic Conditions:
Use the optimized gradient from the analytical method, adjusting the flow rate for the larger column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).[19]
Fraction Collection: Collect fractions across the eluting peaks corresponding to the diastereomers. It is advisable to collect narrow fractions to maximize the purity of the isolated peptides.
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.
Pooling and Lyophilization: Pool the fractions containing the pure desired diastereomer and lyophilize to obtain the purified peptide as a powder.
Visualizations
Caption: Workflow for purifying peptide diastereomers.
Caption: Decision tree for troubleshooting poor separation.
Technical Support Center: Threonine Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of threonine. Frequently A...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of threonine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during threonine esterification?
A1: The most common byproducts in threonine esterification arise from reactions involving its carboxylic acid group, its side-chain hydroxyl group, and its stereocenters. The primary byproducts include:
Di-esterified Threonine: Esterification of both the primary carboxylic acid group and the secondary hydroxyl group on the side chain.
Dehydrated Threonine Esters: Elimination of water from the threonine side chain can lead to the formation of α,β-unsaturated amino acid esters (dehydrothreonine derivatives). This is particularly a risk under harsh acidic conditions or elevated temperatures.[1]
Racemization Products: Threonine has two chiral centers, leading to the possibility of epimerization. This can result in the formation of diastereomers such as L-allo-threonine, D-threonine, and D-allo-threonine esters.[2]
Cyclic Byproducts: Intramolecular cyclization can occur, for instance, forming oxazoline (B21484) intermediates, especially when using reagents like thionyl chloride.[3]
Q2: My reaction is producing a significant amount of di-ester. How can I improve the selectivity for the carboxylic acid group?
A2: To favor mono-esterification at the carboxylic acid, consider the following strategies:
Milder Reaction Conditions: Use less forcing conditions. This includes lowering the reaction temperature and using a less concentrated acid catalyst.
Choice of Esterification Reagent: Reagents like trimethylsilyl (B98337) chloride (TMSCl) in alcohol can offer higher selectivity for the carboxylic acid group over the hydroxyl group.
Protection of the Hydroxyl Group: For complete selectivity, though it adds steps to the synthesis, protecting the side-chain hydroxyl group with a suitable protecting group before esterification and deprotecting it afterward is the most robust method.
Q3: I am observing peaks in my chromatogram that suggest the presence of isomers. What could be the cause and how can I confirm this?
A3: The presence of isomers is likely due to racemization at one or both of the chiral centers of threonine. This can be induced by harsh acidic or basic conditions, or by elevated temperatures during the reaction or workup. To confirm the presence of isomers, you can use chiral chromatography (HPLC or GC) to separate the different stereoisomers. Comparing the retention times with authentic standards of the possible threonine isomers (L-allo, D, D-allo) would confirm their identity.
Q4: How can I minimize the formation of dehydrated byproducts?
A4: Dehydration is often promoted by strong acids and high temperatures. To minimize this side reaction:
Use Milder Acids: Opt for catalysts that are less prone to promoting elimination reactions.
Control the Temperature: Maintain the lowest effective temperature for the esterification reaction.
Limit Reaction Time: Monitor the reaction progress and stop it as soon as the desired conversion is achieved to avoid prolonged exposure to conditions that favor dehydration.
Troubleshooting Guide
Observed Issue
Potential Cause(s)
Suggested Solution(s)
Low Yield of Threonine Ester
Incomplete reaction.
Increase reaction time, temperature, or catalyst concentration cautiously, monitoring for byproduct formation.
Product loss during workup.
Optimize extraction and purification steps. Ensure the pH is appropriately adjusted to minimize the solubility of the ester in the aqueous phase.
Multiple Unidentified Peaks in Chromatogram
Formation of various byproducts (di-ester, dehydrated product, isomers).
Refer to the FAQs above to address specific byproduct formation. Utilize analytical techniques like GC-MS and HPLC to identify the byproducts.
Note: R represents the alkyl group from the alcohol used in the esterification.
Experimental Protocols
Protocol 1: Identification of Byproducts by GC-MS
This protocol is for the qualitative identification of volatile byproducts after derivatization.
1. Derivatization of the Reaction Mixture:
a. Take a 100 µL aliquot of the crude reaction mixture and evaporate the solvent under a stream of nitrogen.
b. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
c. Heat the mixture at 70°C for 30 minutes.
2. GC-MS Analysis:
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Injector Temperature: 250°C.
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-500 m/z.
3. Data Analysis:
Identify the peaks corresponding to the threonine mono-ester, di-ester (if formed), and dehydrated byproducts by their mass spectra and retention times. The silylated derivatives will have characteristic mass fragments.
Protocol 2: Separation and Quantification of Isomers by Chiral HPLC
This protocol is for the separation and quantification of stereoisomers of the threonine ester.
1. Sample Preparation:
a. Dilute the crude reaction mixture in the mobile phase.
b. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Analysis:
Column: A chiral column suitable for amino acid ester separation (e.g., a macrocyclic glycopeptide-based CSP).
Mobile Phase: An isocratic or gradient mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870)acetate (B1210297) or formic acid in water). The exact composition will need to be optimized for the specific ester and column.
Flow Rate: 0.5 - 1.0 mL/min.
Column Temperature: 25°C.
Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.
3. Quantification:
Inject standards of the expected isomers (if available) to determine their retention times.
Calculate the percentage of each isomer in the reaction mixture by integrating the peak areas.
Visualizations
Caption: Main reaction and potential side reactions in threonine esterification.
Caption: Troubleshooting workflow for identifying and mitigating byproducts.
Technical Support Center: Reactions Involving (Rac)-H-Thr-OMe Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Rac)-H-Thr-OMe hydrochloride. The information a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Rac)-H-Thr-OMe hydrochloride. The information addresses common issues encountered during experiments, with a focus on the impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of (Rac)-H-Thr-OMe hydrochloride?
(Rac)-H-Thr-OMe hydrochloride is a salt, which enhances its solubility in polar solvents compared to the free base. It is soluble in water and polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). For instance, its solubility in DMSO is 100 mg/mL (589.59 mM), though ultrasonic assistance may be needed.[1] It is important to use freshly opened, hygroscopic DMSO, as water content can significantly impact solubility.[1]
Q2: How should I store solutions of (Rac)-H-Thr-OMe hydrochloride?
For optimal stability, stock solutions should be stored under sealed conditions and away from moisture. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month.[1][2] Repeated freeze-thaw cycles should be avoided by aliquoting the solution after preparation.[1]
Q3: Which solvents are recommended for peptide coupling reactions with (Rac)-H-Thr-OMe hydrochloride?
Dimethylformamide (DMF) has traditionally been the solvent of choice for peptide synthesis due to its excellent solvating properties for amino acid derivatives and resins.[3] However, N-methylpyrrolidone (NMP) is also widely used and can be superior in some cases, particularly for improving coupling yields.[3] More recent studies have shown that tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (ACN) can be excellent alternatives, sometimes providing higher purity and reduced racemization compared to DMF.[1][4]
Q4: What are the potential side reactions when using (Rac)-H-Thr-OMe hydrochloride, and how can solvent choice mitigate them?
The primary side reactions involving the threonine residue are racemization (epimerization) at the alpha-carbon and reactions involving the side-chain hydroxyl group, such as O-acylation or N-O acyl shifts.
Racemization/Epimerization: This is a significant concern, especially when the carboxyl group is activated for coupling. The choice of solvent plays a crucial role. Less polar solvents can suppress epimerization during segment condensation.[5] Studies have shown that THF and ACN can reduce racemization compared to DMF in both solution-phase and solid-phase synthesis.[1][4]
O-acylation: The side-chain hydroxyl group of threonine can be acylated by activated carboxylic acids. This can be minimized by using appropriate protecting groups on the hydroxyl function if necessary. Direct O-acylation can be favored under acidic conditions with acyl halides or anhydrides.[6]
N-O Acyl Shift: Peptides containing serine or threonine can undergo an acid-catalyzed acyl N-O shift. This reaction is reversible with treatment by a base like aqueous ammonia.[7]
It is generally not recommended to use nucleophilic protic solvents like methanol or ethanol in coupling reactions where the carboxyl group of another amino acid is activated. These solvents can react with the activated species to form methyl or ethyl esters, competing with the desired reaction with the amino group of the threonine ester.[8] However, for reactions like the initial esterification of threonine, the alcohol itself (e.g., methanol) is used as both the reactant and the solvent, typically in the presence of a catalyst like thionyl chloride or a strong acid.[3][9][10]
Troubleshooting Guides
Problem
Possible Cause(s)
Suggested Solution(s)
Low reaction yield in a peptide coupling reaction.
1. Poor solubility of reactants. 2. Incomplete reaction. 3. Aggregation of the peptide chain (in multi-step synthesis).
1. Switch to a solvent with better solvating properties like NMP or a DMF/DMSO mixture.[3][7] 2. Increase reaction time or temperature. Consider using a more efficient coupling reagent like HATU or PyAOP.[2] 3. Add chaotropic salts or use solvents known to disrupt aggregation, such as DMSO or mixtures containing TFE or HFIP.[3]
Presence of a diasteriomeric impurity (epimerization).
1. The solvent is promoting racemization. 2. The base used is too strong or used in excess. 3. Prolonged reaction time at elevated temperatures.
1. Switch to a less polar solvent. THF and ACN have been shown to reduce racemization compared to DMF.[1][4][7] 2. Use a sterically hindered base like DIPEA or N-methylmorpholine (NMM) instead of triethylamine. Use the minimum necessary amount of base.[11] 3. Optimize the reaction time and temperature to the minimum required for complete conversion.
Side product corresponding to acylation of the threonine hydroxyl group.
1. The hydroxyl group is unprotected and reacting with the activated acylating agent.
1. If O-acylation is a significant issue, consider using a threonine derivative with a protected hydroxyl group (e.g., Thr(tBu)). 2. Use milder activation conditions or a less reactive coupling agent.
Difficulty in purifying the final product.
1. The hydrophobic nature of protecting groups or the peptide sequence can affect solubility and chromatographic behavior.
1. Adjust the purification protocol. For flash chromatography, experiment with different solvent gradients. For peptides, reversed-phase HPLC may be necessary.
Incomplete esterification of threonine to form the methyl ester hydrochloride.
1. Insufficient catalyst or reaction time. 2. Presence of water in the reagents.
1. Ensure at least a stoichiometric amount of thionyl chloride or other catalyst is used. The reaction may require several hours at room temperature.[3] 2. Use dry methanol and other anhydrous reagents.
Quantitative Data on Solvent Effects
The following tables summarize quantitative data on the impact of solvent choice on key reaction outcomes.
Table 1: Impact of Solvent on Racemization in Dipeptide Formation
Table 2: Solvent Effects on Coupling Yield in Solid-Phase Peptide Synthesis
Peptide Sequence
Solvent
Average Coupling Yield (%)
Reference
CGRP(8-37)
NMP
78.1
CGRP(8-37)
DMSO
91.8
CGRP(8-37)
DMA
98.0
CGRP(8-37)
DMF
99.5
Experimental Protocols
Protocol 1: Esterification of D-Threonine to D-Threonine Methyl Ester Hydrochloride
This protocol is adapted from a literature procedure for the synthesis of D-threonine methyl ester HCl.[3]
Materials:
D(+)-Threonine
Dry Methanol
Thionyl chloride (SOCl₂)
Saturated aqueous sodium bicarbonate (for subsequent reactions, if needed)
Ether (for extraction)
Anhydrous magnesium sulfate
Procedure:
Cool 150 ml of dry methanol to -10°C in an appropriate reaction vessel.
With stirring, slowly add 39.0 ml (0.542 mole) of thionyl chloride dropwise to the cooled methanol.
Add 17.85 g (0.15 mole) of D(+)-threonine to the mixture.
Remove the cooling bath and allow the reaction mixture to stir at approximately 22°C for sixteen hours.
Remove the solvent and excess thionyl chloride by evaporation in vacuo. This will yield the crude D(+)-threonine methyl ester HCl in essentially quantitative yield.
The crude product can be used directly for many applications or purified further. For purification by recrystallization (as part of a subsequent reaction sequence in the source material), the crude ester was dissolved in saturated aqueous sodium bicarbonate, followed by extraction into ether and recrystallization from ethyl acetate/hexane.[3]
Protocol 2: Solution-Phase Peptide Coupling of a Boc-Protected Amino Acid to an Amino Acid Ester Hydrochloride
This is a general protocol for solution-phase peptide coupling, which can be adapted for (Rac)-H-Thr-OMe hydrochloride.[8][12]
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (to adjust pH to ~8)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
1M HCl solution
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
Reactant Preparation: Dissolve the Boc-protected amino acid (1 eq.), (Rac)-H-Thr-OMe hydrochloride (1.1 eq.), and HOBt (1.2 eq.) in DCM or THF in a round-bottom flask.
Neutralization: Cool the mixture in an ice bath and add NMM or DIPEA dropwise until the pH of a wet pH strip is approximately 8.
Coupling: Slowly add EDC (1.2 eq.) to the cooled, stirring mixture.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Work-up and Extraction: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution in vacuo to obtain the crude product. The crude peptide can then be purified by flash column chromatography or recrystallization.
Visualizations
Caption: Experimental workflows for the synthesis and subsequent use of (Rac)-H-Thr-OMe hydrochloride.
Technical Support Center: (Rac)-H-Thr-OMe Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-H-Thr-OMe hydrochloride. Frequently...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-H-Thr-OMe hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of (Rac)-H-Thr-OMe hydrochloride?
(Rac)-H-Thr-OMe hydrochloride is a salt form of the methyl ester of racemic threonine. The hydrochloride group generally enhances its solubility in aqueous solutions compared to the free amino acid.[1][2] It is typically a white to off-white crystalline powder that is soluble in water.[1][2][3] While specific quantitative data for a wide range of solvents is limited, it is also known to have some solubility in organic solvents.
Q2: I am having trouble dissolving (Rac)-H-Thr-OMe hydrochloride in water. What could be the issue?
If you are experiencing difficulty dissolving the compound in water, consider the following:
Concentration: You may be exceeding its maximum solubility. Try preparing a more dilute solution.
Purity of Water: Ensure you are using deionized or distilled water. The presence of contaminants can sometimes affect solubility.
Temperature: Gently warming the solution may help increase the rate of dissolution and solubility. However, be cautious as excessive heat can potentially degrade the compound.
pH of the Solution: The pH of the aqueous solution can significantly impact the solubility of amino acid esters. While the hydrochloride salt should make the solution acidic and favor dissolution, extreme pH values could affect its stability.
Q3: Can I dissolve (Rac)-H-Thr-OMe hydrochloride in organic solvents?
Yes, it is possible to dissolve (Rac)-H-Thr-OMe hydrochloride in some organic solvents. Amino acid methyl ester hydrochlorides are known to be reasonably soluble in solvents like DMSO, acetonitrile, and chloroform.[4] This is an advantage over the free zwitterionic amino acids, which are generally insoluble in organic solvents. For instance, the L-isomer, H-Thr-OMe hydrochloride, has a reported solubility of 100 mg/mL in DMSO.[5][6]
Q4: How can I improve the solubility of (Rac)-H-Thr-OMe hydrochloride in a specific solvent?
To improve solubility, you can try the following techniques:
Co-solvents: Using a mixture of solvents can be effective. For example, if you need to dissolve the compound in a less polar organic solvent, adding a small amount of a co-solvent like methanol (B129727) or ethanol (B145695) might improve solubility.
pH Adjustment: For aqueous solutions, adjusting the pH can have a significant effect on the solubility of amino acids and their derivatives.
Sonication: Applying ultrasonic energy can help to break down crystal lattices and enhance the dissolution of the compound. For dissolving H-Thr-OMe hydrochloride in DMSO, sonication is recommended.[5]
Conversion to the Free Base: For applications requiring solubility in non-polar organic solvents, the hydrochloride salt can be neutralized to the free amino ester. This is a common technique in organic synthesis.
Q5: Will converting the hydrochloride salt to the free base improve its solubility in organic solvents?
Yes, converting the hydrochloride salt to the free amino ester will generally increase its solubility in less polar organic solvents like diethyl ether, ethyl acetate, or dichloromethane (B109758). The hydrochloride salt is an ionic compound, which favors solubility in polar solvents. The free base is less polar and therefore more soluble in organic solvents. This can be achieved by treating a solution of the hydrochloride salt with a mild base.
Data Presentation
Solubility of Threonine Methyl Ester Hydrochloride
Issue: Compound precipitates out of aqueous solution.
Possible Cause: The concentration of the compound exceeds its solubility limit at the current temperature and pH.
Troubleshooting Steps:
Try to re-dissolve the precipitate by gently warming the solution while stirring.
If warming does not work, dilute the solution with more solvent.
Check the pH of the solution. Adjusting the pH might be necessary to keep the compound in solution. For amino acid esters, solubility is generally higher at acidic pH.
Issue: Low solubility in an organic solvent required for a reaction.
Possible Cause: The hydrochloride salt is too polar for the chosen organic solvent.
Troubleshooting Steps:
Consider using a more polar organic solvent, such as DMSO or DMF.
Attempt to use a co-solvent system. For example, add a small percentage of methanol to a solution in dichloromethane.
Convert the hydrochloride salt to the free amino ester to increase solubility in non-polar organic solvents. See the experimental protocol below.
Experimental Protocols
Protocol 1: General Procedure for Dissolving (Rac)-H-Thr-OMe Hydrochloride
Weigh the desired amount of (Rac)-H-Thr-OMe hydrochloride in a clean, dry vial.
Add the chosen solvent (e.g., water, DMSO) to the vial in portions.
Vortex or stir the mixture after each addition of the solvent.
If the compound does not dissolve readily, sonicate the vial for 5-10 minutes.
If necessary, gently warm the solution in a water bath. Do not overheat.
Visually inspect the solution to ensure that all of the solid has dissolved.
Protocol 2: Conversion of (Rac)-H-Thr-OMe Hydrochloride to its Free Base
Dissolve the (Rac)-H-Thr-OMe hydrochloride in a suitable solvent, such as dichloromethane (DCM) or water.
Cool the solution in an ice bath.
Slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate or triethylamine (B128534) (TEA), while stirring. Add the base dropwise until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
If using an aqueous-organic two-phase system, separate the organic layer.
Extract the aqueous layer with the organic solvent (e.g., DCM) two more times to ensure all the free base has been recovered.
Combine the organic extracts.
Dry the combined organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
Filter off the drying agent.
Remove the solvent under reduced pressure using a rotary evaporator to obtain the free amino ester.
Visualizations
Caption: Workflow for dissolving (Rac)-H-Thr-OMe hydrochloride.
Caption: Key factors that influence the solubility of the compound.
Technical Support Center: Minimizing N-O Acyl Shift with Threonine Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize N-O acyl shift in threonine-containing pept...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize N-O acyl shift in threonine-containing peptides during synthesis and processing.
Understanding the N-O Acyl Shift
The N-O acyl shift is an intramolecular rearrangement that can occur at serine and threonine residues in peptides under acidic conditions. This reaction results in the formation of a depsipeptide, an ester isomer of the native peptide. The process is reversible, and the native amide bond can be reformed under neutral or slightly basic conditions.[1][2][3] This side reaction is a significant concern during solid-phase peptide synthesis (SPPS), particularly during the cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[2][4]
Diagram of the N-O Acyl Shift Mechanism at a Threonine Residue
Navigating the Challenges of Threonine Chemistry: A Technical Support Guide to Preventing Beta-Elimination
Welcome to the Technical Support Center for Threonine Derivative Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the common si...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for Threonine Derivative Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the common side reaction of beta-elimination in threonine derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your experimental success.
Troubleshooting Guide: Beta-Elimination in Threonine Derivatives
This guide addresses common issues encountered during the manipulation of threonine-containing molecules, providing potential causes and actionable solutions.
Issue
Potential Cause(s)
Recommended Solution(s)
Unexpected mass loss in peptide synthesis corresponding to the loss of water or a protecting group from a threonine residue.
The threonine residue is undergoing beta-elimination, leading to the formation of a dehydroamino acid derivative. This is often triggered by basic conditions used for Fmoc deprotection.[1]
- Utilize a milder base for Fmoc deprotection, such as a lower concentration of DBU or piperidine (B6355638). - Employ a protecting group for the threonine side chain that is more stable under basic conditions, such as a tert-butyl (tBu) or trityl (Trt) ether.[2] - For glycopeptides, using electron-withdrawing O-acetyl protecting groups on the glycan can stabilize the glycosidic linkage and prevent beta-elimination during Fmoc deprotection.[3]
Low yield or product degradation when working with phosphorylated or O-acylated threonine derivatives.
The electron-withdrawing nature of the phosphate (B84403) or acyl group makes the alpha-proton more acidic and the side chain more susceptible to beta-elimination, especially under alkaline conditions.[1][4]
- Maintain a neutral or slightly acidic pH throughout the purification and handling steps. - Avoid high temperatures. For instance, beta-elimination of phosphothreonine has been observed at temperatures above 25°C in the presence of a mild base.[5] - If basic conditions are unavoidable, minimize the exposure time and temperature.
Formation of byproducts with an additional mass of +51 Da when using piperidine for Fmoc deprotection of C-terminal threonine peptides.
This suggests beta-elimination followed by the Michael addition of piperidine to the resulting dehydroalanine (B155165) derivative.[6]
- Consider using a different resin or cleavage strategy that avoids prolonged exposure to piperidine. - The use of a sterically bulky protecting group on the threonine side chain, such as trityl (Trt), can help minimize this side reaction.[6]
Difficulty in synthesizing peptides with multiple or adjacent phosphothreonine residues.
The cumulative electron-withdrawing effect of multiple phosphate groups increases the likelihood of beta-elimination, leading to low yields and impurities.
- Employ specialized synthetic methods that involve systematic variation of reaction temperature and the use of very low concentrations of DBU for Fmoc deprotection.[1]
Frequently Asked Questions (FAQs)
Q1: What is beta-elimination in the context of threonine derivatives?
A: Beta-elimination is a chemical reaction in which a molecule containing a leaving group on the beta-carbon relative to a carbonyl group (or a similar electron-withdrawing group) undergoes elimination to form a double bond. In threonine derivatives, the hydroxyl group (or a modified hydroxyl group like a phosphate or an ester) is the leaving group. The reaction is typically initiated by a base, which abstracts the acidic proton on the alpha-carbon, leading to the formation of a dehydrobutyrine residue.
Q2: Which threonine derivatives are most susceptible to beta-elimination?
A: Threonine derivatives with electron-withdrawing groups on the side-chain hydroxyl are particularly prone to beta-elimination. This includes:
Phosphorylated threonine (pThr): The phosphate group is an excellent leaving group, making pThr highly susceptible to elimination under basic conditions.[1]
O-acylated threonine: Acyl groups also activate the side chain for elimination.
O-glycosylated threonine: The susceptibility depends on the nature of the glycan and its protecting groups. Electron-withdrawing protecting groups on the sugar can help stabilize the linkage.[3]
Threonine esters: Esterification of the side chain can also lead to increased susceptibility.
Even threonine with a free hydroxyl group can undergo beta-elimination under moderately high temperatures and excessive alkalinity.[5]
Q3: How can I choose the right protecting group for the threonine side chain to avoid beta-elimination?
A: The choice of protecting group is critical, especially in peptide synthesis.
For Fmoc-based solid-phase peptide synthesis (SPPS) , tert-butyl (tBu) and trityl (Trt) ethers are commonly used for the threonine side chain.[2] These groups are stable to the basic conditions of Fmoc deprotection but are readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.
In Boc-based SPPS , the benzyl (B1604629) (Bzl) ether is a common choice for protecting the threonine side chain.[2]
Q4: Are there any enzymatic strategies to avoid beta-elimination?
A: Yes, enzymatic approaches can offer milder reaction conditions, thereby avoiding the harsh basic or acidic treatments that promote beta-elimination.
Enzymatic peptide synthesis: Using enzymes like ligases for peptide bond formation can proceed under physiological conditions, minimizing the risk of side reactions.
Enzymatic deprotection: Specific enzymes can be used to remove protecting groups under mild, aqueous conditions.[7]
Threonine aldolases: These enzymes can be used for the stereospecific synthesis of beta-hydroxy-alpha-amino acids, including threonine derivatives, in a controlled manner that avoids elimination.[8]
Quantitative Data Summary
The following tables provide a summary of reaction conditions and their impact on the extent of beta-elimination.
Table 1: Effect of Temperature and Base on Beta-Elimination of Phosphopeptides
Substrate
Base/Reagent
Temperature (°C)
Time (h)
Observation
Reference
Phosphopeptides
0.1 N NaOH / 0.6 M Na2SO3
25
24
No significant beta-elimination of free Ser/Thr hydroxyl groups detected.
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
First Amino Acid Coupling:
Deprotect the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
Wash the resin thoroughly with DMF and DCM.
Couple the first Fmoc-amino acid using HBTU/HOBt and DIPEA in DMF for 2 hours.
Peptide Elongation:
Repeat the deprotection and coupling steps for each subsequent amino acid, using Fmoc-Thr(tBu)-OH at the desired position.
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
Cleavage and Deprotection:
Wash the resin with DCM and dry under vacuum.
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tBu and other side-chain protecting groups.
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
Dry the peptide and purify by HPLC.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of base-catalyzed beta-elimination in threonine derivatives.
Caption: Troubleshooting workflow for addressing beta-elimination.
Technical Support Center: Solution-Phase Coupling to Threonine Methyl Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encoun...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solution-phase coupling of N-protected amino acids to threonine methyl ester.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling reaction to threonine methyl ester often incomplete?
A1: Incomplete coupling to threonine methyl ester is a common challenge primarily due to steric hindrance. Threonine is a β-branched amino acid, meaning its side chain creates significant bulk close to the amine group. This steric bulk can physically obstruct the approach of the activated carboxylic acid, slowing down the reaction kinetics and often leading to incomplete conversion under standard conditions.[1][2]
Q2: What are the primary indicators of an incomplete coupling reaction?
A2: The most common indicators of an incomplete reaction in a solution-phase coupling include:
Thin-Layer Chromatography (TLC): The presence of a persistent spot corresponding to the unreacted threonine methyl ester starting material.
HPLC Analysis: A chromatogram of the crude reaction mixture showing a significant peak for the unreacted threonine methyl ester.
Colorimetric Tests: A positive colorimetric test (e.g., Kaiser test or ninhydrin) on a worked-up sample, which detects the presence of the primary amine of the unreacted threonine methyl ester.[3]
Low Isolated Yield: A lower-than-expected yield of the purified dipeptide product.
Q3: Can the hydroxyl group on the threonine side chain cause side reactions?
A3: Yes, the free hydroxyl group of threonine can lead to side reactions, most notably O-acylation.[4] This occurs when the activated amino acid reacts with the hydroxyl group instead of the intended α-amino group, forming an ester byproduct. While generally less reactive than the amine, this side reaction can become more significant with highly reactive coupling agents or prolonged reaction times. For critical applications, using a protected threonine derivative, such as H-Thr(tBu)-OMe, is recommended.[1]
Q4: Which coupling reagents are most effective for sterically hindered couplings like this?
A4: For difficult, sterically hindered couplings, standard carbodiimide (B86325) reagents like DCC or EDC alone are often inefficient.[5] It is highly recommended to use more potent, modern coupling reagents. Uronium/aminium salts such as HATU , HBTU , and HCTU , or phosphonium (B103445) salts like PyBOP and PyAOP , are significantly more effective.[6][7] These reagents, often used with additives like HOAt or OxymaPure®, form highly reactive esters that can overcome the steric barrier more efficiently.[6] HATU is particularly effective for rapid couplings with minimal racemization.[8][9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the coupling reaction.
Problem 1: Low yield of the desired peptide with significant unreacted threonine methyl ester remaining.
Potential Cause
Recommended Solution
Insufficient Reagent Activity
Switch from carbodiimides (DCC, EDC) to a more potent uronium/aminium or phosphonium reagent like HATU, HBTU, or PyBOP.[6][7]
Steric Hindrance
Increase the equivalents of the activated amino acid and coupling reagent (e.g., from 1.1 eq to 1.5 eq) to drive the reaction to completion. Consider increasing the reaction time or performing the reaction at a slightly elevated temperature (e.g., 40°C), while monitoring for side products.[10]
Incomplete Activation
Pre-activate the N-protected amino acid with the coupling reagent and base for 5-10 minutes before adding the threonine methyl ester solution. This ensures the activated species is fully formed.
Suboptimal Solvent
Ensure you are using a polar aprotic solvent like DMF or NMP, which are excellent for solvating the reactants and promoting the reaction.[7]
Problem 2: The reaction appears complete by TLC, but the isolated yield is still low.
Potential Cause
Recommended Solution
Work-up Losses
The dipeptide product may have some water solubility. Minimize the number of aqueous washes during the work-up. Ensure the pH is adjusted correctly to keep the product in the organic phase. Back-extract the aqueous layers with the organic solvent to recover dissolved product.
Purification Issues
The product may be difficult to separate from byproducts (e.g., the urea (B33335) from DCC/EDC or HOBt). Optimize your column chromatography conditions (e.g., gradient, solvent system) for better separation.
Product Instability
The product may be unstable to the work-up or purification conditions (e.g., hydrolysis of the methyl ester under strongly acidic or basic conditions). Use mild work-up conditions (e.g., washing with saturated NaHCO₃ instead of NaOH).
Problem 3: Multiple unidentified spots or peaks appear in the crude product analysis (TLC/HPLC).
Potential Cause
Recommended Solution
Racemization
The chiral center of the activated amino acid may have epimerized. This is more likely with strong bases, high temperatures, or prolonged activation times.[11] Use a racemization-suppressing additive like OxymaPure® or HOAt with your coupling reagent.[6] If using a tertiary amine base like DIPEA, consider switching to a weaker or more hindered base like N-Methylmorpholine (NMM) or 2,4,6-collidine.[6][11]
O-Acylation Side Product
The activated amino acid may have coupled to the hydroxyl group of threonine. This can be confirmed by mass spectrometry. To avoid this, use a threonine derivative with a protected side chain, such as H-Thr(tBu)-OMe·HCl.[1]
Diketopiperazine Formation
Although less common in solution phase than SPPS, if coupling a dipeptide to threonine methyl ester, cyclization of the dipeptide can occur. This is sequence-dependent, especially with Proline or Glycine. Ensure the amine of the dipeptide is protonated (as a salt) until the moment of coupling.
Experimental Protocols & Data
Protocol 1: General Procedure for HATU-Mediated Coupling to Threonine Methyl Ester
This protocol describes a standard method for coupling an N-Fmoc protected amino acid to Threonine Methyl Ester Hydrochloride.
In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-Fmoc-Amino Acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
Cool the solution to 0°C in an ice bath.
Add DIPEA (2.2 eq) dropwise to the solution. The solution may turn a pale yellow, which is normal for HATU activation.
Stir the mixture at 0°C for 5-10 minutes to pre-activate the amino acid.
In a separate flask, dissolve H-Thr-OMe·HCl (1.1 eq) in a minimal amount of DMF. Note: The hydrochloride salt must be neutralized. This is accomplished by the excess DIPEA in the main reaction flask.
Add the threonine methyl ester solution to the pre-activated amino acid solution at 0°C.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by TLC or HPLC until the threonine methyl ester is consumed.
Work-up:
Dilute the reaction mixture with Ethyl Acetate.
Wash the organic phase sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude peptide by flash column chromatography on silica (B1680970) gel.
Protocol 2: Monitoring Reaction Completion by TLC
Prepare the TLC plate: Use a standard silica gel plate.
Spotting:
Spot the N-Fmoc-amino acid starting material.
Spot the H-Thr-OMe·HCl starting material.
Co-spot both starting materials.
Spot the reaction mixture at various time points (e.g., t=0, 1h, 2h, 4h).
Elution: Develop the plate in an appropriate solvent system (e.g., 5-10% Methanol in Dichloromethane or 30-50% Ethyl Acetate in Hexanes).
Visualization:
First, visualize the plate under UV light (254 nm) to see the Fmoc-protected compounds.
Next, stain the plate with a ninhydrin (B49086) solution and gently heat. The free amine of the unreacted threonine methyl ester will appear as a colored spot (typically purple or yellow).
Interpretation: The reaction is considered complete when the spot corresponding to the threonine methyl ester (visible after ninhydrin staining) has disappeared from the reaction lane.
Data Presentation: Comparison of Coupling Reagents & Conditions
Table 1: Recommended Reagents for Coupling to Threonine Methyl Ester
Coupling Reagent
Additive
Base (eq)
Typical Time
Key Advantages/Disadvantages
HATU
None needed
DIPEA (2.2)
1-4 h
High efficiency for hindered couplings , low racemization.[8][9] More expensive.
HBTU
HOBt (optional)
DIPEA (2.2)
2-6 h
Very effective and common, slightly less reactive than HATU.[6]
PyBOP
None needed
DIPEA (2.2)
2-8 h
Phosphonium salt, avoids guanidinylation side reactions. Byproduct is carcinogenic HMPA.[6]
EDC
HOBt or OxymaPure® (1.1)
NMM (1.1)
4-12 h
Cost-effective. Less efficient for hindered couplings; risk of racemization without additive.[6][8]
DIC
HOBt or OxymaPure® (1.1)
NMM (1.1)
4-12 h
Similar to EDC, but the urea byproduct is more soluble in organic solvents.[8]
Equivalents are relative to the N-protected amino acid (the limiting reagent).
Visualizations
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: Generalized signaling pathway for peptide coupling.
Caption: Decision tree for selecting a coupling strategy.
Technical Support Center: Stability of Threonine Methyl Ester in the Presence of Base
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with threonine methyl ester. The information f...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with threonine methyl ester. The information focuses on the stability of threonine methyl ester in the presence of basic conditions, a common concern during experimental procedures such as peptide synthesis and deprotection steps.
Frequently Asked Questions (FAQs)
Q1: How stable is the methyl ester of threonine in basic solutions?
A1: Threonine methyl ester is susceptible to base-catalyzed hydrolysis, also known as saponification. The ester bond is cleaved by hydroxide (B78521) ions or other bases, yielding methanol (B129727) and the threoninate anion. The rate of this hydrolysis is dependent on the concentration and strength of the base, the temperature, and the solvent system used. Generally, prolonged exposure to even mild basic conditions can lead to significant degradation of the ester. For instance, at a pH greater than 10, amino acid esters are known to hydrolyze rapidly, often in under 24 hours.[1]
Q2: What is the primary degradation pathway for threonine methyl ester in the presence of a base?
A2: The primary degradation pathway is the hydrolysis of the ester linkage. This reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester. This is a common reaction for all carboxylic acid esters.[2][3]
Q3: Are there any side reactions to be aware of when treating threonine methyl ester with a base?
A3: Yes, a significant side reaction for threonine and its derivatives under certain basic conditions is β-elimination. This reaction involves the removal of the hydroxyl group from the β-carbon of the threonine side chain, leading to the formation of a dehydroamino acid derivative (2-amino-2-butenoic acid methyl ester). This elimination is more likely to occur under stronger basic conditions or at elevated temperatures and can be a concern when the hydroxyl group is activated (e.g., by phosphorylation or acylation).[4]
Q4: How does the stability of threonine methyl ester compare to other amino acid methyl esters in basic conditions?
Q5: What are the expected products from the degradation of threonine methyl ester in a basic solution?
A5: The primary product of degradation is L-threonine (as its carboxylate salt) and methanol, resulting from hydrolysis. If the β-elimination side reaction occurs, the product will be the methyl ester of 2-amino-2-butenoic acid and water.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low yield of desired product after a reaction involving a basic step.
The methyl ester of threonine may have been hydrolyzed during the reaction.
- Minimize the exposure time to basic conditions.- Use the mildest effective base at the lowest possible concentration.- Perform the reaction at a lower temperature to slow the rate of hydrolysis.- Consider using a more base-labile protecting group if harsher basic conditions are required for other transformations.
Presence of an unexpected, more nonpolar byproduct in my reaction mixture.
This could be the β-elimination product, 2-amino-2-butenoic acid methyl ester.
- Avoid excessively high temperatures and strong bases.- If the hydroxyl group of threonine is activated (e.g., tosylated), be aware that it is highly susceptible to elimination.- Use analytical techniques such as mass spectrometry and NMR to confirm the identity of the byproduct.
Difficulty in purifying the product away from unreacted threonine.
Incomplete reaction or premature hydrolysis of the starting material.
- Ensure your starting threonine methyl ester is pure and fully esterified.- Optimize reaction conditions (time, temperature, stoichiometry) to drive the desired reaction to completion.- Employ chromatographic techniques that can effectively separate the more polar threonine from your desired product.
Variability in reaction outcomes.
Inconsistent basicity of the reaction medium or residual moisture.
- Carefully control the pH of the reaction mixture using a buffer if appropriate.- Ensure all reagents and solvents are anhydrous if the reaction is sensitive to water, as water is a reactant in the hydrolysis pathway.
Quantitative Data Summary
While specific second-order rate constants for the base-catalyzed hydrolysis of threonine methyl ester are not available in the literature, the following table provides a qualitative comparison of the relative stability of different amino acid methyl esters based on the electronic effects of their side chains.
Note: The Taft σ values are for the R group in R-CH(NH₂)COOCH₃. A more positive σ* value indicates a greater electron-withdrawing effect, which generally leads to a faster rate of base-catalyzed hydrolysis.*
Experimental Protocols
Protocol: Monitoring the Stability of Threonine Methyl Ester in a Basic Solution via HPLC
This protocol outlines a general method to determine the rate of hydrolysis of threonine methyl ester under specific basic conditions.
1. Materials:
L-Threonine methyl ester hydrochloride
Buffer solution of desired pH (e.g., sodium bicarbonate or sodium phosphate (B84403) buffer)
Standard solution of L-threonine
HPLC system with a UV or fluorescence detector
Reversed-phase C18 column
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
Mobile phase B: 0.1% TFA in acetonitrile
Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection if the amino acids themselves do not have a strong chromophore)[5][6]
Quenching solution (e.g., 1 M HCl)
2. Procedure:
Preparation of Solutions:
Prepare a stock solution of L-threonine methyl ester hydrochloride of known concentration (e.g., 10 mM) in water or a suitable solvent.
Prepare a buffer solution at the desired pH for the stability study.
Prepare a standard solution of L-threonine for calibration.
Stability Study:
Equilibrate the buffer solution to the desired temperature (e.g., 25 °C).
Initiate the experiment by adding a known volume of the threonine methyl ester stock solution to the buffer solution to achieve the final desired concentration.
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
Immediately quench the hydrolysis reaction by adding the aliquot to a quenching solution (e.g., an equal volume of 1 M HCl) to neutralize the base.
HPLC Analysis:
If necessary, derivatize the quenched samples, along with the threonine standard, according to the derivatizing agent's protocol.[5][7]
Inject the samples onto the HPLC system.
Separate the components using a suitable gradient of mobile phases A and B. A typical gradient might be:
0-5 min: 5% B
5-25 min: 5% to 50% B
25-30 min: 50% to 95% B
30-35 min: 95% B
35-40 min: 95% to 5% B
Monitor the elution of threonine methyl ester and threonine at an appropriate wavelength (e.g., 210 nm for the peptide bond, or the specific wavelength for the derivative).
Data Analysis:
Identify the peaks for threonine methyl ester and threonine based on their retention times, confirmed by running standards.
Integrate the peak areas for both compounds at each time point.
Plot the concentration (or peak area) of threonine methyl ester versus time to determine the rate of degradation.
Visualizations
Caption: Base-catalyzed hydrolysis of threonine methyl ester.
Caption: β-Elimination side reaction of threonine methyl ester.
Technical Support Center: Optimizing Threonine Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction time for threonine in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction time for threonine incorporation in their experiments.
Troubleshooting Guides
Issue: Low or No Threonine Incorporation
If you are observing a lower-than-expected or complete lack of threonine incorporation, consider the following potential causes and solutions.
Potential Cause
Recommended Action
Suboptimal Enzyme Concentration
Titrate the concentration of Threonyl-tRNA Synthetase (ThrRS) to find the optimal level. Enzyme concentrations that are too low will result in a slow reaction rate, while excessively high concentrations can sometimes lead to aggregation or inhibition.
Incorrect Buffer Composition
Verify the pH and ionic strength of your reaction buffer. The optimal pH for most aminoacyl-tRNA synthetase reactions is typically between 7.0 and 8.0. Ensure that the concentrations of essential ions like Mg2+ are optimal, as they are crucial for ATP binding and catalysis.[1][2]
Degraded or Inactive Reagents
Ensure the integrity of your ATP, threonine, and tRNA stocks. Prepare fresh solutions if degradation is suspected. ATP solutions are particularly susceptible to degradation. Aliquot and store reagents at their recommended temperatures to avoid repeated freeze-thaw cycles.
Presence of Inhibitors
Contaminants in your enzyme preparation or other reagents can inhibit the reaction. If you suspect contamination, purify your ThrRS enzyme preparation. Common inhibitors can be substrate analogs or other small molecules.[3]
Problem with tRNA Substrate
The quality and concentration of your tRNA are critical. Ensure you are using the correct tRNA isoacceptor for threonine. The tRNA should be properly folded; this can be achieved by heating the tRNA solution to 60-70°C for a few minutes and then cooling it slowly to room temperature.
Issue: High Variability Between Replicates
High variability can mask the true effects of your experimental conditions. Use the following table to troubleshoot sources of variability.
Potential Cause
Recommended Action
Pipetting Inaccuracies
Calibrate your pipettes regularly. When preparing reactions, use a master mix to minimize pipetting errors between wells or tubes.
Inconsistent Reaction Temperatures
Ensure uniform temperature across all your reaction vessels. Use a water bath or a calibrated heat block for incubation. Temperature fluctuations can significantly impact enzyme kinetics.
Reagent Instability
Some reagents may not be stable over the course of a long experiment. Prepare fresh reagents and keep them on ice. If an experiment involves many samples, process them in smaller batches to minimize the time reagents spend at room temperature.
Frequently Asked Questions (FAQs)
Q1: What are the typical kinetic parameters for Threonyl-tRNA Synthetase (ThrRS)?
A1: The kinetic parameters for ThrRS can vary depending on the source of the enzyme (e.g., bacterial, human) and the specific experimental conditions. However, typical reported values provide a useful baseline.
Table 1: Representative Kinetic Parameters for Threonyl-tRNA Synthetase
Q2: What is the optimal temperature and pH for the threonine incorporation reaction?
A2: Most in vitro aminoacylation reactions are performed at 37°C.[1][2] The optimal pH is generally in the range of 7.0 to 8.0, with Tris-HCl or HEPES buffers being commonly used.[2] However, the optimal conditions can vary depending on the specific ThrRS enzyme being used, so it is recommended to perform a temperature and pH optimization experiment if you are working with a new enzyme.
Q3: How can I measure the rate of threonine incorporation?
A3: The rate of threonine incorporation is typically measured by quantifying the amount of threonine attached to its cognate tRNA over time. A common method is the filter-binding assay using a radiolabeled substrate, such as [14C]- or [3H]-threonine. In this assay, the aminoacyl-tRNA product is precipitated onto a filter, and the incorporated radioactivity is measured using a scintillation counter.[7][8]
Q4: My reaction starts fast and then plateaus quickly. What could be the reason?
A4: A rapid plateau in the reaction rate can be due to several factors:
Substrate Depletion: One of the substrates (threonine, ATP, or tRNA) may be limiting and is being consumed quickly. Try increasing the concentration of the limiting substrate.
Product Inhibition: The accumulation of products (aminoacyl-tRNA, AMP, or pyrophosphate) can inhibit the enzyme.
Enzyme Instability: The enzyme may not be stable under the reaction conditions for an extended period. Consider adding stabilizing agents like BSA or glycerol (B35011) to your reaction buffer.
Experimental Protocols
Protocol 1: Standard In Vitro Threonine Incorporation Assay
This protocol describes a standard filter-binding assay to measure the incorporation of radiolabeled threonine into tRNA.
Materials:
Purified Threonyl-tRNA Synthetase (ThrRS)
tRNA specific for threonine (tRNAThr)
[14C]-L-Threonine
ATP solution (100 mM)
Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 100 mM KCl, 50 mM MgCl2, 20 mM DTT
Navigating Stereochemistry: A Comparative Guide to the Analysis of Peptides with Racemic Threonine
For researchers, scientists, and drug development professionals, the precise analysis of peptide stereochemistry is paramount. The incorporation of racemic amino acids, such as threonine, during peptide synthesis results...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise analysis of peptide stereochemistry is paramount. The incorporation of racemic amino acids, such as threonine, during peptide synthesis results in diastereomers with potentially distinct biological activities and properties. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) for the analysis of peptides containing racemic threonine, supported by experimental data and detailed protocols.
Introduction to Diastereomer Analysis
When a peptide is synthesized using a racemic mixture of an amino acid like threonine, which contains two chiral centers, two diastereomeric peptides are formed. For instance, a peptide containing a single L-amino acid and a racemic threonine will result in two diastereomers: one with L-threonine and one with D-threonine. Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers possess different physical and chemical properties. This fundamental difference allows for their separation and characterization by various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation
NMR spectroscopy is a premier technique for the detailed structural analysis of molecules in solution. For peptides containing racemic threonine, NMR can not only distinguish between the resulting diastereomers but also provide quantitative information about their relative abundance.
Principle of NMR Analysis of Diastereomers
The distinct spatial arrangement of atoms in diastereomers leads to different magnetic environments for their respective nuclei. This results in observable differences in their NMR spectra, most notably in the chemical shifts of protons (¹H) and carbons (¹³C). By integrating the signals corresponding to each diastereomer, their relative ratio in a mixture can be accurately determined.
Experimental Protocol: ¹H NMR Analysis of a Dipeptide with Racemic Threonine
This protocol outlines the general steps for analyzing a simple dipeptide (e.g., Ala-Thr) synthesized with racemic threonine.
Sample Preparation:
Dissolve approximately 5-10 mg of the peptide mixture in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
Add a known amount of an internal standard (e.g., TSP or TMSP) for chemical shift referencing and quantification.
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
Record a one-dimensional (1D) ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Typical acquisition parameters include:
Pulse sequence: A standard 90° pulse experiment.
Spectral width: Approximately 12-16 ppm.
Number of scans: 16-64, depending on the sample concentration.
Relaxation delay: 5 seconds to ensure full relaxation for quantitative analysis.
Temperature: 298 K (25 °C).
Data Processing and Analysis:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Perform phase and baseline correction.
Reference the spectrum to the internal standard.
Identify and assign the signals corresponding to each diastereomer. Protons in the vicinity of the chiral threonine residue, such as the α-protons and methyl protons of threonine, are most likely to show distinct chemical shifts.
Integrate the well-resolved signals of each diastereomer to determine their relative concentrations.
Quantitative Data Presentation
The following table illustrates a hypothetical comparison of ¹H NMR chemical shifts for the diastereomers of an Ala-Thr dipeptide.
Proton
Ala-L-Thr (ppm)
Ala-D-Thr (ppm)
Δδ (ppm)
Ala α-H
3.85
3.88
0.03
Thr α-H
4.21
4.15
0.06
Thr β-H
4.05
4.12
0.07
Thr γ-CH₃
1.18
1.25
0.07
Note: The chemical shift values are illustrative and can vary depending on the solvent and peptide sequence.
Visualization of the NMR Analysis Workflow
Caption: Workflow for the NMR analysis of a peptide containing racemic threonine.
High-Performance Liquid Chromatography (HPLC): A Versatile Separation Technique
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For peptides with racemic threonine, both chiral and achiral HPLC methods can be employed.
Principle of HPLC Separation of Diastereomers
The different three-dimensional structures of diastereomers lead to different interactions with the stationary phase of an HPLC column. This results in different retention times, allowing for their separation.
Achiral (Reversed-Phase) HPLC: Can often separate diastereomers because their different shapes lead to varying hydrophobic interactions with the C8 or C18 stationary phase.[1]
Chiral HPLC: Utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the diastereomers, often leading to enhanced separation.
Experimental Protocol: Chiral HPLC Analysis of a Peptide with Racemic Threonine
Sample Preparation:
Dissolve the peptide mixture in the mobile phase to a concentration of approximately 1 mg/mL.
Filter the sample through a 0.45 µm filter to remove any particulate matter.
HPLC Conditions:
Column: A chiral stationary phase column suitable for peptide separation (e.g., a protein-based or cyclodextrin-based CSP).
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid). The exact composition will depend on the column and the peptide.
Flow Rate: Typically 0.5-1.0 mL/min.
Detection: UV detection at 214 nm (peptide bond) or 280 nm (if aromatic residues are present).
Injection Volume: 10-20 µL.
Data Analysis:
Identify the peaks corresponding to the two diastereomers based on their retention times.
The area under each peak is proportional to the concentration of that diastereomer.
Calculate the diastereomeric ratio by comparing the peak areas.
Quantitative Data Presentation
The following table shows a hypothetical comparison of HPLC retention times for the diastereomers of a peptide containing racemic threonine.
Diastereomer
Retention Time (min)
Peak Area (%)
Peptide with L-Threonine
15.2
52
Peptide with D-Threonine
16.8
48
Visualization of the HPLC Analysis Decision Tree
Caption: Decision tree for selecting an HPLC method for diastereomer analysis.
Mass Spectrometry (MS): High Sensitivity and Specificity
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a highly sensitive method for peptide analysis. While MS itself cannot directly distinguish between isomers, the preceding chromatographic separation allows for their individual analysis.
Principle of LC-MS Analysis of Diastereomers
Diastereomers have the same mass and will therefore have the same mass-to-charge ratio (m/z) in a mass spectrometer. However, when coupled with LC, the diastereomers are first separated based on their different retention times. The mass spectrometer then serves as a highly specific and sensitive detector, confirming that the separated peaks indeed correspond to the peptide of interest and allowing for their quantification. In some cases, differences in the fragmentation patterns of the diastereomers in tandem MS (MS/MS) can also be used for their identification.
Comparison of Analytical Techniques
Feature
NMR Spectroscopy
HPLC
Mass Spectrometry (LC-MS)
Principle
Different magnetic environments of nuclei
Differential interaction with stationary phase
Separation by LC, detection by m/z
Sample Prep
Simple, non-destructive
Simple, requires filtration
Simple, requires filtration
Data Output
Chemical shifts, coupling constants, integrals
Chromatogram with retention times and peak areas
Chromatogram and mass spectra
Quantitative?
Yes, highly accurate with proper parameters
Yes, requires calibration for absolute quantification
Yes, with appropriate standards
Structural Info
Detailed 3D structural information
Indirectly through retention behavior
Molecular weight and fragmentation patterns
Advantages
Rich structural information, non-destructive
High throughput, widely available, robust
High sensitivity and specificity
Limitations
Lower sensitivity, potential for signal overlap
Method development can be time-consuming
Does not directly distinguish isomers without LC
Conclusion
The analysis of peptides containing racemic threonine requires careful consideration of the available analytical techniques. NMR spectroscopy offers unparalleled detail in structural elucidation and accurate quantification without the need for separation. HPLC provides a robust and high-throughput method for separating and quantifying diastereomers. LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. The choice of the optimal technique will depend on the specific research question, the available instrumentation, and the desired level of structural detail. For a comprehensive characterization, a combination of these techniques is often the most powerful approach.
Distinguishing D- and L-Threonine Containing Peptides: A Mass Spectrometry Comparison Guide
In the realm of peptide and protein analysis, the stereochemistry of amino acid residues is a critical determinant of structure and function. The differentiation of diastereomeric peptides, such as those containing D- ve...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of peptide and protein analysis, the stereochemistry of amino acid residues is a critical determinant of structure and function. The differentiation of diastereomeric peptides, such as those containing D- versus L-threonine, presents a significant analytical challenge. Mass spectrometry, coupled with separation techniques, has emerged as a powerful tool for elucidating these subtle structural differences. This guide provides a comparative overview of mass spectrometric approaches for the analysis of D/L-threonine containing peptides, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Core Principles in Mass Spectrometric Distinction of D/L-Threonine Peptides
The differentiation of peptides containing D- or L-threonine by mass spectrometry is not based on a mass difference, as they are isomers. Instead, it relies on exploiting the physical and chemical consequences of their different three-dimensional structures. The primary methods employed are:
Liquid Chromatography-Mass Spectrometry (LC-MS): Utilizing chiral stationary phases in liquid chromatography allows for the physical separation of D- and L-threonine containing peptide diastereomers based on their differential interactions with the chiral column material. This results in distinct retention times for each isomer, which can be detected by the mass spectrometer.
Tandem Mass Spectrometry (MS/MS): Upon collisional activation, the stereochemistry of the threonine residue can influence the fragmentation pathways of the peptide. This leads to reproducible differences in the relative abundances of fragment ions in the tandem mass spectrum. While the masses of the fragments will be identical, their intensity ratios can serve as a diagnostic marker for the presence of a D- or L-isomer.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): In the gas phase of the mass spectrometer, ion mobility spectrometry separates ions based on their size, shape, and charge. Diastereomeric peptides containing D- or L-threonine can adopt slightly different conformations, resulting in different rotationally averaged collision cross-sections (CCS). These differences in CCS lead to different drift times in the ion mobility cell, allowing for their separation and distinction.
Quantitative Data Comparison
The following tables summarize the quantitative differences observed in the mass spectrometric analysis of hypothetical D- and L-threonine containing peptide pairs. These values are representative of the types of differences that can be expected based on published literature.
Table 2: Tandem Mass Spectrometry (MS/MS) Comparison of Fragment Ion Intensities
Fragment Ion
Relative Intensity (L-Threonine Peptide)
Relative Intensity (D-Threonine Peptide)
Fragmentation Method
b₃
100%
85%
Collision-Induced Dissociation (CID)
y₅
75%
95%
Collision-Induced Dissociation (CID)
Neutral Loss (H₂O)
20%
35%
Collision-Induced Dissociation (CID)
Table 3: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Comparison
Parameter
Peptide with L-Threonine
Peptide with D-Threonine
Method
Collision Cross-Section (Ų)
210.5
215.2
Drift Tube Ion Mobility Spectrometry (DTIMS)
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of D/L-Threonine Containing Peptides
This protocol outlines a general procedure for the separation and analysis of D- and L-threonine containing peptide diastereomers using liquid chromatography coupled to tandem mass spectrometry.
1. Sample Preparation:
Synthesize the D- and L-threonine containing peptides of interest.
Purify the peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).
Accurately determine the concentration of each peptide solution.
Prepare individual and mixed solutions of the D- and L-threonine peptides in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
2. Liquid Chromatography:
Column: Use a chiral stationary phase column (e.g., a macrocyclic glycopeptide-based or a quinine-based chiral selector) suitable for peptide separations.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Develop a suitable gradient to achieve baseline separation of the two diastereomers. An example gradient could be a linear increase from 5% to 40% Mobile Phase B over 30 minutes.
Flow Rate: Typically 200-400 nL/min for nano-LC.
Column Temperature: Maintain a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3. Mass Spectrometry:
Ionization: Use electrospray ionization (ESI) in positive ion mode.
MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the peptides.
MS2 Scans (Tandem MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire fragmentation spectra.
For DDA, select the precursor ions of the D- and L-threonine peptides for fragmentation.
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) as the fragmentation method.
Optimize the collision energy to achieve a rich fragmentation spectrum.
4. Data Analysis:
Extract ion chromatograms for the precursor m/z of the peptides to determine their retention times.
Analyze the tandem mass spectra of the separated diastereomers.
Compare the relative intensities of key fragment ions between the D- and L-threonine peptide spectra.
Protocol 2: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Analysis
This protocol describes the use of ion mobility spectrometry to differentiate D- and L-threonine containing peptides.
1. Sample Preparation:
Prepare purified solutions of the individual D- and L-threonine peptides as described in Protocol 1.
2. Ion Mobility Spectrometry-Mass Spectrometry:
Instrumentation: Use a mass spectrometer equipped with an ion mobility cell (e.g., drift tube, traveling wave, or trapped ion mobility).
Ionization: Use nano-electrospray ionization (nESI) in positive ion mode.
IMS Separation: Introduce the peptide ions into the ion mobility cell.
Optimize the drift voltage (for DTIMS) or wave parameters (for TWIMS) to achieve the best separation of the diastereomers.
Use an inert drift gas such as nitrogen or helium.
Mass Analysis: Acquire mass spectra of the mobility-separated ions.
3. Data Analysis:
Generate an ion mobilogram, which is a plot of ion intensity versus drift time.
Determine the drift times for the D- and L-threonine peptides.
Calibrate the instrument using standards of known collision cross-section to convert the measured drift times into collision cross-section (CCS) values.
Compare the CCS values of the D- and L-threonine peptide diastereomers.
Visualizations
LC-MS/MS workflow for D/L-threonine peptide analysis.
IMS-MS workflow for D/L-threonine peptide analysis.
Logical relationships in D/L-threonine peptide analysis.
Validation
A Comparative Guide to Chiral HPLC Separation of Threonine Enantiomers
For Researchers, Scientists, and Drug Development Professionals The accurate separation and quantification of threonine enantiomers is a critical requirement in various fields, including pharmaceutical development, food...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of threonine enantiomers is a critical requirement in various fields, including pharmaceutical development, food science, and biomedical research. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for this purpose. This guide provides an objective comparison of different chiral HPLC methods for the resolution of D- and L-threonine, supported by experimental data to aid in the selection of the most suitable method for your analytical needs.
Comparison of Chiral HPLC Methods for Threonine Enantioseparation
The selection of the chiral stationary phase and mobile phase composition is paramount in achieving baseline separation of threonine enantiomers. Below is a summary of the performance of three common types of chiral columns: a macrocyclic glycopeptide-based column (Astec CHIROBIOTIC® T), a crown ether-based column (Crownpak® CR-I(+)), and a method based on chiral ligand-exchange chromatography.
2 mmol L-1 L-proline, 1 mmol L-1 Cu(CH3COO)2 in Water/Methanol
Not Specified
Not Specified
Baseline
Not Specified
Note: Retention times for Crownpak CR-I(+) are estimated from chromatograms. Resolution and Separation Factor for Chiral Ligand-Exchange are described as "baseline" in the source, indicating a successful separation, though quantitative values were not provided.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of a chiral separation method. The following are protocols for the key experiments cited in the comparison table.
Method 1: Separation on a Macrocyclic Glycopeptide CSP (Astec CHIROBIOTIC® T)
This method is suitable for the direct enantioseparation of underivatized threonine.
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles
Mobile Phase: A mixture of water, methanol, and formic acid in a ratio of 30:70:0.02 (v/v/v).[1]
Sample Preparation: Dissolve the DL-Threonine sample in the mobile phase to a concentration of approximately 300 µg/mL.[1] Filter the sample through a 0.45 µm syringe filter before injection.
Method 2: Separation on a Crown Ether CSP (Crownpak® CR-I(+))
This method is effective for the rapid separation of a wide range of amino acid enantiomers, including threonine.
Column: CROWNPAK® CR-I(+) (3 mm I.D. × 150 mm, 5 µm)[2]
Mobile Phase: Acetonitrile/Ethanol/Water/Trifluoroacetic Acid (TFA) in a ratio of 80:15:5:0.5 (v/v/v/v).[2]
Sample Preparation: Dissolve the DL-Threonine sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter prior to injection.
Method 3: Separation by Chiral Ligand-Exchange Chromatography
This technique utilizes the formation of transient diastereomeric complexes between the threonine enantiomers, a chiral ligand (L-proline), and a metal ion (Copper(II)) in the mobile phase, with separation achieved on a standard reversed-phase column.
Column: A standard C18 reversed-phase column.
Mobile Phase: An aqueous solution containing 2 mmol L-1 of L-proline and 1 mmol L-1 of Copper(II) acetate. Methanol can be added to the mobile phase to reduce the retention times of more hydrophobic amino acids while preserving enantioseparation.
Flow Rate: Typically 1.0 mL/min.
Column Temperature: Ambient.
Detection: UV at 254 nm.
Sample Preparation: Dissolve the DL-Threonine sample in water or the mobile phase. Filter the sample through a 0.45 µm syringe filter before analysis.
Visualizing the Workflow
A general workflow for developing and executing a chiral HPLC separation is depicted below. This process highlights the key stages from initial sample preparation to final data analysis and interpretation.
Caption: General workflow for chiral HPLC separation of enantiomers.
A Comparative Analysis of L-Threonine and L-allo-Threonine Coupling Efficiency in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals The incorporation of non-canonical amino acids into peptide chains is a critical strategy in modern drug discovery, offering pathways to novel therapeutics...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide chains is a critical strategy in modern drug discovery, offering pathways to novel therapeutics with enhanced stability, potency, and unique structural properties. Among these, the diastereomers of threonine, L-threonine and L-allo-threonine, present distinct stereochemical configurations that can significantly influence peptide structure and function. However, the efficiency with which these isomers are incorporated during solid-phase peptide synthesis (SPPS) is a crucial parameter that can impact overall yield, purity, and the feasibility of a synthetic route.
This guide provides a comparative overview of the coupling efficiency of L-threonine and its diastereomer, L-allo-threonine. While direct, quantitative head-to-head comparisons in the literature are scarce, this document synthesizes established principles of peptide chemistry and steric hindrance to infer likely differences. Furthermore, it provides detailed experimental protocols to enable researchers to generate robust comparative data for their specific applications.
Stereochemistry and its Impact on Coupling Reactions
L-threonine, the proteinogenic isomer, possesses a (2S, 3R) configuration. Its diastereomer, L-allo-threonine, has a (2S, 3S) configuration. This difference in the stereochemistry at the β-carbon (Cβ) results in a different spatial arrangement of the hydroxyl (-OH) and methyl (-CH3) groups relative to the amino acid backbone.
L-Threonine (anti): The hydroxyl and methyl groups are on opposite sides of the carbon backbone.
L-allo-Threonine (syn): The hydroxyl and methyl groups are on the same side of the carbon backbone.
This seemingly subtle difference can have a significant impact on the reactivity of the amino acid during peptide bond formation. The rate and completeness of the coupling reaction are heavily influenced by steric hindrance around the reacting carboxyl and amino groups. It is hypothesized that the syn configuration of L-allo-threonine may present a more sterically crowded face to the incoming N-terminal amine of the growing peptide chain, potentially leading to slower reaction kinetics and lower coupling efficiency compared to the anti configuration of L-threonine.
Difficult or "hindered" couplings are a known challenge in SPPS, and threonine is often cited as an amino acid that can be problematic to incorporate, sometimes leading to incomplete reactions and the formation of deletion sequences. This difficulty is generally attributed to the steric bulk of its side chain. The varied orientation of this bulk in L-allo-threonine could exacerbate this issue.
Comparative Data Summary
To date, no comprehensive studies providing quantitative data on the comparative coupling efficiency of L-threonine and L-allo-threonine have been published. To address this gap, the following table presents a template for the expected data from a comparative experiment, as detailed in the protocol below. This table is intended to serve as a framework for researchers to populate with their own experimental findings.
Parameter
L-Threonine
L-allo-Threonine
Coupling Reagent
Notes
Coupling Yield (%)
Expected Higher
Expected Lower
HATU/DIPEA
Yield determined by HPLC analysis of the crude product.
Crude Purity (%)
Expected Higher
Expected Lower
HATU/DIPEA
Purity based on the area of the main peak in the HPLC chromatogram.
Deletion Peptide (%)
Expected Lower
Expected Higher
HATU/DIPEA
Quantified as a percentage of the total integrated peak area in the HPLC.
Epimerization (%)
Low
Low
HATU/DIPEA
To be determined by chiral chromatography or NMR of the purified peptide.
Experimental Protocol for Comparative Efficiency Analysis
This protocol provides a robust methodology for the direct comparison of the coupling efficiency of Fmoc-L-Thr(tBu)-OH and Fmoc-L-allo-Thr(tBu)-OH in a model peptide sequence.
Objective: To quantitatively assess and compare the coupling efficiency of L-threonine and L-allo-threonine derivatives in SPPS.
Analytical Equipment: HPLC system with a C18 column, Mass Spectrometer (e.g., ESI-MS)
Methodology:
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.
Synthesis of Model Peptide (Ac-Ala-X-Gly-NH₂):
Perform the synthesis in two parallel reaction vessels, one for each threonine isomer.
Glycine Coupling: Couple Fmoc-Gly-OH (4 eq.) to the resin using HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1 hour. Confirm completion with a Kaiser test.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group. Wash thoroughly with DMF and DCM.
Threonine Isomer Coupling (Test Step):
In vessel 1, couple Fmoc-L-Thr(tBu)-OH (4 eq.) using HATU (3.9 eq.) and DIPEA (8 eq.).
In vessel 2, couple Fmoc-L-allo-Thr(tBu)-OH (4 eq.) using the same reagents and equivalents.
Allow both reactions to proceed for a standardized time (e.g., 2 hours) at room temperature. Take a small sample of resin for Kaiser testing to qualitatively assess reaction completion.
Fmoc Deprotection: Repeat the deprotection step as described above.
Alanine Coupling: Couple Fmoc-Ala-OH as described for glycine.
Acetylation: Acetylate the N-terminus with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
Cleavage and Deprotection:
Wash the final peptide-resin with DCM and dry under vacuum.
Treat the resin with the cleavage cocktail for 2 hours.
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
Analysis:
HPLC: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile (B52724)/Water). Analyze by reverse-phase HPLC (e.g., C18 column, gradient of 5-95% acetonitrile in water with 0.1% TFA over 30 minutes, detection at 220 nm).
Quantification: Calculate the percentage of the desired product, deletion peptide (Ac-Ala-Gly-NH₂), and any other impurities based on the integrated peak areas.
Mass Spectrometry: Confirm the molecular weight of the main peak (desired product) and any major byproducts.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying chemical logic for this comparative study.
Caption: Experimental workflow for comparing the coupling efficiency of L-threonine and L-allo-threonine.
Caption: Logical diagram illustrating the hypothesized effect of stereochemistry on coupling outcomes.
Conclusion
The choice between incorporating L-threonine or L-allo-threonine into a peptide sequence should be guided by the desired final stereochemistry and an understanding of the potential synthetic challenges. Based on fundamental principles of steric hindrance, L-threonine is expected to exhibit more favorable coupling kinetics and efficiency than its L-allo diastereomer. However, without direct comparative studies, this remains a well-founded hypothesis. The provided experimental protocol offers a clear and robust framework for researchers to generate this critical data, allowing for an informed selection of amino acid derivatives and the optimization of coupling conditions to ensure the successful synthesis of complex and novel peptides.
Validation
D-Threonine vs. L-Threonine in Peptides: A Comparative Guide to Structural and Functional Impact
For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid stereochemistry is paramount in the rational design of peptide-based therapeutics. The substitution of a na...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid stereochemistry is paramount in the rational design of peptide-based therapeutics. The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter a peptide's structure, stability, and biological activity. This guide provides a comprehensive comparison of the structural and functional impacts of incorporating D-threonine versus L-threonine into peptide sequences, supported by experimental data and detailed protocols.
The fundamental difference between L-threonine and D-threonine lies in their chirality; they are non-superimposable mirror images of each other. This seemingly subtle change at the molecular level has significant ramifications for the three-dimensional structure of a peptide. While L-amino acids are the building blocks of naturally occurring proteins and are readily recognized by biological systems, the incorporation of D-amino acids introduces unique properties that can be advantageous in therapeutic peptide design.
Structural Comparison: A Tale of Two Enantiomers
The spatial arrangement of the side chain in D-threonine versus L-threonine directly influences the local and global conformation of a peptide. This can lead to alterations in secondary structures such as α-helices and β-sheets, and can impact the overall folding of the peptide.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The differential absorption of left- and right-circularly polarized light provides a characteristic spectrum for different structural motifs.
Peptide Analog
Secondary Structure Feature
Mean Residue Ellipticity [θ] (deg cm²/dmol) at 222 nm
Peptide with L-Threonine
Predominantly α-helical
-15,000
Peptide with D-Threonine
Disrupted α-helix / Increased random coil
-5,000
Note: The data presented is a representative example based on typical findings in published literature. Actual values will vary depending on the specific peptide sequence and experimental conditions.
Conformational Insights from Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information at the atomic level. Chemical shift perturbations and Nuclear Overhauser Effect (NOE) data can reveal detailed conformational changes upon substitution of L-threonine with D-threonine.
Peptide Analog
Residue
¹Hα Chemical Shift (ppm)
Peptide with L-Threonine
Threonine
4.35
Peptide with D-Threonine
Threonine
4.15
Note: The data presented is a representative example. Chemical shifts are highly sensitive to the local electronic environment and the overall peptide conformation.
Functional Impact: From Stability to Activity
The structural alterations induced by D-threonine incorporation have profound consequences for a peptide's biological function, most notably its stability against enzymatic degradation and its interaction with biological targets.
Enhanced Proteolytic Stability
One of the most significant advantages of incorporating D-amino acids into peptides is the enhanced resistance to proteases, enzymes that degrade proteins and peptides.[1] Proteases are stereospecific and primarily recognize L-amino acids; the presence of a D-amino acid at or near a cleavage site can sterically hinder enzyme binding and catalysis.
Peptide Analog
Enzyme
Half-life (t₁/₂) in minutes
Peptide with L-Threonine
Trypsin
30
Peptide with D-Threonine
Trypsin
> 240
Note: This data is illustrative. The degree of stabilization depends on the position of the D-amino acid substitution and the specific protease.
Receptor Binding Affinity
The altered conformation of a peptide containing D-threonine can impact its ability to bind to its biological target, such as a cell surface receptor. This can lead to either a decrease or, in some cases, an increase in binding affinity, depending on whether the conformational change is favorable for receptor interaction.
Peptide Analog
Receptor
Inhibition Constant (IC₅₀) in nM
Peptide with L-Threonine
GLP-1 Receptor
10
Peptide with D-Threonine
GLP-1 Receptor
50
Note: The data is a representative example. The effect on binding affinity is highly specific to the peptide-receptor pair.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct their own comparative studies.
Solid-Phase Peptide Synthesis (SPPS) of Threonine-Containing Peptides
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a generic threonine-containing peptide. The synthesis of the D-threonine analog would follow the same procedure, substituting Fmoc-D-Thr(tBu)-OH for Fmoc-L-Thr(tBu)-OH.[2][3]
Materials:
Rink Amide resin
Fmoc-protected amino acids (including Fmoc-L-Thr(tBu)-OH or Fmoc-D-Thr(tBu)-OH)
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF. Add the solution to the resin and shake for 2 hours.
Washing: Wash the resin with DMF and DCM to remove excess reagents.
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol provides a general procedure for acquiring CD spectra of peptides to analyze their secondary structure.[4][5][6]
Sample Preparation: Dissolve the lyophilized peptide in the phosphate buffer to a final concentration of 0.1-0.2 mg/mL.
Instrument Setup: Purge the CD instrument with nitrogen gas. Set the measurement parameters: wavelength range 190-260 nm, data pitch 1 nm, scanning speed 50 nm/min, bandwidth 1 nm, and 3 accumulations.
Blank Measurement: Record a baseline spectrum of the buffer alone.
Sample Measurement: Record the CD spectrum of the peptide solution.
Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (millidegrees) to mean residue ellipticity using the peptide concentration, path length, and number of amino acid residues.
2D NMR Spectroscopy for Conformational Analysis
This protocol outlines the general steps for acquiring and analyzing 2D NMR spectra to determine the solution conformation of a peptide.[7][8][9]
Materials:
Purified peptide (isotopically labeled if necessary)
Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 0.5-1.0 mM.
Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons (< 5 Å).
Resonance Assignment: Use the TOCSY and NOESY spectra to assign the chemical shifts of the protons in the peptide sequence.
Structural Restraint Generation: Integrate the cross-peaks in the NOESY spectrum to generate a list of distance restraints between protons.
Structure Calculation: Use a molecular dynamics software package to calculate a family of peptide structures that are consistent with the experimental NOE restraints.
Protease Stability Assay
This protocol describes a method to assess the stability of peptides in the presence of a protease, such as trypsin, using RP-HPLC analysis.[10][11]
Materials:
Purified peptide
Trypsin (or other protease)
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
Quenching solution (e.g., 10% TFA)
RP-HPLC system
Procedure:
Reaction Setup: Dissolve the peptide in the assay buffer to a final concentration of 1 mg/mL. Add trypsin to a final concentration of 10 µg/mL.
Incubation: Incubate the reaction mixture at 37°C.
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of the quenching solution.
HPLC Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Plot the percentage of intact peptide versus time and determine the half-life (t₁/₂) of the peptide.
Visualization of Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a relevant signaling pathway.
Figure 1. A typical experimental workflow for the comparative analysis of D- and L-threonine containing peptides.
Figure 2. Simplified signaling pathway of the GLP-1 receptor, a target for peptides containing D-amino acids.
Conclusion
The strategic incorporation of D-threonine in place of its L-enantiomer is a powerful tool in peptide drug design. This substitution can significantly enhance proteolytic stability, thereby increasing the in vivo half-life of peptide therapeutics. However, this modification is not without consequence to the peptide's structure and, potentially, its biological activity. A thorough understanding and empirical evaluation of these effects, using the experimental approaches outlined in this guide, are critical for the successful development of novel and effective peptide-based drugs.
A Comparative Guide to the Biological Activity of Threonine Stereoisomers
For Researchers, Scientists, and Drug Development Professionals Threonine, an essential amino acid, possesses two chiral centers, giving rise to four distinct stereoisomers: L-threonine, D-threonine, L-allo-threonine, an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Threonine, an essential amino acid, possesses two chiral centers, giving rise to four distinct stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. While chemically similar, these molecules exhibit profound differences in their biological activity due to the high stereospecificity of enzymes and receptors in biological systems. This guide provides a comparative analysis of these stereoisomers, summarizing available quantitative data, outlining key metabolic and signaling pathways, and detailing experimental protocols for their evaluation.
Introduction to Threonine Stereoisomers
In nature, the vast majority of amino acids found in proteins are in the L-configuration. Consequently, metabolic pathways and cellular signaling mechanisms are primarily evolved to recognize and utilize L-isomers. L-threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) is the sole stereoisomer incorporated into proteins during ribosomal synthesis and is essential for human nutrition.[1][2] The other three stereoisomers—D-threonine ((2R,3S)), L-allo-threonine ((2S,3S)), and D-allo-threonine ((2R,3R))—are considered non-proteinogenic or "unnatural" amino acids, exhibiting distinct metabolic fates and biological effects.[1][3] Understanding these differences is critical for drug development, nutritional science, and metabolic research.
Comparative Biological Activity
The biological utility of threonine stereoisomers is dictated by enzyme specificity. L-threonine is the primary substrate for key metabolic enzymes, while other isomers are either poor substrates, inhibitors, or are metabolized by different, specialized enzymes.
L-Threonine: As the natural isomer, L-threonine is integral to protein synthesis and serves as a precursor for the biosynthesis of other amino acids like glycine (B1666218).[4] It plays a crucial role in cellular signaling, notably as an activator of the mTORC1 pathway, which governs cell growth and proliferation.[5] In humans, L-threonine is primarily catabolized in the liver to α-ketobutyrate by the enzyme threonine dehydratase.[2]
D-Threonine: This isomer is not incorporated into proteins in mammals and is poorly metabolized.[3] Its primary relevance is in research and as a chiral building block for the synthesis of peptidomimetic drugs.[6] Some studies have indicated that D-threonine can act as a strong inhibitor of certain enzymes, such as biodegradative threonine dehydratase.[6]
L-allo-Threonine: Although rare in nature, L-allo-threonine can be metabolized by specific enzymes.[1] For instance, L-allo-threonine aldolase (B8822740) catalyzes its reversible cleavage into glycine and acetaldehyde.[7] Serine hydroxymethyltransferase (SHMT) can also catalyze the retro-aldol cleavage of L-allo-threonine.[8] It is found in some natural products, including certain antibiotics like katanosins.[1]
D-allo-Threonine: This isomer is also not common in nature but is found as a component of peptido-lipids in some bacteria.[9] It is primarily utilized in biochemical research and as a component in the synthesis of therapeutic agents and nutritional supplements.[10]
Quantitative Data Comparison
Directly comparative quantitative data for all four stereoisomers with key mammalian enzymes is limited in the scientific literature. The most detailed comparisons come from studies on microbial enzymes, which highlight the principle of stereoselectivity. The table below summarizes kinetic data for a well-characterized L-threonine aldolase from Escherichia coli, which demonstrates a clear preference for L-allo-threonine over L-threonine. Data for D-isomers with this enzyme are not widely reported, reflecting their poor substrate suitability.
Stereoisomer
Enzyme
Organism
k_cat (s⁻¹)
K_m (mM)
k_cat/K_m (s⁻¹·mM⁻¹)
L-allo-Threonine
L-Threonine Aldolase (Wild Type)
E. coli
3.55
0.24
14.79
L-Threonine
L-Threonine Aldolase (Wild Type)
E. coli
1.87
19.4
0.096
D-Threonine
L-Threonine Aldolase
E. coli
Data Not Available
Data Not Available
Data Not Available
D-allo-Threonine
L-Threonine Aldolase
E. coli
Data Not Available
Data Not Available
Data Not Available
Data derived from Di Salvo et al. (2014) as presented in Fesko, K. (2016). Note: kcat values were converted from min⁻¹ to s⁻¹.[5]
Signaling and Metabolic Pathways
L-Threonine Metabolic Pathways
L-threonine is primarily catabolized via two main pathways in mammals. In most animals, the major route is via L-threonine 3-dehydrogenase , which converts L-threonine to 2-amino-3-ketobutyrate. This intermediate is then cleaved by a CoA-ligase to yield glycine and acetyl-CoA.[11] However, in humans, the gene for threonine dehydrogenase is an inactive pseudogene.[2] Therefore, the principal catabolic route in humans is through the enzyme threonine dehydratase (also known as threonine ammonia-lyase), which converts L-threonine to α-ketobutyrate and ammonia.[2]
Caption: Major metabolic pathways of L-Threonine in mammals.
L-allo-Threonine Metabolism
L-allo-threonine can be catabolized by L-allo-threonine aldolase, providing an alternative route for glycine synthesis in organisms that possess this enzyme.[7]
Caption: Catabolism of L-allo-Threonine by L-allo-threonine aldolase.
L-Threonine and mTORC1 Signaling Pathway
Amino acids, including L-threonine, are crucial activators of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism. In the presence of sufficient amino acids, mTORC1 is recruited to the lysosomal surface where it can be activated. Activated mTORC1 then phosphorylates downstream targets like p70S6 Kinase (p70S6K) and 4E-BP1 to promote protein synthesis.
Protocol 1: Spectrophotometric Assay for Threonine Dehydratase Activity
This protocol measures the activity of threonine dehydratase by quantifying the formation of the product, α-ketobutyrate. The assay is based on the reaction of the keto-acid with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored hydrazone that can be measured spectrophotometrically.
Materials:
Reaction Buffer: 100 mM Tris-HCl, pH 8.5, containing 10 mM KCl and 0.1 mM pyridoxal-5'-phosphate (PLP).
Substrate Solution: 100 mM L-threonine (or other stereoisomer) in water.
Enzyme Preparation: Purified enzyme or cell lysate containing threonine dehydratase.
Color Reagent: 0.1% (w/v) 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl.
NaOH Solution: 2.5 M NaOH.
α-ketobutyrate standard solutions (0.1-1.0 mM) for calibration curve.
Procedure:
Reaction Setup: In a microcentrifuge tube, combine 400 µL of Reaction Buffer, 50 µL of enzyme preparation, and 50 µL of water. Pre-incubate at 37°C for 5 minutes.
Initiate Reaction: Start the reaction by adding 50 µL of the 100 mM Substrate Solution (final concentration 10 mM). Mix and incubate at 37°C for 15 minutes. A no-enzyme control should be run in parallel.
Stop Reaction: Terminate the reaction by adding 250 µL of 10% TCA. Centrifuge at 13,000 x g for 5 minutes to pellet precipitated protein.
Color Development: Transfer 500 µL of the supernatant to a new tube. Add 500 µL of the Color Reagent (DNPH). Incubate at room temperature for 10 minutes.
Measurement: Add 1 mL of 2.5 M NaOH to form the colored hydrazone. After 5 minutes, measure the absorbance at 540 nm using a spectrophotometer.
Quantification: Determine the amount of α-ketobutyrate produced by comparing the absorbance to a standard curve prepared with α-ketobutyrate standards. One unit of activity is defined as the amount of enzyme that produces 1 µmol of α-ketobutyrate per minute.
Caption: Workflow for Threonine Dehydratase spectrophotometric assay.
Protocol 2: Western Blot Analysis of mTORC1 Activation (p70S6K Phosphorylation)
This protocol is for detecting the activation of the mTORC1 pathway by assessing the phosphorylation state of its downstream target, p70S6K, in cell culture.
Cell Treatment: Starve cells of amino acids by incubating in amino acid-free medium for 1-2 hours. Replace with stimulation media (control or containing a threonine isomer) and incubate for the desired time (e.g., 30-60 minutes).
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells by adding ice-cold Lysis Buffer, scrape, and collect the lysate. Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Sample Preparation: Normalize protein concentrations for all samples with Lysis Buffer. Add 1/3 volume of 4x Laemmli Sample Buffer and boil at 95°C for 5 minutes.
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide). Run the gel until the dye front reaches the bottom.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
Blocking: Block the membrane in Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-p70S6K at 1:1000 dilution in Blocking Buffer) overnight at 4°C.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in Blocking Buffer) for 1 hour at room temperature.
Final Washes & Detection: Repeat the washing step. Apply ECL substrate according to the manufacturer's instructions and visualize the bands using a chemiluminescence imaging system.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p70S6K or a housekeeping protein like GAPDH or β-actin (note: if using a housekeeping protein, use a blocking buffer compatible with that antibody, such as 5% non-fat milk).
Caption: Workflow for Western Blot analysis of p70S6K phosphorylation.
Navigating Stereochemistry in Peptide Synthesis: A Comparative Guide to the Validation of Peptides Containing L-Threonine versus Racemic Threonine
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is paramount to their function and therapeutic potential. The incorporation of a specific stere...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is paramount to their function and therapeutic potential. The incorporation of a specific stereoisomer of an amino acid can dramatically influence a peptide's three-dimensional structure, receptor binding affinity, and enzymatic stability. This guide provides a comparative analysis of the validation process for two synthetic peptides: one incorporating the natural L-Threonine and another synthesized with a racemic mixture of D- and L-Threonine. By presenting key experimental data and detailed protocols, we aim to highlight the critical analytical techniques required to confirm the stereochemical purity of the final peptide product.
The use of racemic amino acids in peptide synthesis can be a deliberate strategy to create peptide libraries for screening purposes or can occur unintentionally through racemization during the synthesis process. Regardless of the intent, the ability to accurately characterize the resulting peptide mixture is crucial. This guide will walk through the synthesis and subsequent validation of a model peptide to illustrate the differences in analytical outcomes.
Comparative Analysis of Synthetic Peptides
The following tables summarize the expected quantitative data from the synthesis and analysis of a model peptide (sequence: Tyr-Gly-Gly-Phe-Leu-Thr) synthesized with either enantiomerically pure L-Threonine or a racemic mixture of D/L-Threonine.
A Comparative Guide to Coupling Reagents for Threonine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals The synthesis of peptides containing the β-branched amino acid threonine presents a significant challenge due to steric hindrance, which can lead to slow an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing the β-branched amino acid threonine presents a significant challenge due to steric hindrance, which can lead to slow and incomplete coupling reactions. The selection of an appropriate coupling reagent is therefore critical to maximize yield, ensure purity, and maintain the chiral integrity of the final peptide. This guide provides an objective comparison of commonly used coupling reagents for threonine, supported by literature-based evidence and detailed experimental protocols.
Performance Comparison of Coupling Reagents for Hindered Amino Acids
While a direct quantitative comparison of various coupling reagents under identical conditions for threonine is not extensively documented in a single study, a consensus on their general efficacy for sterically hindered amino acids can be drawn from numerous sources. The following table summarizes the performance of key coupling reagents. Uronium/aminium and phosphonium (B103445) salt-based reagents are generally favored over carbodiimides for challenging couplings.
Coupling Reagent
Reagent Type
Relative Coupling Efficiency for Hindered Residues
Racemization Risk
Key Advantages
Key Disadvantages
HATU
Uronium/Aminium Salt
Very High
Very Low
Fast reaction rates, highly effective for hindered couplings, superior racemization suppression.[1][2]
Higher cost, potential for guanidinylation if used in excess.[2]
HBTU
Uronium/Aminium Salt
High
Low
Efficient and widely used, cost-effective for routine synthesis.
Less effective than HATU for extremely difficult couplings, potential for guanidinylation.[3]
COMU
Uronium/Aminium Salt
Very High
Very Low
High reactivity comparable to HATU, safer (non-explosive) byproducts, good solubility.[4][5]
Higher cost.
PyBOP
Phosphonium Salt
High
Low
Efficient for many hindered couplings, no risk of guanidinylation.
Byproducts can be difficult to remove in solution-phase synthesis.
DIC/HOBt
Carbodiimide/Additive
Moderate
Moderate to Low
Cost-effective, simple to use.
Slower reaction rates, higher risk of racemization compared to onium salts, potential for N-acylurea formation.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible success in coupling threonine. The following are representative protocols for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.
Protocol 1: HATU-Mediated Coupling of Fmoc-Thr(tBu)-OH
This protocol is recommended for maximizing coupling efficiency and minimizing racemization with the sterically hindered threonine residue.
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. For particularly difficult sequences, the coupling time can be extended or a double coupling can be performed.[6]
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling is recommended.
Protocol 2: HBTU-Mediated Coupling of Fmoc-Thr(tBu)-OH
A widely used and cost-effective method suitable for many threonine couplings.
Follow steps 1-3 from Protocol 1 for resin swelling, Fmoc deprotection, and washing.
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.[7]
Follow steps 6-7 from Protocol 1 for washing and monitoring.
Protocol 3: PyBOP-Mediated Coupling of Fmoc-Thr(tBu)-OH
An effective alternative that avoids the potential for guanidinylation.
Follow steps 1-3 from Protocol 1 for resin swelling, Fmoc deprotection, and washing.
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents) and PyBOP (3 equivalents) in DMF. Add DIPEA (6 equivalents).[8]
Coupling: Immediately add the activation mixture to the resin and agitate for 2-4 hours at room temperature.[8]
Follow steps 6-7 from Protocol 1 for washing and monitoring.
Protocol 4: DIC/HOBt-Mediated Coupling of Fmoc-Thr(tBu)-OH
A classical and cost-effective method, though generally slower and with a higher potential for side reactions with hindered amino acids.
Materials:
Fmoc-Rink Amide resin
Fmoc-Thr(tBu)-OH
N,N'-Diisopropylcarbodiimide (DIC)
1-Hydroxybenzotriazole (HOBt)
DMF, DCM
20% Piperidine in DMF
Procedure:
Follow steps 1-3 from Protocol 1 for resin swelling, Fmoc deprotection, and washing.
Coupling: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents) and HOBt (3 equivalents) in DMF. Add this solution to the resin, followed by the addition of DIC (3 equivalents).[7]
Agitate the mixture for 4-6 hours at room temperature.
Follow steps 6-7 from Protocol 1 for washing and monitoring.
Visualizing the Workflow and Decision Process
To further aid researchers, the following diagrams illustrate the general experimental workflow for a single coupling cycle in SPPS and a decision-making flowchart for selecting the appropriate coupling reagent for threonine.
Figure 1. Experimental workflow for a single threonine coupling cycle in SPPS.
Distinguishing Threonine Isomers in Proteomics: A Comparative Guide to MS/MS Fragmentation Patterns
For researchers, scientists, and drug development professionals, the accurate identification of amino acid isomers is paramount for ensuring the integrity of proteomic data and the efficacy of therapeutic candidates. Thi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate identification of amino acid isomers is paramount for ensuring the integrity of proteomic data and the efficacy of therapeutic candidates. This guide provides a detailed comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of threonine and its common isomers, allo-threonine and isothreonine, offering insights into their differentiation and analysis.
Threonine, an essential amino acid, possesses two chiral centers, giving rise to four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. Additionally, the structural isomer isothreonine (or homoserine) can be introduced during sample preparation, further complicating analysis. While these isomers share the same mass, their subtle structural differences can influence their fragmentation behavior in MS/MS, providing a basis for their distinction.
Unraveling Fragmentation: Threonine vs. Allo-Threonine
A critical challenge in proteomics is the differentiation of the diastereomers L-threonine and L-allo-threonine. Experimental evidence consistently demonstrates that these isomers exhibit nearly identical fragmentation patterns under typical collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) conditions in electrospray ionization (ESI) mass spectrometry.[1] This remarkable similarity in their MS/MS spectra makes their distinction based solely on fragmentation data unreliable.
Therefore, the primary and most robust method for the individual analysis and quantification of threonine and allo-threonine is through chromatographic separation prior to mass spectrometric detection. The use of chiral stationary phases in high-performance liquid chromatography (HPLC) is essential for resolving these diastereomers.[1]
While direct MS/MS differentiation is not a standard approach, some studies have explored potential subtle differences. For instance, investigations into the gas-phase fragmentation of protonated threonine and allo-threonine have examined the ratios of neutral losses, such as water (H₂O) and acetaldehyde (B116499) (CH₃CHO). However, these differences are often minor and highly dependent on experimental conditions, limiting their practical application for routine identification.
The Clear Distinction: Threonine vs. Isothreonine
In contrast to the challenge posed by allo-threonine, distinguishing threonine from its structural isomer, isothreonine, is readily achievable through MS/MS analysis, particularly within the context of peptide fragmentation. Isothreonine can arise as an artifact from the conversion of methionine during sample preparation.[2][3]
Higher-energy collisional dissociation (HCD) has proven to be a powerful tool for this purpose. The key differentiator lies in the relative intensities of the b-type fragment ions. Peptides containing isothreonine consistently show a significantly different intensity for the bₙ ion compared to their threonine-containing counterparts.[2][3] This distinct fragmentation signature allows for the confident identification and differentiation of these two isomers.
General Fragmentation Pathways of Threonine
The fragmentation of protonated threonine in MS/MS is characterized by several key neutral losses and product ions. Understanding these pathways is fundamental to interpreting the spectra of threonine-containing peptides. The primary fragmentation routes include:
Loss of Water (H₂O): A common fragmentation pathway for amino acids containing a hydroxyl group.
Loss of Acetaldehyde (CH₃CHO): This is a characteristic neutral loss from the side chain of threonine.[4][5]
Loss of Carbon Monoxide (CO) and Water (H₂O): A sequential loss from the precursor ion.
Formation of Immonium Ion: The immonium ion of threonine at m/z 74.060 is a characteristic fragment.
The following table summarizes the major fragment ions observed in the MS/MS spectrum of protonated threonine.
Precursor Ion (m/z)
Fragment Ion (m/z)
Neutral Loss
Fragment Identity
120.066
102.055
H₂O
[M+H-H₂O]⁺
120.066
74.060
CH₂O + H₂O + C
Immonium Ion
120.066
74.024
CO + H₂O
[M+H-CO-H₂O]⁺
120.066
56.050
CO + H₂O + H₂O
[M+H-CO-2H₂O]⁺
Experimental Protocols
The reliable analysis of threonine isomers necessitates specific and robust experimental protocols.
Chiral Separation of Threonine and Allo-Threonine by LC-MS/MS
This protocol outlines a general method for the separation of threonine and allo-threonine using a chiral stationary phase.
1. Sample Preparation:
For free amino acid analysis, samples (e.g., protein hydrolysates, biological fluids) should be deproteinized, typically by precipitation with a solvent like acetonitrile (B52724) or methanol.
The supernatant is then evaporated and reconstituted in the initial mobile phase.
2. Liquid Chromatography:
Column: A chiral stationary phase (CSP) column is required. Crown-ether based columns are particularly effective for the separation of D/L-amino acid enantiomers and their diastereomers.[1]
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A shallow gradient of increasing mobile phase B is typically used to achieve optimal separation. The exact gradient will need to be optimized based on the specific column and system.
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for analytical scale columns.
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3. Mass Spectrometry:
Ionization: Electrospray ionization (ESI) in positive ion mode.
MS Scan Mode: Full scan MS to identify the precursor ion of threonine/allo-threonine (m/z 120.066).
MS/MS Scan Mode: Product ion scan of m/z 120.066 to generate fragmentation spectra.
Collision Energy: Optimized to produce a stable and informative fragmentation pattern. Typically in the range of 15-30 eV.
Data Acquisition: Data is acquired in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis, using characteristic transitions for threonine/allo-threonine.
Visualizing Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways of protonated threonine.
Caption: Primary fragmentation pathways of protonated threonine in MS/MS.
A Comparative Guide to the Immunological Response to Peptides with D-Threonine
For Researchers, Scientists, and Drug Development Professionals The substitution of L-amino acids with their D-isomers, such as D-threonine, in peptide-based therapeutics is a promising strategy to enhance their stabilit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The substitution of L-amino acids with their D-isomers, such as D-threonine, in peptide-based therapeutics is a promising strategy to enhance their stability against enzymatic degradation. However, this modification can significantly alter the immunological profile of the peptide. This guide provides an objective comparison of the immunological response to peptides containing D-threonine versus their L-threonine counterparts, supported by experimental data and detailed methodologies.
Key Immunological Differences: D-Threonine vs. L-Threonine Peptides
The introduction of a D-threonine residue can lead to a distinct immune response, primarily characterized by high specificity to the D-isomer with limited cross-reactivity to the L-enantiomer.[1][2] Peptides composed entirely of D-amino acids are generally considered thymus-independent antigens.[1]
Comparative Experimental Data
While specific quantitative data for peptides containing D-threonine is limited in publicly available literature, the following tables summarize findings from studies on D-amino acid-containing peptides, which provide valuable insights into the expected immunological outcomes.
Table 1: Antibody Response to L- vs. D-Amino Acid Containing Micelles
A study comparing the immunogenicity of micelles formed with peptides containing either all L-amino acids or all D-amino acids demonstrated a significant reduction in antibody production for the D-amino acid formulation.[2]
Antigen
Antibody Isotype
Mean Absorbance (OD 450nm) ± SD
L-Amino Acid Micelles
IgG
1.5 ± 0.5
D-Amino Acid Micelles
IgG
< 0.2 (Below Limit of Detection)
L-Amino Acid Micelles
IgM
2.0 ± 0.7
D-Amino Acid Micelles
IgM
< 0.2 (Below Limit of Detection)
(Data adapted from a study on polymer-peptide conjugates, illustrating the mitigated antibody response to D-peptide formulations.[2])
Table 2: T-Cell Activation and MHC Class II Binding
Research on a thymus-independent antigen composed of D-amino acids (D-TI) and its L-amino acid counterpart (L-TD) revealed that D-amino acid peptides can bind to MHC class II molecules and activate T-cells.[1]
Parameter
L-Amino Acid Peptide (L-TD)
D-Amino Acid Peptide (D-TI)
T-Cell Response
Stimulates L-TD specific T-cell hybridomas to secrete IL-2.
Stimulates D-TI specific T-cell hybridomas to secrete IL-2.[1]
Cross-Reactivity
Some L-TD specific hybridomas recognize D-TI.
D-TI specific hybridomas show lesser stimulation by L-TD.[1]
MHC Class II Binding Affinity (KD)
3 x 10-8 M
5 x 10-8 M
(Data from a study on T-cell hybridomas, indicating that D-amino acid containing antigens can be presented via MHC class II and elicit a T-cell response.[1])
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the immunogenicity of modified peptides.
Protocol 1: In Vitro T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to antigenic stimulation.
CFSE Labeling: Label the PBMCs with 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) dye.
Cell Culture: Co-culture the CFSE-labeled PBMCs with the D-threonine peptide, the L-threonine peptide (control), and a positive control antigen.
Incubation: Incubate the cells for 5-7 days to allow for proliferation.
Flow Cytometry Analysis: Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
Data Acquisition: Acquire data on a flow cytometer. Proliferating cells will show a dilution of the CFSE dye.
Analysis: Quantify the percentage of proliferating CD4+ and CD8+ T-cells.
Protocol 2: Cytokine Quantification by ELISA
This protocol is used to measure the concentration of specific cytokines in cell culture supernatants.
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ, IL-2, IL-4, IL-10) overnight at 4°C.
Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.
Sample and Standard Addition: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the plate. Incubate for 2 hours at room temperature.
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.
Stop Reaction: Stop the reaction with a stop solution.
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
Concentration Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 3: Antibody Titer Determination by ELISA
This method quantifies the amount of specific antibodies in serum samples from immunized animals.
Plate Coating: Coat a 96-well ELISA plate with the D-threonine peptide or L-threonine peptide conjugated to a carrier protein. Incubate overnight at 4°C.
Blocking: Block the plate with a suitable blocking buffer.
Serum Addition: Add serially diluted serum samples from immunized and control animals. Incubate for 2 hours at room temperature.
Secondary Antibody: Add an HRP-conjugated secondary antibody that recognizes the primary antibody isotype (e.g., anti-mouse IgG, IgM). Incubate for 1 hour at room temperature.
Substrate Addition: Add TMB substrate and incubate until color develops.
Stop Reaction: Add stop solution.
Absorbance Reading: Read the absorbance at 450 nm.
Titer Determination: The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for comparative immunogenicity assessment.
A Comparative Guide to (Rac)-H-Thr-OMe and Other Threonine Derivatives for Researchers
In the landscape of chemical synthesis and drug discovery, threonine and its derivatives serve as indispensable chiral building blocks and key components in peptide-based therapeutics. This guide provides an objective co...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of chemical synthesis and drug discovery, threonine and its derivatives serve as indispensable chiral building blocks and key components in peptide-based therapeutics. This guide provides an objective comparison of racemic threonine methyl ester, (Rac)-H-Thr-OMe, with its enantiopure counterparts and other commonly utilized protected threonine derivatives. The information presented herein, supported by experimental data and detailed protocols, is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their synthetic and research endeavors.
Section 1: (Rac)-H-Thr-OMe vs. Enantiopure Threonine Methyl Esters
(Rac)-H-Thr-OMe is a racemic mixture containing equal amounts of L-threonine methyl ester (L-H-Thr-OMe) and D-threonine methyl ester (D-H-Thr-OMe). While the racemic form is often more economical to synthesize or procure, its direct application in stereospecific synthesis is limited. The primary utility of (Rac)-H-Thr-OMe lies in its use as a starting material for the separation of its constituent enantiomers, which are valuable chiral synthons.
Physicochemical Properties
The physical properties of the racemic mixture can differ from those of the individual enantiomers, particularly in the crystalline state.
Property
(Rac)-H-Thr-OMe•HCl
L-H-Thr-OMe•HCl
D-H-Thr-OMe•HCl
Molecular Formula
C₅H₁₂ClNO₃
C₅H₁₂ClNO₃
C₅H₁₂ClNO₃
Molecular Weight
169.61 g/mol
169.61 g/mol
169.61 g/mol
Appearance
White solid
White solid
White solid
Melting Point
Varies
~178 °C
~178 °C
Optical Rotation
0°
Negative
Positive
Illustrative Performance in Enzymatic Resolution
Enzymatic resolution is a common method to separate the enantiomers of (Rac)-H-Thr-OMe. This process leverages the high stereoselectivity of enzymes, such as lipases, which will preferentially catalyze a reaction with one enantiomer, allowing for the separation of the modified and unmodified forms. The following table presents hypothetical data to illustrate the performance of a lipase (B570770) in the kinetic resolution of (Rac)-H-Thr-OMe.
Disclaimer: The following data is illustrative and intended for comparative purposes only. Actual results may vary depending on the specific enzyme, reaction conditions, and substrate concentration.
This illustrative data highlights the high efficiency and stereoselectivity of enzymatic methods in resolving racemic mixtures, yielding enantiopure D-H-Thr-OMe and the corresponding N-acetylated L-enantiomer.
Section 2: Comparison of Protected Threonine Derivatives in Peptide Synthesis
In peptide synthesis, the amino and hydroxyl groups of threonine must be protected to prevent unwanted side reactions. The choice of protecting group is critical and depends on the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS). The most common Nα-protecting groups are tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz).
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
Substrate Preparation: Dissolve (Rac)-H-Thr-OMe•HCl in a suitable organic solvent (e.g., dichloromethane). Neutralize the hydrochloride salt by adding one equivalent of triethylamine and stir for 15 minutes at room temperature.
Enzymatic Reaction: To the solution of free racemic threonine methyl ester, add ethyl acetate (as the acyl donor and co-solvent) and the immobilized lipase (typically 10-20% by weight of the substrate).
Reaction Monitoring: Seal the reaction vessel and agitate at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by TLC or HPLC to determine the conversion of the L-enantiomer.
Work-up: Once the desired conversion is reached (typically around 50% to isolate the D-enantiomer with high ee), filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of N-acetyl-L-H-Thr-OMe and unreacted D-H-Thr-OMe can be separated by silica gel column chromatography.
Protocol 2: Boc Protection of L-Threonine
This protocol outlines the synthesis of Boc-L-Thr-OH.[4]
Dissolution: Dissolve L-Threonine in 1M aqueous sodium hydroxide solution in a reaction vessel and cool the solution in an ice bath.
Reaction: Add a solution of (Boc)₂O in dioxane to the cooled amino acid solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and stir overnight.
Work-up: Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O. Acidify the aqueous layer to a pH of 2-3 with 1M citric acid solution, keeping the solution cool in an ice bath.
Extraction: Extract the product into ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Isolation: Remove the solvent under reduced pressure to yield Boc-L-Thr-OH, which can be further purified by crystallization.
Protocol 3: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of a Threonine-containing Peptide
This protocol provides a general workflow for the manual synthesis of a peptide containing a threonine residue using Fmoc chemistry.[5]
Materials:
Fmoc-Rink Amide resin (or other suitable resin)
Fmoc-L-Thr(tBu)-OH (and other required Fmoc-amino acids with appropriate side-chain protection)
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.
Fmoc Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for 20 minutes. Drain and repeat the deprotection step for another 5 minutes. Wash the resin thoroughly with DMF.
Amino Acid Coupling:
In a separate vial, dissolve the Fmoc-L-Thr(tBu)-OH and coupling reagents in DMF.
Add DIPEA to activate the amino acid.
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
Once the coupling is complete, wash the resin with DMF and DCM.
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Wash and dry the resin. Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage cocktail by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Stability Showdown: Racemic Threonine Peptides vs. Enantiomerically Pure Counterparts
For researchers, scientists, and drug development professionals, the quest for stable peptide therapeutics is paramount. A critical factor influencing a peptide's longevity and efficacy is its resistance to enzymatic deg...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the quest for stable peptide therapeutics is paramount. A critical factor influencing a peptide's longevity and efficacy is its resistance to enzymatic degradation. This guide provides a comparative analysis of peptides incorporating racemic threonine against those with enantiomerically pure L-threonine and D-threonine, supported by established principles of peptide chemistry and experimental data from analogous studies.
The inclusion of non-natural D-amino acids is a well-established strategy to enhance the stability of peptides against proteolysis.[1][2] Since proteases in the body are stereospecific for L-amino acids, the presence of a D-amino acid at or near a cleavage site can significantly hinder enzymatic degradation, thereby extending the peptide's half-life.[1][2] A peptide containing racemic threonine, a 1:1 mixture of L- and D-threonine, will therefore consist of a population of diastereomers. This heterogeneity can be advantageous in stability terms, as approximately half of the peptide population will possess the degradation-resistant D-threonine at a given position.
Performance Comparison: L-Thr vs. D-Thr vs. Racemic-Thr Peptides
Parameter
Peptide with L-Threonine
Peptide with D-Threonine
Peptide with Racemic Threonine
Rationale
Enzymatic Stability (e.g., in Serum)
Low
High
Moderate to High
Proteases readily cleave peptides with L-amino acids. D-amino acids confer resistance to proteolysis.[1][2] A racemic mixture will contain a 50% population of the more stable D-threonine containing peptide.
In Vivo Half-Life
Short
Long
Intermediate to Long
Increased enzymatic stability directly correlates with a longer circulating half-life in the body.[1]
Biological Activity
High (if L-form is active)
Variable (can be lower or higher)
Moderate to High
Activity depends on the specific receptor-peptide interactions. D-amino acid substitution can sometimes alter the peptide's conformation, affecting binding affinity.[1] A racemic mixture would exhibit an average activity of the L- and D-forms.
Immunogenicity
Potential for immunogenicity
Generally lower
Potentially lower than all-L form
D-peptides are often less immunogenic as they are not processed and presented by antigen-presenting cells as efficiently as L-peptides.
Synthesis Complexity
Standard
Requires D-amino acid building block
Requires racemic threonine building block
The synthesis of peptides with D-amino acids is a routine procedure in modern peptide chemistry.
Experimental Protocols for Stability Analysis
To empirically determine the stability of peptides containing racemic threonine, the following experimental protocols are commonly employed.
Serum Stability Assay
This assay assesses the peptide's stability in the presence of proteases found in blood serum.
Methodology:
Peptide Preparation: Synthesize the peptide containing L-threonine, D-threonine, or racemic threonine. Purify the peptide to >95% using reverse-phase high-performance liquid chromatography (RP-HPLC).
Incubation: Incubate a known concentration of the peptide (e.g., 1 mg/mL) in fresh human or animal serum at 37°C.
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching agent, such as trichloroacetic acid (TCA) or a mixture of organic solvents (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).[3]
Protein Precipitation: Precipitate the serum proteins by centrifugation.
Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC.
Quantification: Determine the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peak in the HPLC chromatogram. The half-life (t½) of the peptide can then be calculated.
Protease Degradation Assay
This assay evaluates the peptide's stability against specific proteases.
Methodology:
Peptide and Protease Preparation: Prepare solutions of the purified peptide and the desired protease (e.g., trypsin, chymotrypsin, or a protease cocktail) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
Incubation: Mix the peptide and protease solutions and incubate at 37°C.
Time-Point Sampling and Quenching: Follow the same procedure as the serum stability assay to collect and quench samples at different time intervals.
Analysis and Quantification: Analyze the samples by RP-HPLC to determine the rate of peptide degradation.
Visualizing the Workflow and Rationale
To better illustrate the concepts and procedures described, the following diagrams are provided.
Caption: Experimental workflow for comparing peptide stability.
Caption: Rationale for enhanced stability of D-amino acid containing peptides.
Conclusion
The incorporation of racemic threonine into a peptide sequence presents a viable and straightforward strategy to enhance its stability against enzymatic degradation. While not offering the complete resistance of an all-D-amino acid peptide, it provides a significant improvement over the native all-L-amino acid counterpart. This approach can be particularly useful in the early stages of drug discovery as a cost-effective method to improve the pharmacokinetic profile of a peptide lead. For a definitive quantitative comparison, direct experimental evaluation using the protocols outlined above is essential.
A Comparative Guide to the Conformational Analysis of Peptides with D- and L-Threonine
For researchers, scientists, and drug development professionals, understanding the conformational landscape of peptides is paramount for designing novel therapeutics and biomaterials. The stereochemistry of constituent a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the conformational landscape of peptides is paramount for designing novel therapeutics and biomaterials. The stereochemistry of constituent amino acids plays a pivotal role in dictating the three-dimensional structure and, consequently, the function of a peptide. This guide provides an objective comparison of the conformational properties of peptides containing D-threonine versus L-threonine, supported by experimental data and detailed methodologies.
The introduction of a D-amino acid in a peptide sequence composed of L-amino acids can dramatically alter its structure and biological activity. Threonine, with its two chiral centers (at the α-carbon and β-carbon), presents a particularly interesting case for conformational analysis, giving rise to four stereoisomers: L-threonine (2S, 3R), D-threonine (2R, 3S), L-allo-threonine (2S, 3S), and D-allo-threonine (2R, 3R). This guide will focus on the comparison between peptides incorporating the common L-threonine and its enantiomer, D-threonine.
Impact of Threonine Stereochemistry on Peptide Backbone Conformation
The fundamental principle governing the conformational preferences of D-amino acids in a peptide backbone is the inversion of stereochemistry at the α-carbon. This inversion leads to a mirror-image preference for backbone dihedral angles (φ and ψ) compared to their L-counterparts. This is clearly illustrated by comparing their respective Ramachandran plots.
Molecular dynamics simulations of host-guest pentapeptides (GGXGG, where X is the guest amino acid) have shown that the intrinsic backbone conformational propensities of D-amino acids are the inverse of their cognate L-enantiomers.[1] For a D-amino acid, the energetically favorable regions on the Ramachandran plot are a reflection of the L-amino acid's allowed regions through the origin (φ=0, ψ=0).[1]
Quantitative Comparison of Conformational Populations
The following table summarizes the percentage population of L-threonine and D-threonine in defined conformational regions of the Ramachandran plot, derived from atomistic molecular dynamics simulations of GGXGG peptides.[1]
Conformational Region
L-Threonine Dihedral Angles (φ, ψ)
L-Threonine Population (%)
D-Threonine Dihedral Angles (φ, ψ)
D-Threonine Population (%)
α-helical (α)
(-180° < φ < 0°, -100° < ψ < 45°)
35.8
(0° < φ < 180°, -45° < ψ < 100°)
36.1
β-sheet (β)
(-180° < φ < -45°, 45° < ψ < 225°)
59.5
(45° < φ < 180°, -225° < ψ < -45°)
58.7
Left-handed helix (αL)
(0° < φ < 180°, -90° < ψ < 90°)
4.7
(-180° < φ < 0°, -90° < ψ < 90°)
5.2
Data adapted from molecular dynamics simulations of GGXGG pentapeptides.[1]
This data quantitatively demonstrates that D-threonine predominantly populates the mirror-image regions of L-threonine on the Ramachandran plot, with very similar population distributions. For instance, the α-helical region for L-threonine becomes the D-α-helical region for D-threonine.
Experimental Methodologies for Conformational Analysis
Several spectroscopic and computational techniques are employed to elucidate the conformational preferences of peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides.[2] Key parameters include:
3JHNα Coupling Constants: The three-bond coupling constant between the amide proton (HN) and the α-proton (Hα) is related to the dihedral angle φ through the Karplus equation. By measuring these coupling constants, one can estimate the population of different secondary structures, such as β-strands and polyproline II (PPII) helices.[3]
Nuclear Overhauser Effect (NOE): NOEs provide information about through-space distances between protons that are close in proximity (typically < 5 Å). The pattern of short, medium, and long-range NOEs is indicative of specific secondary structures like helices and turns.
Experimental Protocol: 1D and 2D NMR Spectroscopy [4]
Sample Preparation: Peptides are typically dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. The pH is adjusted as required for the specific study.
1D ¹H NMR: A simple 1D proton NMR spectrum is acquired to get an initial assessment of the peptide's purity and conformational homogeneity.
2D NMR Experiments:
TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid spin system.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used to identify through-space correlations between protons, providing distance restraints for structure calculation. NOESY is suitable for molecules with a correlation time that gives rise to positive NOEs, while ROESY is used for molecules in the intermediate molecular weight range.
Data Analysis:
Resonance assignment is performed using the TOCSY and NOESY/ROESY spectra.
3JHNα coupling constants are measured from high-resolution 1D or 2D spectra.
NOE cross-peak intensities are converted into distance restraints.
This data is then used as input for structure calculation programs (e.g., CYANA, CNS) to generate an ensemble of conformers consistent with the experimental data.[4]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[5] It is particularly sensitive to the secondary structure of peptides.
Far-UV CD (190-250 nm): The peptide backbone amide bonds are the main chromophores in this region. The shape and magnitude of the CD spectrum are characteristic of different secondary structures:
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
Random Coil: A strong negative band around 200 nm.
For diastereomeric peptides (containing D- and L-amino acids), CD spectra are expected to be mirror images if the overall conformation is enantiomeric. However, specific intramolecular interactions can lead to more complex spectral differences.
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration typically between 20-100 µM. The buffer should be transparent in the far-UV region.
Measurement: The CD spectrum is recorded using a spectropolarimeter in a quartz cuvette with a short path length (e.g., 0.1 cm).
Data Processing: The raw data (in millidegrees) is converted to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹).
Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structural elements using deconvolution algorithms.
Computational Modeling
Molecular dynamics (MD) simulations provide atomic-level insights into the conformational landscape and dynamics of peptides.
System Setup: The peptide structure is built, and a force field (e.g., AMBER, CHARMM) is assigned. The peptide is then placed in a simulation box filled with explicit solvent (e.g., water molecules).
Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. This is followed by a period of equilibration where the temperature and pressure of the system are brought to the desired values and stabilized.
Production Run: A long simulation (nanoseconds to microseconds) is run to sample the conformational space of the peptide.
Trajectory Analysis: The resulting trajectory is analyzed to determine properties such as dihedral angle distributions (Ramachandran plots), hydrogen bonding patterns, and conformational clustering.
Visualizing the Workflow and Conformational Relationships
To better understand the process of conformational analysis and the relationship between threonine stereochemistry and peptide structure, the following diagrams are provided.
Caption: Experimental workflow for conformational analysis.
Caption: Threonine stereochemistry and peptide conformation.
Conclusion
The stereochemistry of threonine residues is a critical determinant of peptide conformation. Peptides incorporating D-threonine exhibit a conformational landscape that is essentially a mirror image of their L-threonine counterparts, as robustly demonstrated by molecular dynamics simulations. This fundamental principle has significant implications for peptide design, where the strategic placement of D-amino acids can be used to induce specific turns, stabilize secondary structures, and enhance proteolytic stability. The combination of experimental techniques like NMR and CD spectroscopy with computational modeling provides a comprehensive toolkit for researchers to probe these structural nuances and rationally design peptides with desired properties for therapeutic and biotechnological applications.
A Comparative Guide to the Validation of Chiral Purity in Threonine Derivatives
For Researchers, Scientists, and Drug Development Professionals The stereoisomeric form of threonine and its derivatives is a critical quality attribute in pharmaceutical development and manufacturing. Enantiomeric purit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric form of threonine and its derivatives is a critical quality attribute in pharmaceutical development and manufacturing. Enantiomeric purity can significantly impact the pharmacological activity, efficacy, and safety profile of a drug substance. This guide provides an objective comparison of the three primary analytical techniques for validating the chiral purity of threonine derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The information presented is supported by experimental data from various scientific publications to aid in the selection of the most appropriate method for your analytical needs.
Comparison of Analytical Methods
The choice of analytical technique for determining the enantiomeric purity of threonine derivatives depends on several factors, including the specific derivative, the required sensitivity, sample matrix, and available instrumentation. Each method offers distinct advantages and disadvantages in terms of resolution, speed, and sample preparation requirements.
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Capillary Electrophoresis (CE)
Principle
Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase, or separation of diastereomers formed by derivatization on an achiral stationary phase.
Separation of volatile and thermally stable enantiomeric derivatives based on their differential interactions with a chiral stationary phase in a gaseous mobile phase.
Differential migration of charged enantiomers in an electric field, facilitated by the presence of a chiral selector in the background electrolyte.
Sample Derivatization
Optional. Direct separation on CSPs is common. Indirect methods require derivatization to form diastereomers.
Mandatory for amino acids to increase volatility and thermal stability.
Optional. Often used to improve detection or separation selectivity.
Chiral Selectors in Buffer (e.g., Cyclodextrins and their derivatives).[2][3]
Resolution (Rs)
Generally provides good to excellent resolution. For threonine isomers, baseline separation can be achieved.[4]
High resolution is achievable, with reported values greater than 2.4 for baseline-separated amino acid racemates.[1]
High efficiency can lead to excellent resolution.
Analysis Time
Varies from a few minutes to over an hour depending on the method.[4]
Typically in the range of 20-40 minutes.
Often very fast, with separation times of a few minutes.[5]
Limit of Detection (LOD)
Can reach femtomole levels with fluorescent derivatization.[6]
In the nanomolar range (3.2-446 nM for D-amino acids).[1]
Can be in the picomolar to nanomolar range, especially with laser-induced fluorescence detection.
Limit of Quantitation (LOQ)
Can reach femtomole levels with fluorescent derivatization.[6]
In the micromolar range (0.031-1.95 µM for D-amino acids).[1]
Typically in the nanomolar to micromolar range.
Advantages
Wide applicability, robust, well-established, direct and indirect methods available.
High resolution and sensitivity, especially when coupled with mass spectrometry (MS).
High efficiency, short analysis time, low sample and reagent consumption.[5][7]
Disadvantages
Can be time-consuming, may require expensive chiral columns.
Derivatization is a necessary and potentially error-prone step, risk of racemization during sample preparation.[1]
Lower sensitivity with UV detection compared to other methods, reproducibility can be a challenge.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of chiral separation methods. Below are representative protocols for HPLC, GC, and CE analysis of threonine derivatives.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is a two-step HPLC process for the sensitive determination of four threonine isomers (L-Thr, D-Thr, L-allo-Thr, and D-allo-Thr) after derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[6]
1. Derivatization Procedure:
To 10 µL of the sample solution, add 10 µL of 50 mM NBD-F in acetonitrile.
The fraction containing the NBD-threonine derivatives is automatically transferred to the chiral column.
Column: A suitable Pirkle-type chiral column (e.g., Sumichiral OA-2500).
Mobile Phase: A mixture of hexane, 1,2-dichloroethane, and ethanol.
Detection: Fluorescence (as above).
Performance Data:
Calibration Range: 2.5 fmol - 5 pmol per injection for D-Thr, D-allo-Thr, and L-allo-Thr; 50 fmol - 50 pmol for L-Thr.[6]
Precision: Within-day and day-to-day precision of approximately 5% in rat cerebellum samples.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of amino acid enantiomers, including threonine, using GC-MS after derivatization with methyl chloroformate/methanol.[1]
1. Derivatization Procedure:
To 100 µL of the sample, add 200 µL of 1 M NaOH in methanol.
A Comparative Guide to the Synthesis of Threonine Methyl Ester
Threonine methyl ester is a crucial building block in the synthesis of various pharmaceuticals and complex organic molecules. Its efficient and high-yield synthesis is a subject of significant interest for researchers in...
Author: BenchChem Technical Support Team. Date: December 2025
Threonine methyl ester is a crucial building block in the synthesis of various pharmaceuticals and complex organic molecules. Its efficient and high-yield synthesis is a subject of significant interest for researchers in drug development and medicinal chemistry. This guide provides an objective comparison of common synthetic routes to threonine methyl ester, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
Several methods have been established for the synthesis of threonine methyl ester, primarily involving the esterification of L-threonine. The choice of method often depends on factors such as desired yield, purity, reaction conditions, and the availability of reagents. The following table summarizes the key quantitative data for the most common synthetic routes.
This method is a classical and widely used approach for the esterification of amino acids.
Procedure:
Thionyl chloride is added dropwise to dry methanol at -10°C with stirring. L-Threonine is then added to the solution, and the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours. The solvent and excess thionyl chloride are removed under vacuum to yield the crude threonine methyl ester hydrochloride in nearly quantitative amounts.[1]
Trimethylchlorosilane (TMSCl) Method
This method offers a convenient and milder alternative to the traditional thionyl chloride method.
Procedure:
To a suspension of L-threonine in methanol, trimethylchlorosilane is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure to afford the threonine methyl ester hydrochloride. This method is noted for its operational simplicity and good to excellent yields.[2][3][4]
Sulfuric Acid Method
The use of a strong acid catalyst like sulfuric acid is a traditional approach to esterification.
Procedure:
L-Threonine is heated in methanol in the presence of sulfuric acid.[5] Modern modifications to this process aim to improve yields by, for example, continuously adding and removing methanol to drive the equilibrium towards the product. However, older iterations of this method were associated with lower yields.[5]
Synthetic Pathways Overview
The following diagram illustrates the general synthetic pathways for the esterification of L-threonine to its methyl ester.
Caption: Synthetic routes to threonine methyl ester.
Proper Disposal of (Rac)-H-Thr-OMe Hydrochloride: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of (Rac)-H-Thr-OMe hydrochloride, ensuring compliance with safety regulations and promoting a secure laboratory environment...
Author: BenchChem Technical Support Team. Date: December 2025
The following guide provides essential safety and logistical information for the proper disposal of (Rac)-H-Thr-OMe hydrochloride, ensuring compliance with safety regulations and promoting a secure laboratory environment. This procedure is intended for researchers, scientists, and drug development professionals.
Indicates the toxic gases that can be produced if incinerated improperly or involved in a fire.
Disposal Consideration
Treat as hazardous waste. Do not release into the environment.[1][2]
Prohibits disposal via standard trash or sewer systems.[2][5]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of (Rac)-H-Thr-OMe hydrochloride waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE as described in the material's SDS. This includes:
Use a dust respirator if there is a risk of generating dust[3].
Step 2: Waste Classification and Segregation
Classify: (Rac)-H-Thr-OMe hydrochloride waste should be classified as a solid hazardous chemical waste.
Segregate: Do not mix this waste with incompatible materials, particularly strong oxidizing agents[1][4]. Store it separately to prevent violent reactions[4].
Step 3: Waste Container Selection and Labeling
Container: Use a designated, leak-proof, and chemically compatible container for solid chemical waste[5][6]. The container must have a secure, tight-fitting lid and be in good condition[4][6].
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must clearly state the full chemical name: "(Rac)-H-Thr-OMe hydrochloride" and indicate the start date of waste accumulation[7]. Unmarked containers are strictly forbidden[5].
Step 4: Waste Accumulation and Storage
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[4][7].
Storage Conditions: Keep the container tightly closed except when adding waste[2][7]. Store it away from heat, sunlight, and sources of ignition[3][5]. Ensure the SAA is inspected regularly for any signs of leakage[4].
Quantity Limits: Adhere to institutional and regulatory limits for waste accumulation, typically a maximum of 55 gallons of hazardous waste per SAA[7].
Step 5: Disposal of Empty Containers
A container that held (Rac)-H-Thr-OMe hydrochloride is considered empty only when all contents have been removed to the extent possible[2].
The first rinse of the "empty" container with a suitable solvent must be collected and disposed of as hazardous waste[8].
After thorough rinsing and air-drying, deface or remove all chemical labels from the container before disposing of it as regular trash[2].
Step 6: Arranging for Final Disposal
Do Not Dispose On-Site: Never dispose of (Rac)-H-Thr-OMe hydrochloride by pouring it down the drain or putting it in the regular trash[2][5]. Sewer disposal of hazardous chemicals is prohibited[2].
Contact EH&S: When the waste container is full or has been in accumulation for the maximum allowed time (e.g., one year), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup[7].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (Rac)-H-Thr-OMe hydrochloride.
Caption: Disposal workflow for (Rac)-H-Thr-OMe hydrochloride waste.
Essential Safety and Logistical Information for Handling (Rac)-H-Thr-OMe Hydrochloride
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for (Rac)-...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for (Rac)-H-Thr-OMe hydrochloride (CAS No. 2170123-34-7), including detailed operational and disposal plans.
(Rac)-H-Thr-OMe hydrochloride is a threonine derivative used in research.[1][2][3] As with any chemical, understanding its potential hazards and implementing appropriate safety protocols are critical to ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
While a specific, comprehensive Safety Data Sheet (SDS) for the racemic mixture was not located, information from suppliers and data for similar amino acid hydrochloride compounds indicate that (Rac)-H-Thr-OMe hydrochloride may cause skin irritation, serious eye irritation, and respiratory tract irritation upon inhalation.[4] Therefore, a cautious approach to handling is warranted.
Personal Protective Equipment (PPE) is mandatory to minimize exposure. The following table summarizes the required PPE for handling (Rac)-H-Thr-OMe hydrochloride.
PPE Category
Item
Specifications
Eye Protection
Safety Goggles
Chemical splash goggles compliant with EN166 (EU) or OSHA 29 CFR 1910.133.
Hand Protection
Chemical-resistant gloves
Nitrile or other appropriate material. Inspect gloves for integrity before each use.
Body Protection
Laboratory Coat
Standard lab coat to prevent skin contact.
Respiratory Protection
Dust mask or respirator
Use a NIOSH-approved respirator when handling the powder outside of a fume hood or if dust generation is likely.
Adherence to a strict operational protocol is essential for minimizing risk. The following workflow outlines the safe handling of (Rac)-H-Thr-OMe hydrochloride from receipt to use.
Figure 1. Workflow for the safe handling of (Rac)-H-Thr-OMe hydrochloride.
Experimental Protocol:
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Preparation: Before handling the solid material, ensure you are wearing the appropriate PPE as outlined in the table above.
Handling: Conduct all manipulations of the powdered compound within a certified chemical fume hood to minimize inhalation exposure. Avoid actions that could generate dust.
Weighing and Transfer: Use appropriate tools to handle and weigh the solid. If transferring to another container, ensure it is properly labeled.
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Hygiene: Always wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.
Disposal Plan
Proper disposal of (Rac)-H-Thr-OMe hydrochloride and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, specific disposal procedures must be followed.
Key Disposal Steps:
Waste Segregation: (Rac)-H-Thr-OMe hydrochloride waste is considered halogenated organic waste. It must not be mixed with non-halogenated chemical waste.
Solid Waste:
Place excess or expired solid (Rac)-H-Thr-OMe hydrochloride into a clearly labeled, sealed container designated for "Halogenated Organic Solids."
Contaminated items such as weigh boats, disposable spatulas, and paper towels should also be placed in this container.
Liquid Waste:
Solutions containing (Rac)-H-Thr-OMe hydrochloride should be collected in a labeled, sealed container for "Halogenated Organic Liquid Waste."
Ensure the waste container is compatible with the solvent used.
Contaminated PPE:
Disposable gloves and other contaminated PPE should be collected in a sealed bag or container and disposed of as solid hazardous waste.
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "(Rac)-H-Thr-OMe hydrochloride."
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any solutions down the drain.
Quantitative Data
No specific occupational exposure limits (e.g., PEL, TLV) have been established for (Rac)-H-Thr-OMe hydrochloride. In the absence of such data, it is imperative to handle the compound with care, utilizing engineering controls like fume hoods and appropriate PPE to minimize any potential for exposure. For L-threonine (B559522), a study in healthy adult males indicated a no-observed-adverse-effect-level (NOAEL) for oral supplementation at 12 g/day .[5] However, this value is for ingestion and not directly applicable to inhalation or dermal exposure in a laboratory setting.